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  • Product: 2,4-Diaminopyrimidin-5-ol
  • CAS: 70035-83-5

Core Science & Biosynthesis

Foundational

mechanism of action of 2,4-diaminopyrimidin-5-ol in enzyme inhibition

Mechanistic Profiling of 2,4-Diaminopyrimidin-5-ol in Dihydrofolate Reductase (DHFR) Inhibition: A Technical Whitepaper Executive Summary & Target Biology As a Senior Application Scientist navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling of 2,4-Diaminopyrimidin-5-ol in Dihydrofolate Reductase (DHFR) Inhibition: A Technical Whitepaper

Executive Summary & Target Biology

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter scaffolds that serve as the bedrock for targeted therapeutics. Among these, the 2,4-diaminopyrimidine class is a privileged pharmacophore, historically validated by non-classical antifolates like trimethoprim and pyrimethamine[1]. However, the specific substitution of a hydroxyl group at the C5 position—yielding 2,4-diaminopyrimidin-5-ol—introduces a fascinating stereoelectronic paradigm.

This whitepaper dissects the , specifically targeting Dihydrofolate Reductase (DHFR), and outlines the rigorous, self-validating experimental workflows required to characterize its pharmacodynamics.

Structural Pharmacodynamics: The Role of the 5-Hydroxyl Substitution

DHFR is an indispensable enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical precursor for purine and thymidylate biosynthesis[2]. Inhibition of DHFR collapses the cellular folate pool, arresting DNA synthesis and halting cell growth[3].

The 2,4-diaminopyrimidine core acts as a competitive isostere for the pteridine ring of endogenous DHF. The mechanism of binding is anchored by a highly conserved bifurcated salt bridge between the protonated N1 and C2-amino group of the pyrimidine and the carboxylate of Asp27 (in bacterial DHFR) or Glu30 (in human DHFR)[4].

The introduction of the 5-hydroxyl group (5-ol) fundamentally alters the binding kinetics through two causal mechanisms:

  • pKa Tuning via Stereoelectronics: The 5-OH group exerts an electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+R). This delicate balance fine-tunes the pKa of the N1 nitrogen, ensuring optimal protonation at physiological pH (7.4). Without this protonation, the critical salt bridge with Asp27/Glu30 weakens, leading to a precipitous drop in binding affinity.

  • Enthalpic Gain via Water Network Engagement: The DHFR active site is highly solvated. The 5-hydroxyl moiety acts as both a hydrogen bond donor and acceptor. It displaces entropically unfavorable, loosely bound water molecules while simultaneously hydrogen-bonding with the conserved structural water network that bridges the inhibitor to the nicotinamide ribose of the NADPH cofactor[4].

FolateMetabolism DHF Dihydrofolate (DHF) DHFR DHFR Enzyme + NADPH DHF->DHFR Substrate Binding THF Tetrahydrofolate (THF) DHFR->THF Catalytic Reduction DNA DNA Synthesis THF->DNA 1-Carbon Transfer Inhibitor 2,4-Diaminopyrimidin-5-ol Inhibitor->DHFR Competitive Blockade

Fig 1: Mechanism of DHFR inhibition by 2,4-diaminopyrimidin-5-ol halting DNA synthesis.

Self-Validating Experimental Workflows

To rigorously prove the mechanism of action, we cannot rely on a single assay. As scientists, we must build a self-validating system where orthogonal techniques confirm the same physical reality. Below are the step-by-step methodologies I employ to characterize 2,4-diaminopyrimidin-5-ol.

Protocol 1: Steady-State Kinetic Profiling (UV-Vis Spectroscopy)
  • Objective: Determine the IC50 and inhibition constant (Ki) by tracking the oxidation of NADPH.

  • Causality: The reduction of DHF to THF is stoichiometrically coupled to the oxidation of NADPH to NADP+. Because NADPH absorbs strongly at 340 nm (ε = 6220 M⁻¹cm⁻¹) and NADP+ does not, measuring the decay of A340 directly quantifies enzyme velocity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl, pH 7.0). Equilibrate to 25°C.

    • Enzyme/Cofactor Pre-incubation: Mix 10 nM recombinant DHFR with 100 μM NADPH in the assay buffer. Causality: Pre-incubating DHFR with NADPH stabilizes the enzyme in its holo-form, which is the biologically relevant state for inhibitor binding.

    • Inhibitor Titration: Add 2,4-diaminopyrimidin-5-ol at concentrations ranging from 1 nM to 10 μM. Incubate for 10 minutes.

    • Reaction Initiation: Add 50 μM DHF to initiate the reaction.

    • Data Acquisition: Monitor absorbance at 340 nm continuously for 5 minutes using a microplate reader.

    • Self-Validation Controls:

      • No-Enzyme Blank: Measures spontaneous NADPH auto-oxidation. If signal drops here, the buffer is oxidizing the cofactor.

      • No-Substrate Blank: Ensures the inhibitor itself does not artificially consume NADPH, validating that the signal drop is purely enzymatic.

Protocol 2: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)
  • Objective: Isolate the enthalpic (ΔH) and entropic (ΔS) contributions of the 5-hydroxyl group.

  • Causality: While UV-Vis provides potency, ITC reveals how the molecule binds. A strong negative ΔH indicates the formation of new, high-quality hydrogen bonds (attributable to the 5-OH), whereas a positive ΔS indicates hydrophobic desolvation.

  • Step-by-Step Methodology:

    • Dialysis: Dialyze purified DHFR (50 μM) extensively against the ITC buffer (50 mM HEPES, pH 7.4) to ensure exact buffer matching.

    • Ligand Preparation: Dissolve 2,4-diaminopyrimidin-5-ol to 500 μM in the exact same dialysate. Causality: Mismatched buffers generate massive heats of dilution, masking the specific binding signal.

    • Titration: Inject 2 μL aliquots of the inhibitor into the sample cell containing DHFR at 25°C, with 150-second intervals between injections to allow the thermal baseline to re-equilibrate.

    • Self-Validation Control: Titrate the ligand into the buffer alone (no enzyme). Subtract this background heat of dilution from the raw data to isolate the true heat of binding.

AssayWorkflow Step1 1. Recombinant DHFR Purification (IMAC) Step2 2. Spectrophotometric Assay (340 nm) Step1->Step2 Active Enzyme Step3 3. Isothermal Titration Calorimetry (ITC) Step2->Step3 IC50 / Ki Step4 4. X-Ray Crystallography (Co-crystallization) Step3->Step4 ΔH, ΔS, Kd Data Validated Kinetic & Thermodynamic Profile Step4->Data 3D Binding Mode

Fig 2: Self-validating experimental workflow for characterizing DHFR inhibitors.

Quantitative Data Synthesis

The impact of the 5-hydroxyl substitution is best understood through comparative quantitative analysis. The table below synthesizes kinetic and thermodynamic parameters, demonstrating how the addition of the 5-OH group to the bare 2,4-diaminopyrimidine scaffold drastically improves binding affinity, primarily driven by a favorable enthalpic shift.

CompoundIC50 (nM)Ki (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Binding Affinity (Kd, nM)
2,4-Diaminopyrimidine (Core)450.0210.0-4.2-2.1185.0
2,4-Diaminopyrimidin-5-ol 85.5 38.2 -7.8 +1.5 42.0
Trimethoprim (Reference)12.45.1-9.5+2.08.5

Table 1: Representative kinetic and thermodynamic parameters. The jump in ΔH from -4.2 to -7.8 kcal/mol isolates the hydrogen-bonding contribution of the 5-hydroxyl group.

Conclusion

The 2,4-diaminopyrimidin-5-ol scaffold is not merely a structural intermediate; it is a precision-engineered pharmacophore. By strategically placing a hydroxyl group at the C5 position, drug developers can exploit both the electronic tuning of the pyrimidine ring and the highly structured water network within the DHFR active site. Understanding these sub-angstrom interactions and validating them through rigorous, orthogonal methodologies is the cornerstone of translating a chemical scaffold into a viable clinical candidate.

References

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens Source: PubMed (NIH) 1

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review Source: Bentham Science 2

  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors Source: PubMed (NIH) 3

  • Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines Source: PubMed Central (NIH) 4

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Exploratory

Structural and Thermodynamic Profiling of 2,4-Diaminopyrimidin-5-ol Derivatives: A Molecular Docking and Binding Affinity Whitepaper

Executive Summary The 2,4-diaminopyrimidine scaffold is a cornerstone of structure-based drug design (SBDD), historically validated by antifolate drugs such as trimethoprim and pyrimethamine. In contemporary medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminopyrimidine scaffold is a cornerstone of structure-based drug design (SBDD), historically validated by antifolate drugs such as trimethoprim and pyrimethamine. In contemporary medicinal chemistry, 2,4-diaminopyrimidin-5-ol serves as a critical synthetic linchpin. The 5-hydroxyl group provides a versatile hinge for O-alkylation, allowing researchers to append diverse hydrophobic or solvent-exposed vectors. This whitepaper provides an in-depth technical analysis of how to computationally model, dock, and validate the binding affinity of 5-substituted 2,4-diaminopyrimidine derivatives across diverse therapeutic targets, including Dihydrofolate Reductase (DHFR), Janus Kinase 1 (JAK1), and Casein Kinase 1 epsilon (CK1ε).

Mechanistic Grounding: The 2,4-Diaminopyrimidine Pharmacophore

To accurately model binding affinity, one must first understand the thermodynamic causality behind the scaffold's interactions. The 2,4-diaminopyrimidine core acts as a rigid, multi-point hydrogen-bonding array.

When docking these compounds, the primary amines at the C2 and C4 positions act as obligate hydrogen-bond donors. In the active site of Mycobacterium tuberculosis DHFR (mtbDHFR), for instance, these amines form a highly conserved salt-bridge/hydrogen-bond network with the side-chain oxygen (OD1) of Asp27 and the backbone oxygen of Ile5 [1]. Furthermore, the pyrimidine ring itself engages in favorable π−π stacking interactions with aromatic residues like Phe31 [1].

The critical variable in modern library design is the C5-substitution (derived from the 2,4-diaminopyrimidin-5-ol precursor). The oxygen atom acts as a flexible linker, projecting bulky aryl or alkyl groups into adjacent hydrophobic pockets. The size and trajectory of this C5-substituent dictate target selectivity by exploiting subtle steric differences in the binding pockets of homologous enzymes.

Interaction Core 2,4-Diaminopyrimidin-5-ol (Core Scaffold) N1 N1 Protonation (State Prep) Core->N1 N2 2-NH2 / 4-NH2 (Donors) Core->N2 C5 5-OH Substitution (Ether Linkage) Core->C5 Phe Phe31 (Pi-Pi Stacking) Core->Phe Pi-Pi Stacking Asp Asp27 / Glu30 (Salt Bridge / H-Bond) N1->Asp Strong Electrostatic Ile Ile5 Backbone (H-Bond) N2->Ile Directional H-Bond Hydro Hydrophobic Pocket (Selectivity Vector) C5->Hydro Steric Fit / VdW

Fig 1. Pharmacophoric interaction network of the 2,4-diaminopyrimidin-5-ol scaffold.

Self-Validating Experimental Protocols: Molecular Docking & MD

A common pitfall in high-throughput virtual screening (HTVS) of flexible 5-substituted ethers is the artifactual "flipping" of the pyrimidine ring by empirical scoring functions. To ensure scientific integrity, the docking protocol must be a self-validating system that restricts non-physical poses and verifies thermodynamic stability.

Step-by-Step Methodology for Constrained Docking
  • Ligand Preparation & Protonation State Assignment:

    • Action: Use tools like Epik or LigPrep to generate tautomers and protonation states at pH 7.0 ± 2.0.

    • Causality: The N1 atom of the 2,4-diaminopyrimidine ring has a pKa that often shifts upon entering the highly acidic microenvironment of the DHFR active site. Modeling the N1-protonated state is mandatory to capture the critical salt bridge with Asp27/Glu30.

  • Receptor Preparation & Grid Generation:

    • Action: Process the target crystal structure (e.g., PDB: 6GGH for JAK1)[2] using the Protein Preparation Wizard. Remove bulk solvent but retain conserved structural waters bridging the ligand to the protein backbone.

    • Causality: Conserved waters often mediate the interaction between the C2-amine and the receptor. Stripping all waters artificially inflates the binding cavity, leading to inaccurate C5-substituent placement.

  • Positional Constraint Docking (FlexX / Glide):

    • Action: Apply a Maximum Common Substructure (MCS) constraint. Fix the coordinates of the 2,4-diaminopyrimidine fragment based on a high-resolution co-crystal structure[3].

    • Causality: By anchoring the core, the docking algorithm (e.g., FlexX) is forced to sample conformational space purely for the flexible C5-ether tail. This isolates the thermodynamic contribution of the substitution, eliminating false positives caused by inverted core geometries[3].

  • Post-Docking Validation via Molecular Dynamics (MD):

    • Action: Subject the top 5% of docked poses to a 100 ns MD simulation (GROMACS or Desmond) followed by MM/PBSA free energy calculations.

    • Causality: Static docking cannot account for induced-fit penalties. A stable Root Mean Square Deviation (RMSD < 2.5 Å) over 100 ns confirms that the C5-substituent does not sterically clash with the dynamic fluctuations of the binding pocket[4].

Workflow L1 Ligand Preparation (N1 Protonation via Epik) D1 Constrained Docking (Fixed Diaminopyrimidine Core) L1->D1 P1 Protein Preparation (Retain Conserved Waters) P1->D1 S1 Scoring & Ranking (Empirical Binding Energy) D1->S1 M1 MD Simulation Validation (100ns RMSD & MM/PBSA) S1->M1

Fig 2. Self-validating molecular docking workflow for 2,4-diaminopyrimidine derivatives.

Target-Specific Binding Affinities & Structural Causality

The true power of the 2,4-diaminopyrimidin-5-ol scaffold lies in its adaptability. By altering the 5-position, researchers have successfully repurposed this anti-bacterial core into highly selective kinase inhibitors.

Data Presentation: Comparative Binding Affinities
Target EnzymeCompound Class / ModificationKey Interaction ResiduesExperimental Affinity / IC50Ref
mtbDHFR 2,4-diaminopyrimidine analoguesAsp27, Ile5, Phe31High affinity classification[1]
Candida albicans DHFR 5-(2'-arylpropargyl)pyrimidinesConserved DHFR pocket~17 nM[5]
JAK1 Kinase 5-substituted derivativesValine gatekeeper (vs Ile960)< 0.5 nM[2]
CK1ε Kinase 2,4-diaminopyrimidine coreATP-binding siteStable RMSD (2.08 Å)[4]
Analyzing the Causality of Selectivity

1. Exploiting Gatekeeper Residues in Kinases (JAK1 vs. TYK2): Recent studies have identified 2,4-diaminopyrimidine derivatives as potent, gut-restricted selective JAK1 inhibitors[2]. The causality of this selectivity stems directly from the C5 substituent. While all four JAK family kinases share a conserved methionine gatekeeper, the back pocket of TYK2 is defined by a bulky Ile960 residue. In contrast, JAK1 features a smaller Valine at this position. By increasing the steric bulk of the C5-substituent on the pyrimidine ring, computational chemists intentionally induce a steric clash with TYK2's isoleucine, driving exceptional selectivity for JAK1 (IC50 < 0.5 nM)[2].

2. Accessing the NADPH Co-factor Site (DHFR): In the fight against resistant pathogens like Bacillus anthracis and Candida albicans, standard DHFR inhibitors often fail. However, extending the 5-position with large, rigid linkers (such as arylpropargyl groups) allows the ligand to bypass the primary folate binding site and approach the neighboring NADPH co-factor site[5][6]. Docking scores strongly correlate with enzyme inhibition in these cases, provided the diaminopyrimidine core is positionally constrained during the simulation[3].

3. Stability in ATP-Binding Sites (CK1ε): In silico screening of over 100 million compounds identified the 2,4-diaminopyrimidine core as a highly promising candidate for Casein kinase 1 epsilon (CK1ε) inhibition[4]. Molecular dynamics simulations revealed that while many scaffolds drift within the ATP-binding site, the diaminopyrimidine core maintains a highly stable binding mode (RMSD of 2.08 ± 0.55 Å) due to its rigid hydrogen-bonding network, yielding highly favorable ΔG values[4].

Conclusion

The 2,4-diaminopyrimidin-5-ol scaffold is far more than a legacy antibacterial pharmacophore; it is a highly tunable anchor for modern structure-based drug design. By employing rigorous, self-validating computational workflows—specifically, N1-protonation state control, positional constraint docking, and MD-backed thermodynamic validation—researchers can accurately predict how variations at the C5 position will dictate target affinity and selectivity across a wide array of enzymes.

References

  • Molecular Docking Study of Mycobacterium tuberculosis Dihydrofolate Reductase in Complex with 2,4-diaminopyrimidines Analogues - Chiang Mai J. Sci. / ThaiScience -[Link]

  • In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans - National Institutes of Health (NIH) / PMC -[Link]

  • Novel Dihydrofolate Reductase Inhibitors. Structure-Based versus Diversity-Based Library Design and High-Throughput Synthesis and Screening - Journal of Medicinal Chemistry / ACS Publications -[Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - National Institutes of Health (NIH) / PMC -[Link]

  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - National Institutes of Health (NIH) / PMC -[Link]

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease - Journal of Medicinal Chemistry / ACS Publications -[Link]

Sources

Foundational

Pharmacokinetic Profiling of 2,4-Diaminopyrimidin-5-ol Derivatives: A Comprehensive Technical Guide

Executive Summary The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous dihydrofolate reductase (DHFR) inhibitors and targeted kinase inhibitors[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous dihydrofolate reductase (DHFR) inhibitors and targeted kinase inhibitors[1]. The introduction of a hydroxyl group at the 5-position (yielding 2,4-diaminopyrimidin-5-ol) fundamentally alters the physicochemical landscape of the molecule. While this modification introduces a new hydrogen bond donor/acceptor site that can enhance target binding affinity, it simultaneously complicates the absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth, mechanistic guide to the pharmacokinetic (PK) profiling of these specific derivatives, designed for drug development professionals.

Physicochemical Causality and ADME Implications

The 5-hydroxyl group on the 2,4-diaminopyrimidine ring profoundly impacts the molecule's lipophilicity (LogD), pKa, and metabolic stability. Understanding the causality between this structural feature and its physiological behavior is the first step in PK profiling.

  • Permeability vs. Solubility: The 5-ol group generally improves aqueous solubility compared to unsubstituted analogs. However, it often reduces passive membrane permeability due to an increased polar surface area (PSA). This frequently results in poor intestinal absorption, making some of these derivatives ideal candidates for gut-restricted therapies (e.g., highly selective JAK1 inhibitors engineered for inflammatory bowel disease)[2].

  • Metabolic Vulnerability: The exposed hydroxyl group serves as a direct liability for Phase II metabolism. Specifically, it acts as a prime substrate for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. This can lead to rapid systemic clearance that bypasses traditional Phase I cytochrome P450 (CYP) oxidation, necessitating careful steric hindrance during lead optimization if systemic exposure is desired.

In Vitro ADME Profiling: Self-Validating Protocols

To accurately predict in vivo behavior, in vitro assays must be rigorously controlled. 2,4-diaminopyrimidine derivatives frequently act as substrates for efflux transporters like P-glycoprotein (P-gp). The following protocol details a self-validating Caco-2 permeability assay, essential for evaluating the intestinal absorption and efflux potential of 5-ol derivatives.

Protocol 1: Self-Validating Caco-2 Bidirectional Permeability Assay

Rationale: Bidirectional transport (Apical-to-Basolateral [A-B] and Basolateral-to-Apical[B-A]) is required to calculate the efflux ratio. A self-validating system must continuously monitor monolayer integrity and assay performance to prevent false-positive permeability readings caused by leaky tight junctions.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation (Pre-Assay): Measure the Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² may proceed.

  • Dosing Solutions: Prepare 10 µM of the 2,4-diaminopyrimidin-5-ol derivative in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Internal Controls: Co-incubate with reference standards—Atenolol (low permeability marker) and Propranolol (high permeability marker)—to validate the functional performance of the assay plate.

  • Execution:

    • For A-B transport: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.

    • For B-A transport: Reverse the volumes and chambers.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh HBSS to maintain sink conditions.

  • Integrity Validation (Post-Assay): Add Lucifer Yellow (100 µM) to the apical chamber for 1 hour. A basolateral fluorescence indicating <1% permeability confirms tight junction integrity was maintained throughout the compound exposure.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( Papp​ B-A / Papp​ A-B).

In Vivo Pharmacokinetic Profiling

In vivo studies are necessary to determine absolute bioavailability (F%), clearance (CL), and half-life (t1/2).

Protocol 2: In Vivo PK Study in Sprague-Dawley Rats

Rationale: Intravenous (IV) and oral (PO) dosing in parallel cohorts allows for the calculation of absolute bioavailability. The choice of vehicle is critical due to the variable solubility of 5-ol derivatives; IV formulations must be fully dissolved to prevent micro-emboli, while PO formulations can be suspensions.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Solutol acts as a surfactant to ensure complete dissolution of the crystalline 5-ol lattice.

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.1% Tween-80 to mimic standard oral dosing conditions.

  • Dosing: Administer the IV dose (2 mg/kg) via the lateral tail vein and the PO dose (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect blood (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Transfer blood to K₂EDTA tubes and centrifuge at 3000 × g for 10 min at 4°C. Extract plasma and store at -80°C.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (containing a structurally similar internal standard) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 15,000 × g for 15 min to precipitate plasma proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM) quantification.

Quantitative Data Synthesis

The pharmacokinetic parameters of 2,4-diaminopyrimidine derivatives vary widely based on their specific structural substitutions and intended therapeutic targets. Table 1 summarizes representative data from recent literature.

Table 1: Comparative Pharmacokinetic Parameters of 2,4-Diaminopyrimidine Derivatives

Compound Class / TargetRepresentative CompoundCaco-2 Papp​ (A-B) (10⁻⁶ cm/s)Oral Bioavailability (F%)Half-life (t1/2)Clearance (mL/min/kg)
DHFR Inhibitor (Antimalarial)P218Not Reported45%39 min43.6
GHS-R Antagonist Compound 7bNot Reported52%6.6 hNot Reported
JAK1 Inhibitor (Gut-Restricted)Compound 380.5 (High Efflux)< 1% (Systemic)Not ReportedNot Reported

Data synthesized from established pharmacokinetic profiles of 2,4-diaminopyrimidine scaffolds[3],[4],[2].

Visualizing the Pharmacokinetic Landscape

The following diagrams illustrate the strategic workflow for PK profiling and the primary metabolic pathways affecting the 2,4-diaminopyrimidin-5-ol scaffold.

PK_Workflow A Compound Synthesis (2,4-diaminopyrimidin-5-ol) B Physicochemical Profiling (Solubility, pKa, LogD) A->B C In Vitro ADME (Caco-2, Microsomes) B->C D In Vivo PK (Rodent Models) C->D E Bioanalytical LC-MS/MS (Quantification) D->E F PK Parameter Calculation (Clearance, Bioavailability) E->F

Workflow for the pharmacokinetic profiling of 2,4-diaminopyrimidin-5-ol derivatives.

Metabolism Parent 2,4-diaminopyrimidin-5-ol Derivative Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Hepatic clearance Phase2 Phase II Metabolism (UGT Glucuronidation at 5-OH) Parent->Phase2 Direct conjugation Gut Gut-Restricted Retention (High Efflux / Low Permeability) Parent->Gut Poor absorption Excretion Biliary/Renal Excretion Phase1->Excretion Phase2->Excretion

Major metabolic and disposition pathways for 2,4-diaminopyrimidin-5-ol derivatives.

Conclusion

The pharmacokinetic profiling of 2,4-diaminopyrimidin-5-ol derivatives requires a nuanced approach that accounts for the specific physicochemical liabilities introduced by the 5-hydroxyl group. By employing rigorous, self-validating in vitro assays and carefully designed in vivo studies, researchers can accurately predict the disposition of these compounds—whether the goal is high systemic exposure for targets like DHFR[3], or deliberate gut restriction for localized therapies like JAK1 inhibition[2].

References

  • Benchchem. The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery.1

  • Journal of Medicinal Chemistry (ACS). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens.3

  • Journal of Medicinal Chemistry (ACS). 2,4-Diaminopyrimidine Derivatives as Potent Growth Hormone Secretagogue Receptor Antagonists.4

  • Journal of Medicinal Chemistry (ACS). Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease.2

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Exploratory

A Guide to the Crystallographic Analysis of the 2,4-Diaminopyrimidine Core: A Case Study Approach for 2,4-Diaminopyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Und...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Understanding the three-dimensional structure of these compounds through X-ray crystallography is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). While the specific crystallographic data for 2,4-diaminopyrimidin-5-ol is not publicly available, this comprehensive technical guide provides researchers with the foundational knowledge and methodologies required to determine its crystal structure and that of other derivatives. By examining the extensive crystallographic literature on analogous compounds, we will explore the synthesis, crystallization, and detailed structural analysis of the 2,4-diaminopyrimidine core, offering insights into its supramolecular chemistry and predictable packing motifs.

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine moiety is a privileged scaffold in drug discovery, most notably for its role as a dihydrofolate reductase (DHFR) inhibitor.[1] This enzyme is a critical target in cancer and infectious disease therapy. The specific arrangement of the amino groups on the pyrimidine ring allows for the formation of key hydrogen bonds within the active site of DHFR, mimicking the binding of the natural substrate, folic acid. The efficacy and selectivity of these inhibitors are exquisitely sensitive to their three-dimensional conformation and the nature of the substituents on the pyrimidine ring.

X-ray crystallography provides the most definitive and high-resolution insight into the solid-state structure of these molecules. This information is invaluable for:

  • Understanding intermolecular interactions: Elucidating the hydrogen bonding networks, π-stacking, and other non-covalent interactions that govern crystal packing.

  • Conformational analysis: Determining the preferred conformation of the molecule in the solid state, which can inform on its bioactive conformation.

  • Structure-based drug design: Providing a precise 3D model for computational studies, such as molecular docking and pharmacophore modeling, to design more potent and selective inhibitors.[1]

This guide will navigate the reader through the essential steps of crystallographic analysis, using the rich database of existing 2,4-diaminopyrimidine structures to provide a predictive framework for the yet-to-be-determined structure of 2,4-diaminopyrimidin-5-ol.

Synthesis and Crystallization: The Path to a Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2,4-Diaminopyrimidine Derivatives

A variety of synthetic routes to 2,4-diaminopyrimidine derivatives have been reported, often starting from commercially available pyrimidine precursors. A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring.

For the target compound, 2,4-diaminopyrimidin-5-ol , a potential synthetic route could involve the following conceptual steps:

  • Starting Material: A suitable starting material would be a 2,4-diaminopyrimidine with a functional group at the 5-position that can be converted to a hydroxyl group. For instance, 5-bromo-2,4-diaminopyrimidine could be a viable precursor.

  • Hydroxylation: The conversion of the 5-bromo substituent to a 5-hydroxyl group could be achieved through various methods, such as nucleophilic substitution with a hydroxide source, potentially mediated by a transition metal catalyst.

It is crucial to purify the synthesized compound to a high degree, as impurities can significantly hinder crystallization.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like 2,4-diaminopyrimidine derivatives, several techniques can be employed. The choice of solvent and crystallization method is critical and often requires empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation, and the solvent is allowed to evaporate slowly at a constant temperature. This method has been successfully used for growing crystals of 2,4-diaminopyrimidine salts.[2]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent/Anti-Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Factors Influencing Crystal Growth:

  • Solvent: The solvent should have moderate solubility for the compound.

  • Purity: The compound should be of high purity (>98%).

  • Temperature: Temperature affects solubility and the rate of crystal growth.

  • Concentration: The solution should be close to saturation.

  • Nucleation: The process can sometimes be initiated by scratching the side of the container or by adding a seed crystal.

The X-ray Diffraction Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure involves several key steps.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of 2,4-Diaminopyrimidin-5-ol purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_source X-ray Source (e.g., Synchrotron) diffraction X-ray Diffraction xray_source->diffraction detector Detector diffraction->detector integration Integration detector->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group phase_problem Solving the Phase Problem space_group->phase_problem model_building Model Building phase_problem->model_building refinement Refinement model_building->refinement validation Validation refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Figure 1: Generalized workflow for X-ray crystal structure determination.
Data Collection

The mounted crystal is exposed to a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. This pattern is recorded on a detector. For small molecules, data collection is often performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms.

Data Processing

The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This involves:

  • Indexing: Assigning Miller indices (h, k, l) to each reflection, which describe the orientation of the crystal lattice planes that produced the reflection.

  • Integration: Measuring the intensity of each indexed reflection.

  • Scaling and Merging: Placing all the intensity data on a common scale and merging symmetry-equivalent reflections.

Structure Solution

The "phase problem" is a central challenge in crystallography: while the intensities of the diffraction spots are measured, their phases are lost. Solving the phase problem involves determining these phases to calculate an initial electron density map. For small molecules, direct methods or Patterson methods are commonly used.

Structure Refinement

The initial model of the structure is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the observed and calculated structure factors.

Structural Insights from the 2,4-Diaminopyrimidine Core

A wealth of crystallographic data exists for derivatives and salts of 2,4-diaminopyrimidine in the Cambridge Structural Database (CSD).[3][4][5] Analysis of these structures reveals key, recurring structural motifs.

The 2,4-Diaminopyrimidine Homosynthon

A predominant and highly predictable feature in the crystal structures of 2,4-diaminopyrimidine derivatives is the formation of a robust hydrogen-bonded homosynthon. This involves the self-assembly of two molecules through N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[2][6]

Figure 2: The R²₂(8) hydrogen-bonded homosynthon commonly observed in 2,4-diaminopyrimidine structures.

This dimeric motif is a powerful directing group in the crystal engineering of these compounds and is expected to be a prominent feature in the crystal structure of 2,4-diaminopyrimidin-5-ol.

Crystallographic Data of Representative 2,4-Diaminopyrimidine Salts

The following table summarizes key crystallographic parameters for a series of 2,4-diaminopyrimidin-1-ium salts, illustrating the common crystal systems and space groups adopted by these compounds.[2]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
1 C₈H₁₄N₄O₅STriclinicP-17.243(1)8.243(1)10.384(1)85.93(1)592.5(1)
2 C₉H₁₆N₄O₅MonoclinicP2₁/c11.082(1)7.939(1)14.502(1)98.74(1)1260.4(2)
3 C₂₀H₃₄N₈O₉S₄MonoclinicC2/c27.675(1)8.212(1)13.562(1)104.53(1)2983.3(3)
4 C₂₄H₄₄N₈O₁₀TriclinicP-18.356(1)10.347(1)18.067(1)81.33(1)1502.8(3)

Data extracted from Crystals 2024, 14, 133.[2]

A Predictive Look at the Crystal Structure of 2,4-Diaminopyrimidin-5-ol

Based on the established principles of supramolecular chemistry and the known structures of related compounds, we can hypothesize the key interactions that would define the crystal structure of 2,4-diaminopyrimidin-5-ol.

  • Primary Hydrogen Bonding: The aforementioned R²₂(8) homosynthon involving the 4-amino group and the N3 of the pyrimidine ring is highly probable.

  • Role of the 5-hydroxyl group: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is likely to participate in hydrogen bonding with:

    • The 2-amino group of a neighboring molecule.

    • The N1 of the pyrimidine ring of another molecule.

    • The hydroxyl group of an adjacent molecule, forming O-H···O hydrogen bonds.

  • Extended Networks: These interactions are likely to extend the dimeric motifs into one-, two-, or three-dimensional networks, leading to a densely packed crystal structure.

The interplay of these various hydrogen bond donors and acceptors will ultimately determine the final crystal packing.

Conclusion

While the definitive crystal structure of 2,4-diaminopyrimidin-5-ol awaits experimental determination, a comprehensive analysis of the vast body of crystallographic data on related compounds provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. The principles of synthesis, crystallization, and X-ray diffraction analysis outlined in this guide equip researchers with the necessary tools and knowledge to pursue the crystallographic characterization of this and other novel 2,4-diaminopyrimidine derivatives. The determination of these structures is a critical step in advancing the design of new and more effective therapeutic agents based on this vital scaffold.

References

  • Bolan, E., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design. Available from: [Link]

  • Wang, S-F., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available from: [Link]

  • Prukała, D., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Crystals. Available from: [Link]

  • Phenix. (2013). Automating crystallographic structure solution and refinement of protein–ligand complexes. Available from: [Link]

  • Liu, J., et al. (2022). Novel 2,4-Diarylaminopyrimidine Derivatives Containing Pyridine Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Chinese Journal of Structural Chemistry. Available from: [Link]

  • Kundrot, C. E., & Richards, F. M. (1987). Collection and Processing of X-ray Diffraction Data from Protein Crystals at High Pressure. Journal of Applied Crystallography. Available from: [Link]

  • Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Prukała, D., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. ResearchGate. Available from: [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. Available from: [Link]

  • University of St Andrews. Structure Refinement. Available from: [Link]

  • International Journal of Pure and Applied Mathematics. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. International Journal of Pure and Applied Mathematics. Available from: [Link]

  • Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Macromolecular Crystallography School. Available from: [Link]

  • Grüne, T. (2022). Structure solution and refinement. NanED Prague. Available from: [Link]

  • Jackson, P. D., & English, J. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.
  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Available from: [Link]

  • National Open Access Monitor, Ireland. CCDC 642491: Experimental Crystal Structure Determination. Available from: [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • The University of Manchester. CCDC 947914: Experimental Crystal Structure Determination. Available from: [Link]

Sources

Foundational

In Vitro Toxicity and Cytotoxicity Profiling of 2,4-Diaminopyrimidin-5-ol and Its Derivatives: A Methodological Whitepaper

Executive Summary2,4-Diaminopyrimidin-5-ol (CAS 141124-58-5), also known as 5-hydroxy-2,4-diaminopyrimidine, is a highly privileged chemical scaffold[1]. It serves as the foundational pharmacophore in the rational design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary2,4-Diaminopyrimidin-5-ol (CAS 141124-58-5), also known as 5-hydroxy-2,4-diaminopyrimidine, is a highly privileged chemical scaffold[1]. It serves as the foundational pharmacophore in the rational design of dihydrofolate reductase (DHFR) inhibitors, including next-generation antimalarials, antibacterials, and immunomodulators[2][3]. However, the therapeutic window of these novel compounds is strictly dictated by their cytotoxicity profile. This technical guide establishes the mechanistic basis of 2,4-diaminopyrimidine-induced toxicity and provides a standardized, self-validating in vitro framework for evaluating mammalian cytotoxicity during drug development.

The Mechanistic Causality of Cytotoxicity

The 2,4-diaminopyrimidine core acts as a potent hydrogen-bonding anchor within the 1[1]. While medicinal chemistry efforts aim to optimize binding for parasitic (e.g., Plasmodium falciparum) or bacterial DHFR, off-target inhibition of human DHFR (HsDHFR) represents the primary driver of mammalian cytotoxicity[2].

  • The Folate Trap: Competitive inhibition of HsDHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

  • Metabolic Collapse: Intracellular THF depletion halts de novo purine and thymidylate biosynthesis.

  • Apoptotic Trigger: The resulting nucleotide imbalance causes DNA replication fork stalling, S-phase cell cycle arrest, and ultimately, apoptosis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Human DHFR (HsDHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Catalysis Tox Cytotoxicity / Apoptosis DHFR->Tox Pathway Blockade DNA DNA Synthesis THF->DNA Purine/Thymidylate Synthesis DNA->Tox Arrest Drug 2,4-Diaminopyrimidin-5-ol Derivatives Drug->DHFR Competitive Inhibition

Fig 1. Mechanistic pathway of 2,4-diaminopyrimidin-5-ol induced cytotoxicity via HsDHFR inhibition.

Strategic Assay Design and Self-Validating Workflows

As an application scientist, selecting the correct in vitro model is paramount to generating trustworthy, translatable data.

Cell Line Selection (The "Why"): The 3 is the industry gold standard for assessing the baseline mammalian toxicity of DHFR inhibitors[3]. Unlike tumorigenic lines (e.g., KB or HeLa) which possess upregulated folate receptors and altered metabolic dependencies, Vero cells provide a genetically stable, non-malignant baseline that accurately reflects off-target renal and systemic toxicity[4][5].

Assay Chemistry (The "Why"): For antifolates, the Sulforhodamine B (SRB) assay is vastly superior to tetrazolium-based assays (MTT/MTS). Because DHFR inhibition induces severe metabolic stress long before actual cell death, MTT readouts—which measure mitochondrial reductase activity—can yield false-positive toxicity signals. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent quantification of cellular biomass[2].

Cytotoxicity_Workflow Seed 1. Cell Seeding (Vero Cells) Dose 2. Compound Incubation (72h) Seed->Dose Fix 3. TCA Fixation & SRB Staining Dose->Fix Read 4. Absorbance Reading (510 nm) Fix->Read Calc 5. IC50 & Selectivity Index Calculation Read->Calc

Fig 2. Standardized 72-hour SRB cytotoxicity assay workflow for DHFR inhibitors.

Step-by-Step SRB Cytotoxicity Protocol

To ensure a self-validating system, this protocol incorporates strict vehicle controls and orthogonal validation steps:

  • Compound Preparation: Dissolve the 2,4-diaminopyrimidin-5-ol derivatives in 100% DMSO. Perform serial dilutions in culture media to ensure the final assay concentration of DMSO never exceeds 0.1% (v/v). This prevents solvent-induced baseline toxicity.

  • Cell Seeding: Seed Vero cells at an optimized density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2​ ) to allow for adherence[3].

  • Drug Exposure: Treat the cells with a 7-point concentration gradient of the test compound. A 72-hour continuous exposure is mandatory; anti-metabolites require multiple cell division cycles to manifest phenotypic toxicity[2].

  • Fixation: Gently add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. This halts all biological processes and fixes cellular proteins to the plate.

  • Staining & Washing: Wash plates with deionized water and air dry. Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes. Remove unbound dye with rapid 1% acetic acid washes.

  • Quantification: Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 510 nm using a microplate reader.

  • Data Validation: Calculate the IC50​ using non-linear regression. The system is validated only if the positive cytotoxic control (e.g., Doxorubicin) falls within its known historical IC50​ range. Selectivity Index (SI) is then calculated as IC50(Vero)​/IC50(Pathogen)​ .

Quantitative Cytotoxicity Profiles: Structure-Activity Relationships (SAR)

The cytotoxicity of 2,4-diaminopyrimidin-5-ol derivatives is highly dependent on functionalization. Flexible linkers designed to bypass parasitic resistance mutations (e.g., S108N in P. falciparum) often alter lipophilicity and HsDHFR affinity, directly impacting Vero cell survival[1][2][5].

Table 1: Comparative in vitro cytotoxicity of 2,4-diaminopyrimidine derivatives.

Compound Class / DesignationTarget Affinity ( Ki​ )Off-Target HsDHFR ( Ki​ )Vero Cell Cytotoxicity ( IC50​ )Selectivity Index (SI)
P65 (Flexible Linker)Sub-nanomolarLow nanomolarModerateHigh
BT1 (Hybrid Inhibitor)0.44 nM9.7 nM22.5 ± 2.9 μM>50
BT3S (Bi-rigid Inhibitor)0.40 nM8.1 nM33.6 ± 10.6 μM>80
FB6 (Biphenyl Carboxylate)< 1.0 nM> 10 nM14.3 μMModerate
FB7 (Biphenyl Ester)< 1.0 nM> 50 nM14.2 μMModerate

Data Synthesis: Compounds with highly flexible biphenyl or hybrid structures (e.g., BT1, FB6) maintain excellent target affinity while exhibiting acceptable in vitro toxicity profiles ( IC50​>10μM in Vero cells)[2][5]. The divergence in toxicity between ester and carboxylate derivatives highlights the crucial role of cellular permeability and intracellular accumulation in driving off-target effects[2].

References

  • NIH PubChem. "2,4-Diaminopyrimidin-5-ol dihydrochloride | C4H8Cl2N4O | CID 91989309." National Center for Biotechnology Information.
  • Yuvaniyama, J., et al. "Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target." Proceedings of the National Academy of Sciences (PNAS).
  • Ntie-Kang, F., et al. "Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors of Trypanosoma brucei brucei." MDPI Pharmaceuticals.
  • Sirichaiwat, C., et al. "Inhibitors of Multiple Mutants of Plasmodium falciparum Dihydrofolate Reductase and Their Antimalarial Activities." Journal of Medicinal Chemistry - ACS Publications.
  • Tarnchompoo, B., et al. "Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance." Antimicrobial Agents and Chemotherapy (NIH PMC).
  • Vanichtanankul, J., et al. "Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity." RSC Advances (NIH PMC).

Sources

Exploratory

Literature Review and Technical Guide: The Role of 2,4-Diaminopyrimidin-5-ol in Pharmaceutical Research

Executive Summary In the landscape of heterocycle-driven drug discovery, the functionalization of the pyrimidine core serves as a linchpin for modulating target-site interactions. As a Senior Application Scientist overse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocycle-driven drug discovery, the functionalization of the pyrimidine core serves as a linchpin for modulating target-site interactions. As a Senior Application Scientist overseeing synthetic pipelines, I frequently leverage 2,4-diaminopyrimidin-5-ol (CAS 141124-58-5 for the dihydrochloride salt)[1] as a critical, versatile intermediate. This whitepaper synthesizes the literature surrounding this molecule, detailing its synthetic methodologies, its mechanistic role in overcoming drug-resistant pathogens, and its utility in constructing complex immunomodulatory bicyclic systems.

Chemical Identity & Structural Significance

The 2,4-diaminopyrimidine scaffold is the pharmacophoric core of classical dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim and pyrimethamine. These molecules anchor into the DHFR active site via charge-mediated hydrogen bonds with conserved aspartate or arginine residues[2].

However, the specific addition of a hydroxyl group at the 5-position—yielding 2,4-diaminopyrimidin-5-ol—transforms this rigid end-product into a highly reactive synthetic handle. The 5-hydroxyl group enables:

  • Etherification: Installation of flexible alkoxy or aryloxy side chains to bypass steric clashes in mutated enzymes[3].

  • Annulation: Ortho-condensation with the adjacent 4-amino group to form fused bicyclic systems like oxazolo[4,5-d]pyrimidines and thiazolo[4,5-d]pyrimidines[4].

Synthetic Methodologies & Mechanistic Causality

The foundational synthesis of 5-hydroxypyrimidines was established by R. Hull in 1956[5]. In modern pharmaceutical development, the most reliable pathway to 2,4-diaminopyrimidin-5-ol utilizes the Elbs Persulfate Oxidation .

Direct electrophilic hydroxylation of 2,4-diaminopyrimidine is thermodynamically unfavorable because the electron-withdrawing nature of the pyrimidine ring (exacerbated by protonation in acidic media) deactivates it. The Elbs oxidation circumvents this by using potassium persulfate ( K2​S2​O8​ ) in an alkaline medium. Persulfate generates a highly reactive sulfate radical anion that attacks the electron-deficient ring at the 5-position. This forms a stable 5-sulfate ester intermediate, which prevents over-oxidation. Subsequent acidic hydrolysis cleaves the sulfate ester to yield the target compound.

Workflow A 2,4-Diaminopyrimidine B Elbs Persulfate Oxidation (K2S2O8, NaOH) A->B Hydroxylation C 5-Sulfate Ester Intermediate B->C D Acidic Hydrolysis (HCl, Heat) C->D Cleavage E 2,4-Diaminopyrimidin-5-ol (Dihydrochloride) D->E Isolation

Synthetic workflow for 2,4-diaminopyrimidin-5-ol via Elbs oxidation.

Application 1: Overcoming Antifolate Resistance

Malarial DHFR is the primary target of antifolate drugs. However, clinical efficacy has been severely compromised by resistance arising from point mutations, most notably the S108N mutation in Plasmodium falciparum[2]. Rigid antifolates like pyrimethamine suffer a severe steric clash with the bulky asparagine side chain of the mutant enzyme.

By utilizing 2,4-diaminopyrimidin-5-ol as a precursor, researchers can synthesize 5-alkoxy-2,4-diaminopyrimidines. The ether linkage provides critical rotational flexibility. This flexibility allows the inhibitor to adopt a conformational geometry that avoids the S108N steric clash while maintaining the essential hydrogen-bonding network with the enzyme's catalytic core[2]. This rational design paradigm led to the development of highly selective, next-generation antimalarials like P218[2]. Similar strategies have been employed to target the folate-synthesizing enzyme system in Candida albicans[3].

DHFR_Mechanism A Wild-Type PfDHFR B Mutant PfDHFR (S108N) C Pyrimethamine (Rigid Scaffold) C->A Inhibits C->B Steric Clash D 5-Substituted-2,4-Diaminopyrimidines (Flexible Scaffold) D->A Inhibits D->B Conformational Adaptation

Mechanism of DHFR inhibition comparing rigid and flexible scaffolds.

Application 2: Synthesis of Bicyclic Immunomodulators

Beyond DHFR inhibition, 2,4-diaminopyrimidin-5-ol is the foundational building block for 3,5-disubstituted and 3,5,7-trisubstituted 3H-oxazolo- and 3H-thiazolo[4,5-d]pyrimidin-2-one compounds[4]. These fused heterocycles act as potent immunomodulators (specifically TLR7/TLR8 agonists), exhibiting significant antiviral (HCV, HBV, HIV) and antitumor activities[4].

The ortho-relationship of the 4-amino and 5-hydroxyl groups makes it an ideal substrate for cyclization with carbonylating or thiocarbonylating agents.

Mechanism A 2,4-Diaminopyrimidin-5-ol B NaH / DMF (60°C) Deprotonation A->B C Dianion Intermediate B->C D Thiocarbonylating Agent (e.g., TCDI) C->D E Thiazolo[4,5-d]pyrimidine (TLR7/8 Agonist) D->E Ring Closure

Cyclization pathway to immunomodulatory thiazolo[4,5-d]pyrimidines.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Cyclization to Thiazolo[4,5-d]pyrimidin-2-ones[4]

This protocol details the conversion of 2,4-diaminopyrimidin-5-ol into a fused thiazolo-pyrimidine system.

  • Preparation: Suspend 2,4-diaminopyrimidin-5-ol (500 mg, 3.97 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the upcoming nucleophilic attack without quenching the base.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 86.7 mg, 3.77 mmol) in small portions.

    • Self-Validating Step: NaH irreversibly deprotonates the 5-hydroxyl group. The evolution of H2​ gas provides a visual cue; the cessation of bubbling confirms complete deprotonation.

  • Cyclization: Add the thiocarbonylating agent (e.g., 1,1'-thiocarbonyldiimidazole, 4.36 mmol) to the mixture. Heat the reaction with vigorous stirring at 60°C for 3 hours.

    • Causality: 60°C provides the exact thermal energy required to overcome the activation barrier for bimolecular ring-closure without degrading the pyrimidine core.

  • Quenching & Isolation: Cool to ambient temperature and quench with 25 mL of deionized water. Evaporate the solvent under reduced pressure, triturate the residue in water (5 mL), and collect the solid via vacuum filtration.

Quantitative Data Summary

The structural flexibility afforded by functionalizing the 5-position of the 2,4-diaminopyrimidine core directly translates to superior inhibition profiles against mutant strains.

Table 1: Comparative DHFR Inhibition Profiles (IC50 values)

Compound Scaffold Wild-Type PfDHFR (nM) Mutant PfDHFR (S108N) (nM) Human DHFR (nM) Selectivity Index
Pyrimethamine (Rigid) 1.5 >10,000 3,200 High (WT only)
Trimethoprim (Rigid) 3.0 4,500 1,200 Moderate
5-Alkoxy-2,4-diaminopyrimidine (Flexible) 0.8 1.2 >5,000 Very High

| P218 (Carboxylate derivative) | 0.5 | 0.6 | >10,000 | Excellent |

(Note: Data synthesized from literature benchmarks[3],[2] to illustrate the structure-activity relationship).

References

  • R. Hull , "399. Pyrimidines. Part I. The synthesis of some 5-hydroxypyrimidines", Journal of the Chemical Society (Resumed), 1956. Available at: [Link]

  • Patent EA013594B1, "3,5-DISUBSTITTUED AND 3,5,7-TRISUBSTITUTED -3H-OXAZOLO AND 3H-THIAZOLO [4,5-d]PYRIMIDIN-2-ONE COMPOUNDS AND PRODRUGS THEREOF".
  • Y. Yuthavong et al. , "Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target", PNAS, 2012. Available at:[Link]

  • J. Med. Chem. , "Folate-Synthesizing Enzyme System as Target for Development of Inhibitors and Inhibitor Combinations against Candida albicans", ACS, 2003. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Laboratory Synthesis Protocol for 2,4-Diaminopyrimidin-5-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2,4-Diaminopyrimidin-5-ol (CAS: 70035-83-5) Abstract & Scope 2,4-Diaminopyrimidin-5-ol (also known as 2,4-diamino-5-hydroxypy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2,4-Diaminopyrimidin-5-ol (CAS: 70035-83-5)

Abstract & Scope

2,4-Diaminopyrimidin-5-ol (also known as 2,4-diamino-5-hydroxypyrimidine) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of antifolates, trimethoprim analogs, and novel pyrimidothiazine derivatives[1]. This application note details a highly reproducible, two-step synthetic protocol leveraging the Elbs persulfate oxidation followed by acid-catalyzed hydrolysis. The guide is engineered as a self-validating system, providing mechanistic causality for each experimental choice to ensure high fidelity in scale-up and execution.

Mechanistic Causality & Reaction Design

The synthesis relies on a modified 2[2]. While the pyrimidine ring is inherently electron-deficient, the presence of two strongly electron-donating amino groups at the 2- and 4-positions significantly enriches the electron density at the C5 position[3].

  • Nucleophilic Attack (Phase 1): The activated C5 carbon acts as a nucleophile, attacking the peroxide oxygen of the peroxydisulfate ion ( S2​O82−​ ). This forms an intermediate sulfate ester: 2,4-diamino-5-pyrimidyl hydrogen sulfate . The use of a strongly alkaline environment (3N NaOH) is not arbitrary; it maintains the nucleophilicity of the pyrimidine substrate and prevents premature hydrolysis of the persulfate reagent[1].

  • Ester Cleavage (Phase 2): Refluxing the isolated intermediate in 5N HCl provides the necessary thermal and acidic conditions to selectively cleave the O–S bond, yielding the final 5-hydroxypyrimidine derivative without degrading the pyrimidine core[1].

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements optimized for a 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2,4-Diaminopyrimidine 110.121.05.55 gStarting Material
3N Sodium Hydroxide 40.0013.2220 mLBase / Reaction Medium
Ammonium Persulfate 228.203.034.2 gOxidizing Agent
Concentrated HCl 36.46-As neededAcidification (Phase 1)
5N Hydrochloric Acid 36.46-50 mLHydrolysis Catalyst (Phase 2)
Aqueous Ammonia 17.03-As neededNeutralization (Phase 2)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2,4-Diamino-5-pyrimidyl hydrogen sulfate

Objective: Regioselective oxidation of the C5 position via Elbs persulfate chemistry.

  • Substrate Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.55 g (50 mmol) of 2,4-diaminopyrimidine in 220 mL of 3N NaOH.

    • Causality Check: Ensure complete dissolution. The highly basic medium deprotonates transient intermediates and drives the nucleophilic character of the C5 position.

  • Thermal Regulation: Submerge the flask in an ice-water bath and cool the solution to 0–5 °C.

    • Causality Check: Temperature control is critical. Exceeding 5 °C can lead to the rapid, non-productive homolytic cleavage of the persulfate into sulfate radicals, drastically reducing the yield.

  • Oxidant Preparation & Addition: Dissolve 34.2 g (150 mmol) of ammonium persulfate in 70 mL of deionized water. Attach an addition funnel and add this solution dropwise to the pyrimidine mixture over a period of 1 hour.

  • Reaction Maturation: Allow the reaction mixture to stir overnight (approx. 12–16 hours), allowing the ice bath to melt and the solution to gradually warm to room temperature.

  • Acidification & Precipitation (Self-Validation): Slowly add concentrated hydrochloric acid dropwise until the solution reaches a pH of ~2 (verify with pH paper).

    • Validation: The transition to an acidic pH will neutralize the highly soluble sodium salt of the intermediate, causing 2,4-diamino-5-pyrimidyl hydrogen sulfate to precipitate as a crystalline solid[1].

  • Isolation: Filter the resulting crystalline solid under vacuum, wash with 30 mL of ice-cold water to remove residual inorganic salts, and recrystallize from hot water. Dry under vacuum to obtain the intermediate.

Phase 2: Acidic Hydrolysis to 2,4-Diaminopyrimidin-5-ol

Objective: Cleavage of the sulfate ester to yield the target alcohol.

  • Suspension: Transfer the intermediate (assume ~9.5 g recovered for this scale) into a 250 mL round-bottom flask and suspend it in 50 mL of 5N HCl.

  • Reflux (Self-Validation): Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100–105 °C) for 30 minutes.

    • Validation: During reflux, the heterogeneous suspension will typically transition into a clearer solution as the bulky sulfate group is cleaved, indicating successful hydrolysis[1].

  • Cooling & Neutralization: Remove from heat and cool the solution to room temperature. Carefully add aqueous ammonia ( NH4​OH ) dropwise while stirring until the solution reaches a neutral to slightly basic pH (pH 7–8).

    • Validation: Neutralization converts the highly soluble hydrochloride salt of the product back into its free base form, triggering the immediate precipitation of 2,4-diaminopyrimidin-5-ol .

  • Final Isolation: Filter the precipitated product, wash thoroughly with cold water, and dry under high vacuum to yield the final compound.

Visual Workflow

SynthesisWorkflow SM 2,4-Diaminopyrimidine (Starting Material) Oxidation Elbs Persulfate Oxidation (Ammonium Persulfate, NaOH, 0-5°C) SM->Oxidation Intermediate 2,4-Diamino-5-pyrimidyl hydrogen sulfate Oxidation->Intermediate Nucleophilic attack on peroxide oxygen Hydrolysis Acidic Hydrolysis (5N HCl, Reflux, 30 min) Intermediate->Hydrolysis Product 2,4-Diaminopyrimidin-5-ol (Final Product) Hydrolysis->Product Cleavage of O-S bond

Fig 1: Two-step experimental workflow for the synthesis of 2,4-diaminopyrimidin-5-ol.

References

  • Design, synthesis and antimicrobial activity of some new 2,4-diamino pyrimidothiazine derivatives, ResearchG
  • Application of the Elbs persulfate oxidation to the preparation of 5-hydroxypyrimidines, ConnectSci (Australian Journal of Chemistry),
  • The Elbs and Boyland-Sims peroxydisulfate oxidations, ResearchGate (Beilstein Journal of Organic Chemistry),

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2,4-Diaminopyrimidin-5-ol

Introduction & Chemical Profiling 2,4-Diaminopyrimidin-5-ol (CAS 70035-83-5) and its dihydrochloride salt (CAS 141124-58-5) are critical highly polar intermediates often encountered in pharmaceutical synthesis and drug m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2,4-Diaminopyrimidin-5-ol (CAS 70035-83-5) and its dihydrochloride salt (CAS 141124-58-5) are critical highly polar intermediates often encountered in pharmaceutical synthesis and drug metabolism studies. From a chromatographic perspective, this molecule presents a "worst-case scenario" for traditional Reversed-Phase Liquid Chromatography (RPLC).

The compound features a pyrimidine ring substituted with two highly basic exocyclic amine groups and an acidic hydroxyl group. This multi-functional nature results in extreme hydrophilicity (negative LogP) and multiple pKa values. When analyzed on standard C18 columns, 2,4-diaminopyrimidin-5-ol typically elutes near the void volume ( t0​ ), resulting in poor resolution from matrix interferences and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support.

To achieve robust, reproducible quantification, this guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing the causality behind each method parameter and establishing a self-validating experimental protocol.

Method Development Rationale (The "Why")

Developing a reliable method for highly polar bases requires abandoning RPLC principles and embracing HILIC mechanics .

  • Retention Mechanism Causality: HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase, supplemented by hydrogen bonding and electrostatic interactions. Because 2,4-diaminopyrimidin-5-ol is highly polar, it partitions strongly into this aqueous layer, resulting in excellent retention ( k′>2 ).

  • Column Selection: Bare silica columns can cause irreversible adsorption of basic amines. Therefore, a Zwitterionic (ZIC-HILIC) or Diol-bonded stationary phase is recommended. These phases maintain a robust hydration layer and shield the analyte from aggressive silanol interactions, ensuring symmetrical peak shapes.

  • Mobile Phase & pH Optimization: An ammonium formate buffer adjusted to pH 3.0 is selected. At pH 3.0, the basic amines of the pyrimidine ring are fully protonated, ensuring consistent, predictable electrostatic interactions with the stationary phase. Furthermore, ammonium formate is highly soluble in high-acetonitrile environments (unlike phosphate buffers, which will precipitate) and is completely UV-transparent at the target detection wavelength of 254 nm.

  • The "Solvent Mismatch" Phenomenon: A critical failure point in HILIC is sample diluent selection. If the sample is dissolved in 100% water, the injection plug acts as a strong eluting solvent, disrupting the localized water layer on the column and causing severe peak splitting. The sample diluent must contain a high percentage of organic solvent (e.g., 75% Acetonitrile) to match the initial mobile phase conditions.

Method Optimization Workflow

HILIC_Workflow Start 1. Analyte Profiling (2,4-diaminopyrimidin-5-ol) ColSelect 2. Column Selection (ZIC-HILIC or Diol) Start->ColSelect BufferOpt 3. Buffer Optimization (Ammonium Formate pH 3.0) ColSelect->BufferOpt DiluentOpt 4. Diluent Optimization (>75% Acetonitrile) BufferOpt->DiluentOpt Equilibration 5. System Equilibration (>20 Column Volumes) DiluentOpt->Equilibration Validation 6. Method Validation (ICH Q2(R2) Guidelines) Equilibration->Validation

Figure 1: HILIC method optimization workflow for highly polar basic compounds.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HILIC-UV Parameters
ParameterOptimized Setting
Column ZIC-HILIC or Diol-bonded, 150 x 4.6 mm, 3 µm
Mobile Phase A (Aqueous) 10 mM Ammonium Formate in Milli-Q Water (Adjusted to pH 3.0 with Formic Acid)
Mobile Phase B (Organic) Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 254 nm (Reference 360 nm)
Injection Volume 5 µL
Sample Diluent 75:25 Acetonitrile:Water
Table 2: Gradient Elution Program

Note: While isocratic elution is possible, a gradient ensures the elution of highly retained matrix components and maintains column health.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution State
0.01090Initial hold (Analyte retention)
5.01090Isocratic hold
10.04060Gradient ramp (Matrix flush)
12.04060High aqueous hold
12.11090Return to initial conditions
20.01090Re-equilibration

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes a mandatory verification checkpoint.

Protocol A: Mobile Phase & Buffer Preparation
  • Aqueous Buffer (Phase A): Weigh accurately 0.63 g of Ammonium Formate and dissolve in 1.0 L of ultra-pure Milli-Q water.

  • pH Adjustment: Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0 ± 0.05.

  • Filtration: Vacuum filter the buffer through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (Phase B): Use 100% LC-MS grade Acetonitrile. Do not filter Acetonitrile through aqueous membranes.

Self-Validation Checkpoint: Visually inspect Phase A against a strong light source. Any particulate matter indicates membrane failure. The pH meter must read 3.00 ± 0.05 at 25 °C.

Protocol B: Standard Preparation & Diluent Optimization
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2,4-diaminopyrimidin-5-ol reference standard into a 10 mL volumetric flask. Dissolve completely in 100% Milli-Q water (the compound is highly water-soluble).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 6.5 mL of Acetonitrile, mix well, and bring to volume with Milli-Q water. The final diluent composition will be 75% Acetonitrile / 25% Water.

Self-Validation Checkpoint: Observe the working standard for 5 minutes. If the solution turns cloudy, precipitation has occurred due to excessive organic concentration. If clear, the diluent is validated for injection.

Protocol C: System Equilibration (Critical for HILIC)

Unlike RPLC, HILIC columns require extensive equilibration to establish the immobilized water layer.

  • Purge all HPLC lines with fresh mobile phases.

  • Set the flow rate to 1.0 mL/min at initial gradient conditions (90% B).

  • Allow the system to equilibrate for a minimum of 20 Column Volumes (CV) (approx. 30 minutes for a 150 x 4.6 mm column).

Self-Validation Checkpoint: Monitor the pump pressure and UV baseline. The system is validated for injection ONLY when the pressure ripple is <1.0% and baseline drift is <0.1 mAU/min.

Method Validation Criteria

Validation must be executed in accordance with the ICH Q2(R2) guidelines for analytical procedures . The self-validating nature of the method is confirmed by meeting the following rigorous metrics:

Table 3: ICH Q2(R2) System Suitability and Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementMethod-Specific Acceptance Criteria
System Suitability (Precision) Repeatability of standard injections%RSD of peak area ≤ 2.0% (n=6 injections)
Specificity Separation from interferencesResolution ( Rs​ ) > 2.0 from adjacent matrix peaks
Peak Symmetry Assessment of secondary interactionsTailing Factor ( Tf​ ) between 0.8 and 1.5
Linearity Proportionality of signal to concentration R2 ≥ 0.999 over 50% to 150% of target concentration
Accuracy Agreement with true valueSpike recovery between 98.0% and 102.0%
Sensitivity (LOQ) Lowest quantifiable concentrationSignal-to-Noise ( S/N ) ratio ≥ 10

References

  • 2,4-Diaminopyrimidin-5-ol(CAS# 70035-83-5) Chemical Profiling. Angene Chemical.[Link]

  • 2,4-Diaminopyrimidin-5-ol dihydrochloride | CID 91989309. National Center for Biotechnology Information (NIH) PubChem Database.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH).[Link]

  • HILIC: A Critical Evaluation. Guillarme, D. LCGC International.[Link]

Method

Application Notes &amp; Protocols: Leveraging 2,4-Diaminopyrimidin-5-ol and its Analogs as a Privileged Precursor in Modern Drug Discovery

Introduction: The 2,4-Diaminopyrimidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2,4-Diaminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets. The 2,4-diaminopyrimidine core is a quintessential example of such a scaffold.[1] Its significance stems from the strategic placement of two amino groups that act as potent hydrogen bond donors and acceptors, perfectly positioned to mimic the purine hinge-binding motif. This allows for high-affinity interactions with the ATP-binding site of numerous protein kinases.[1]

While the core itself is a powerful anchor, the true versatility of this scaffold is unlocked through functionalization at the C5 and C6 positions. The introduction of a hydroxyl group at the C5 position, creating 2,4-diaminopyrimidin-5-ol, or at the more commonly utilized C6 position, provides a chemical handle for extensive structure-activity relationship (SAR) studies. These modifications allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide will provide an in-depth exploration of the synthesis and application of derivatives from this scaffold, focusing on its role in the development of kinase and dihydrofolate reductase (DHFR) inhibitors.

Core Applications in Drug Discovery

The 2,4-diaminopyrimidine framework is a cornerstone in the development of inhibitors for two major classes of therapeutic targets:

  • Protein Kinase Inhibitors: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2,4-diaminopyrimidine moiety can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, providing a stable anchor point for the inhibitor.[1] Diversity at the 5-position can then be exploited to target unique sub-pockets, thereby achieving selectivity for specific kinases such as FAK, ALK, and Sky kinase.[2][3][4]

  • Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is an essential enzyme in the folate metabolic pathway, which is vital for the synthesis of DNA, RNA, and certain amino acids. Inhibiting DHFR starves rapidly proliferating cells (like cancer cells or bacteria) of these essential building blocks. Non-classical DHFR inhibitors, such as trimethoprim, are based on the 2,4-diaminopyrimidine structure.[5] This scaffold has been instrumental in developing antimalarial, antibacterial, and anti-tubercular agents.[5][6][7]

Synthetic Pathways and Key Transformations

The synthesis of diverse libraries of 2,4-diaminopyrimidine derivatives often begins with a commercially available and highly versatile precursor, 2,4-diamino-6-hydroxypyrimidine. This starting material provides a reactive "handle" for introducing chemical diversity.

Diagram: General Synthetic Workflow

The following diagram illustrates a common, multi-step workflow for generating a library of 5-substituted 2,4-diaminopyrimidine derivatives, a strategy frequently employed in lead optimization.

G cluster_0 Core Synthesis & Functionalization cluster_1 Diversification via Cross-Coupling cluster_2 Final Derivatization Start 2,4-Diamino-6-hydroxypyrimidine Chlorination 2,4-Diamino-6-chloropyrimidine Start->Chlorination POCl₃ Iodination 2,4-Diamino-6-chloro-5-iodopyrimidine Chlorination->Iodination NIS or I₂ Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Iodination->Suzuki Coupled_Product 2,4-Diamino-5-aryl-6-chloropyrimidine Suzuki->Coupled_Product Pd Catalyst, Base Nucleophilic_Sub Nucleophilic Substitution (Amines, Alcohols, etc.) Coupled_Product->Nucleophilic_Sub Final_Library Diverse Library of Final Compounds Nucleophilic_Sub->Final_Library

Caption: General workflow for synthesizing 5-aryl-2,4-diaminopyrimidine derivatives.

Detailed Experimental Protocols

The following protocols are generalized methodologies. Researchers must consult specific literature for optimizations related to their unique substrates and targets.

Protocol 4.1: Synthesis of 2,4-Diamino-6-chloropyrimidine (2)

This initial step activates the pyrimidine ring for subsequent nucleophilic substitution or cross-coupling reactions. The hydroxyl group is a poor leaving group, and its conversion to a chloride is a critical activation step.

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxypyrimidine into the more reactive chloropyrimidine. The reaction is run at high temperature to drive the conversion. The quench in ice water is highly exothermic and must be performed with extreme caution.

  • Materials:

    • 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol)[5]

    • Phosphorus oxychloride (POCl₃, 9 mL)[5]

    • Ice water

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a fume hood, add 2,4-diamino-6-hydroxypyrimidine (1.00 g) to POCl₃ (9 mL) in a round-bottom flask equipped with a reflux condenser.[5]

    • Stir the mixture and heat to 97 °C for 17 hours. The solution will become a dark brown.[5]

    • Caution: Cool the reaction mixture to room temperature. Very slowly and carefully, add the reaction mixture dropwise to a beaker of vigorously stirred ice water. This is a highly exothermic and hazardous step that will generate HCl gas.[5]

    • Stir the resulting aqueous solution and heat to 90 °C for 1 hour to hydrolyze any remaining POCl₃.[5]

    • Cool the solution and adjust the pH to ~8 using a NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).[5]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a solid.[5]

Protocol 4.2: Suzuki Cross-Coupling for C5-Arylation

The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. Here, it is used to install diverse aryl or heteroaryl groups at the 5-position, which is critical for exploring the SAR of kinase inhibitors.

  • Rationale: This protocol requires an activated C5 position, typically via iodination (using N-iodosuccinimide) of the 2,4-diamino-6-chloropyrimidine intermediate. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the coupling between the C5-iodide and the boronic acid.

  • Materials:

    • 2,4-Diamino-6-chloro-5-iodopyrimidine (1.0 equiv)

    • Substituted phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.05 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Solvent system (e.g., Toluene/Ethanol/H₂O or THF/H₂O)[5]

  • Procedure:

    • To a reaction vessel, add the 5-iodopyrimidine, the boronic acid, K₂CO₃, and the palladium catalyst.[5]

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 70-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[5]

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography on silica gel to obtain the desired 5-aryl derivative.

Biological Evaluation Protocols

Once a library of compounds is synthesized, their biological activity must be assessed.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (the IC₅₀ value). It measures the amount of ATP remaining after the kinase reaction.

  • Rationale: The Kinase-Glo® assay (Promega) is a common method. The kinase reaction consumes ATP. After incubation, a reagent is added that lyses the cells and contains luciferase and luciferin. The luciferase uses the remaining ATP to produce light, so a lower light signal indicates higher kinase activity (more ATP consumed) and less inhibition.

  • Procedure: [8]

    • Prepare serial dilutions of the test compounds in a buffer with a low final DMSO concentration (e.g., ≤1%).

    • In a 384-well plate, add the target kinase, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Diagram: Kinase Signaling Pathway and Inhibition

The following diagram shows a simplified representation of a generic receptor tyrosine kinase (RTK) pathway and how a 2,4-diaminopyrimidine-based inhibitor can block its function.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) ATP ATP Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Growth Factor Ligand->RTK Binds & Dimerizes ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK pathway) pSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Data Summary

The following table summarizes representative biological activity data for 2,4-diaminopyrimidine-5-carboxamide analogues against various protein kinases, demonstrating the scaffold's potential.

Compound ClassTarget KinaseReported IC₅₀ (nM)Reference
2,4-Diaminopyrimidine-5-carboxamideEGFR10 - 100[1]
2,4-Diaminopyrimidine-5-carboxamideSyk5 - 50[1][3]
2,4-Diaminopyrimidine-5-carboxamideHPK11 - 20[1]
2,4-DiaminopyrimidineJNK220 - 200[9]
2,4-Diaminopyrimidine UreaFAK1 - 15[2]

Note: This table is a representative summary. For detailed data, please refer to the cited literature.[1]

Safety and Handling

Chemical precursors and their derivatives must be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Handling: Handle all compounds in a well-ventilated chemical fume hood.[12] Avoid generating dust.[10] Wash hands thoroughly after handling.[11]

  • Storage: Store chemicals in tightly closed containers in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]

    • Inhalation: Move the person to fresh air.[11]

    • Ingestion: Rinse mouth and seek medical attention.[12]

Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

References

  • BenchChem. (2025). Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide.
  • MedChemComm. (n.d.). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing.
  • BenchChem. (n.d.). The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery.
  • Journal of Medicinal Chemistry. (2002). Development of 2,4-Diaminopyrimidines as Antimalarials Based on Inhibition of the S108N and C59R+S108N Mutants of Dihydrofolate Reductase from Pyrimethamine-Resistant Plasmodium falciparum. ACS Publications.
  • PMC. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.
  • Organic Letters. (2012). Efficient Preparation of 2,4-Diaminopyrimidine Nucleosides: Total Synthesis of Lysidine and Agmatidine. ACS Publications.
  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine.
  • New Journal of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing.
  • PubMed. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens.
  • TCI AMERICA. (2018). Safety Data Sheet for 6-Chloro-2,4-diaminopyrimidine.
  • PubMed. (2025). Discovery of 2,4-diaminopyrimidine derivatives as potent inhibitors of FAK capable of activating the Hippo pathway for the treatment of esophageal squamous cell carcinoma.
  • Chem-Impex. (n.d.). 2,4-Diaminopyrimidine.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-2,4-dichloropyrimidine.
  • BroadPharm. (2016). Safety Data Sheet.
  • PubMed. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase.
  • PubMed. (2015). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor.

Sources

Application

Advanced NMR Spectroscopy Sample Preparation Protocol for 2,4-Diaminopyrimidin-5-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists. Objective: To provide a highly robust, self-validating Nuclear Magnetic Resonance (NMR) sample preparation protocol for 2,4-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists. Objective: To provide a highly robust, self-validating Nuclear Magnetic Resonance (NMR) sample preparation protocol for 2,4-diaminopyrimidin-5-ol and its derivatives, ensuring optimal magnetic field homogeneity and high-resolution spectral data.

Introduction & Pharmacological Context

2,4-Diaminopyrimidin-5-ol (CAS: 70035-83-5), frequently handled as its dihydrochloride salt (CAS: 141124-58-5)[1], is a highly polar, nitrogen-rich heterocyclic scaffold. In modern drug discovery, 2,4-diaminopyrimidine derivatives are critical pharmacophores designed to act as competitive inhibitors of dihydrofolate reductase (DHFR)[2]. By mimicking the natural substrate dihydrofolate, these compounds block the synthesis of tetrahydrofolate, thereby halting bacterial DNA synthesis[3]. They are currently under intense investigation as potent antibiotics against emerging pathogens like Mycobacterium abscessus and Bacillus anthracis[2][3].

DHFR_Pathway Substrate Dihydrofolate (DHF) Enzyme Dihydrofolate Reductase (DHFR) Substrate->Enzyme Binds Active Site Product Tetrahydrofolate (THF) Enzyme->Product Catalyzes Reduction Inhibitor 2,4-Diaminopyrimidin-5-ol Derivatives Inhibitor->Enzyme Competitive Inhibition Outcome DNA/RNA Synthesis (Bacterial Cell Growth) Product->Outcome 1-Carbon Transfer

Figure 2: Mechanism of action for 2,4-diaminopyrimidine-based DHFR inhibitors.

Because of the compound's complex hydrogen-bonding network (two primary amines and one hydroxyl group), obtaining high-resolution NMR spectra requires precise solvent selection and rigorous sample preparation to prevent line broadening and tautomeric signal blurring[4].

Physicochemical Profiling & Solvent Causality

The structural integrity of 2,4-diaminopyrimidin-5-ol is heavily influenced by its environment. The free base form exhibits immense crystal lattice energy due to intermolecular hydrogen bonding.

The Causality of Solvent Selection: To achieve sharp, well-resolved NMR signals, the solvent must act as a strong hydrogen-bond acceptor to disrupt these intermolecular networks. While the dihydrochloride salt is water-soluble, using Deuterium Oxide (D₂O) causes rapid proton exchange, erasing the critical -NH₂ and -OH signals from the ¹H NMR spectrum. Therefore, Dimethyl Sulfoxide-d6 (DMSO-d6) is the gold standard. DMSO-d6 stabilizes the pyrimidine ring, slows down chemical exchange, and allows for the clear observation of exchangeable protons, which is vital for 2D NOESY/ROESY structural elucidation.

Table 1: Solvent Selection Matrix for 2,4-Diaminopyrimidines
NMR SolventSolubility ProfileH-Bond DisruptionResidual ¹H PeakApplication Recommendation
DMSO-d6 High (>20 mg/mL)Excellent2.50 ppmPrimary Choice. Preserves -NH₂/-OH signals; stabilizes tautomers.
Methanol-d4 ModerateGood3.31 ppmSecondary Choice. Useful for EXSY (Exchange Spectroscopy) studies.
D₂O High (Salt form only)Poor4.79 ppmAvoid for structural elucidation. Induces rapid NH/OH deuterium exchange.

Standardized Sample Preparation Workflow

To ensure a self-validating system, every step of this protocol is designed to eliminate variables that negatively impact the B₀ magnetic field homogeneity (e.g., concentration gradients, paramagnetic particulates).

NMR_Prep A 1. Weigh Sample (2-5 mg) B 2. Add DMSO-d6 (600 µL) + TMS A->B C 3. Sonication (5-10 mins) B->C D 4. PTFE Filtration (0.22 µm) C->D E 5. Transfer to 5mm NMR Tube D->E

Figure 1: Optimized NMR sample preparation workflow for polar pyrimidine derivatives.

Step-by-Step Methodology

Step 1: Precision Weighing

  • Action: Weigh 2–5 mg of 2,4-diaminopyrimidin-5-ol for 1D ¹H NMR, or 15–20 mg for ¹³C and 2D NMR experiments (HSQC, HMBC).

  • Causality: Over-concentrating the sample increases viscosity, which reduces the tumbling rate of the molecules in solution, leading to broader T₂ relaxation times and loss of spectral resolution.

Step 2: Solvent Addition & Internal Referencing

  • Action: Add exactly 600 µL of high-purity DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Causality: The residual solvent peak of DMSO-d6 can drift based on temperature and sample concentration. TMS provides an absolute, unshifting reference point at 0.00 ppm, ensuring accurate chemical shift reporting.

Step 3: Sonication-Assisted Dissolution

  • Action: Seal the vial and sonicate in a water bath at 25°C for 5–10 minutes.

  • Causality: Sonication provides the kinetic energy required to overcome the high lattice energy of the pyrimidine's hydrogen-bonded network, ensuring complete solvation without degrading the molecule via excessive heat.

Step 4: Micro-Filtration (Critical Step)

  • Action: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter directly into the NMR tube.

  • Causality: Even if the solution appears clear, microscopic dust or undissolved compound creates magnetic susceptibility gradients. Filtering ensures a perfectly homogeneous solution, which is mandatory for achieving optimal shimming and sharp peak shapes.

Step 5: Tube Loading & Validation

  • Action: Fill a high-quality 5 mm precision NMR tube to a depth of exactly 4.0 to 4.5 cm.

  • Self-Validation Check: Inspect the tube against a light source. The solution must be optically pristine. When inserted into the spectrometer, the TMS peak should exhibit a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If the peak is broader, the sample contains particulates or concentration gradients, and Step 4 must be repeated.

Expected NMR Data & Acquisition Strategy

When acquiring data for 2,4-diaminopyrimidin-5-ol in DMSO-d6, expect the exchangeable protons to appear as broad singlets. The exact shifts will vary slightly depending on whether the free base or the dihydrochloride salt is analyzed[5].

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d6)
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationDiagnostic Value
C6-H (Aromatic) ~7.50 - 7.90Singlet (s)1HConfirms the integrity of the pyrimidine core.
-NH₂ (C2 & C4) ~6.00 - 7.20Broad Singlet (br s)4HHighly sensitive to H-bonding; confirms DMSO-d6 efficacy.
-OH (C5) ~9.00 - 10.00Broad Singlet (br s)1HConfirms the presence of the hydroxyl group (absent in D₂O).

Acquisition Pro-Tip: For 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments, optimize the long-range coupling constant ( nJCH​ ) to 8 Hz, which perfectly captures the correlations between the C6 aromatic proton and the quaternary carbons (C2, C4, C5) of the pyrimidine ring.

References

  • ACS Publications. "Efficient Preparation of 2,4-Diaminopyrimidine Nucleosides: Total Synthesis of Lysidine and Agmatidine". Organic Letters. Available at: [Link]

  • ChemRxiv. "Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium, two emerging human pathogens". ChemRxiv. Available at:[Link]

  • National Institutes of Health (NIH). "Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis". PMC. Available at: [Link]

Sources

Method

Application Note: In Vitro Biological Evaluation of 2,4-Diaminopyrimidin-5-ol Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery. Focus: Target-based enzymatic profiling and phenotypic validation of 2,4-diaminopyrimidine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in early-stage drug discovery. Focus: Target-based enzymatic profiling and phenotypic validation of 2,4-diaminopyrimidine scaffolds.

Mechanistic Rationale & Structural Biology Causality

The compound 2,4-diaminopyrimidin-5-ol (often utilized as a dihydrochloride salt, CAS 141124-58-5) serves as a privileged pharmacophore in the development of antifolate therapeutics. The biological utility of this scaffold is rooted in its precise stereoelectronic mimicry of the pteridine ring found in endogenous folates.

When designing in vitro assays for this class of compounds, it is critical to understand the causality of their binding kinetics:

  • The 2,4-Diamino Motif: This functional group acts as a critical anchor, forming a highly conserved bidentate hydrogen bond network with a key acidic residue in the active site of Dihydrofolate Reductase (DHFR)—typically Asp27 in bacterial DHFR or Glu30 in human DHFR[1].

  • The 5-Hydroxyl Group: The -OH at the 5-position provides a synthetic vector for etherification, allowing medicinal chemists to append lipophilic side chains that exploit the adjacent hydrophobic pocket of the enzyme. Even as a bare fragment, the 5-hydroxyl group can interact with active-site water molecules, influencing the compound's residence time[2].

Because 2,4-diaminopyrimidines act as competitive inhibitors against the natural substrate dihydrofolate (DHF), biological assays must be meticulously designed to control substrate concentrations and allow for proper enzyme-inhibitor equilibration.

DHFR_Mechanism DHF Dihydrofolate (Substrate) DHFR DHFR Enzyme DHF->DHFR Binds Active Site NADPH NADPH (Cofactor) NADPH->DHFR Donates Hydride THF Tetrahydrofolate (Product) DHFR->THF Reduced NADP NADP+ DHFR->NADP Oxidized Inhibitor 2,4-Diaminopyrimidin-5-ol (Inhibitor) Inhibitor->DHFR Competitive Inhibition

Fig 1: DHFR enzymatic reduction of DHF to THF and competitive inhibition by 2,4-diaminopyrimidines.

Protocol I: Self-Validating Spectrophotometric DHFR Inhibition Assay

To quantify the inhibitory potency ( IC50​ and Ki​ ) of 2,4-diaminopyrimidin-5-ol derivatives, a continuous spectrophotometric assay is employed.

The Causality of the Readout: DHFR utilizes NADPH as a cofactor to reduce DHF to tetrahydrofolate (THF). NADPH absorbs strongly at 340 nm ( ϵ340​=6,220 M−1cm−1 ), whereas its oxidized form, NADP+, does not. Therefore, the rate of absorbance decay at 340 nm is directly proportional to DHFR enzymatic activity[3].

Reagent Preparation & Buffer Logic
  • Assay Buffer: 50 mM PIPES (pH 7.3), 0.02% Tween-20, 1.5 mg/mL BSA, and 6 mM DTT[1].

    • Why BSA and Tween-20? 2,4-diaminopyrimidine derivatives with long lipophilic chains are prone to non-specific binding to polystyrene microtiter plates. BSA and Tween-20 act as carrier proteins and surfactants to prevent artificial depletion of the free inhibitor concentration.

    • Why DTT? Dithiothreitol maintains the critical cysteine residues of the recombinant DHFR enzyme in a reduced state, preventing oxidative aggregation.

  • Substrate/Cofactor: 400 µM NADPH and 50 µM DHF.

Step-by-Step Methodology
  • Compound Dilution: Serially dilute 2,4-diaminopyrimidin-5-ol (or its derivatives) in 100% DMSO. Transfer to a 96-well UV-transparent microplate such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Master Mix Assembly: Add the recombinant DHFR enzyme (e.g., E. coli, S. suis, or Human) and NADPH to the assay buffer.

  • Pre-Incubation (Critical Step): Dispense the Master Mix into the microplate containing the inhibitor. Incubate at 25°C for 15 minutes.

    • Causality: 2,4-diaminopyrimidines can exhibit slow-binding kinetics. Failing to pre-incubate allows the high-affinity DHF substrate to immediately occupy the active site, resulting in falsely elevated IC50​ values.

  • Reaction Initiation: Add DHF to all wells to initiate the reaction.

  • Kinetic Readout: Immediately read the absorbance at 340 nm every 15 seconds for 10 minutes using a microplate reader.

Assay Self-Validation System

A robust assay must prove its own validity during every run. Ensure the following controls are included:

  • 100% Activity Control (Vehicle): Wells containing DMSO but no inhibitor. Establishes the maximum uninhibited reaction velocity ( Vmax​ ).

  • 0% Activity Control (Blank): Wells containing buffer, NADPH, and DHF, but no enzyme. This controls for the spontaneous, non-enzymatic degradation of NADPH.

  • Reference Standard: Include a known DHFR inhibitor (e.g., Trimethoprim or Methotrexate). The IC50​ of the reference must fall within 3-fold of its historical mean for the plate to be accepted.

  • Z'-Factor Calculation: Calculate Z′=1−∣μ100%​−μ0%​∣3(σ100%​+σ0%​)​ . A Z′≥0.5 confirms the assay has sufficient signal window and low variability for reliable data extraction.

Assay_Workflow Step1 1. Reagent Preparation Buffer (pH 7.3), DTT, BSA Step2 2. Master Mix Assembly DHFR Enzyme + NADPH Step1->Step2 Step3 3. Inhibitor Pre-incubation Add 2,4-Diaminopyrimidin-5-ol (15 min) Step2->Step3 Step4 4. Reaction Initiation Add DHF Substrate Step3->Step4 Step5 5. Kinetic Readout Measure Absorbance at 340 nm Step4->Step5 Step6 6. Data Analysis Calculate Initial Velocity & IC50 Step5->Step6

Fig 2: Step-by-step workflow for the in vitro spectrophotometric DHFR enzyme inhibition assay.

Protocol II: Phenotypic Validation via Whole-Cell MIC Assay

Enzymatic potency does not guarantee cellular efficacy due to bacterial efflux pumps or poor membrane permeability. Therefore, target-based results must be validated phenotypically using a Bacterial Growth Inhibition Assay following Clinical Laboratory Standards Institute (CLSI) guidelines[4].

Step-by-Step Methodology
  • Inoculum Preparation: Grow the target strain (e.g., Mycobacterium abscessus or Bacillus anthracis) to mid-log phase. Adjust the suspension to an OD600​ of 0.1, then dilute to a final assay concentration of 5×105 CFU/mL in cation-adjusted Mueller-Hinton broth[1][2].

  • Compound Plating: Prepare a 2-fold serial dilution of the 2,4-diaminopyrimidin-5-ol derivative in a 96-well plate.

  • Incubation: Add the bacterial inoculum to the compound plates. Incubate at 37°C for 18–24 hours (or longer for slow-growing mycobacteria).

  • Readout: Measure the optical density at 600 nm ( OD600​ ).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely halts visible bacterial growth compared to the DMSO control[2].

Quantitative Data Summarization

To effectively evaluate Structure-Activity Relationships (SAR), biochemical and phenotypic data should be synthesized into a unified matrix. Below is a representative data structure for evaluating 2,4-diaminopyrimidin-5-ol and its substituted derivatives (e.g., P218 analogs)[1][2].

Compound ScaffoldSubstitution (R-group at 5-OH)Target EnzymeEnzyme IC50​ (nM)Enzyme Ki​ (nM)Whole-Cell MIC (µg/mL)Selectivity Index (Bacterial / Human)
2,4-diaminopyrimidin-5-ol None (Fragment)E. coli DHFR> 10,000N/A> 64.0N/A
Derivative A n-propyl etherM. avium DHFR45.212.14.017x
Derivative B n-pentyl etherM. abscessus DHFR150.545.016.03.5x
Derivative C 3,4-dimethoxybenzylB. anthracis DHFR8.42.30.5> 100x
Trimethoprim (Reference Control)S. suis DHFR12.03.51.0> 500x

Note: The bare 2,4-diaminopyrimidin-5-ol fragment typically exhibits weak whole-cell activity on its own due to high polarity and lack of hydrophobic interactions, but serves as the foundational core for highly potent derivatives (Derivatives A-C).

References

  • angenesci.com - 2,4-Diaminopyrimidin-5-ol (CAS# 70035-83-5) Product Specifications and Chemical Properties.
  • PeerJ - A novel bicyclic 2,4-diaminopyrimidine inhibitor of Streptococcus suis dihydrofolate reductase. Songsungthong, W., et al. (2021).
  • Journal of Medicinal Chemistry (ACS Publications) - Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. (2024).
  • MDPI - Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. (2014).
  • Bio-protocol - Bacterial growth inhibition assay. Extracted from PeerJ (2021).

Sources

Application

Application Note: Strategic Incorporation of 2,4-Diaminopyrimidin-5-ol into Novel Pyrimidine Scaffolds for Kinase and DHFR Inhibition

Introduction & Rationale The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that has proven to be a cornerstone in modern drug discovery [1]. Its remarkable versatility stems from the strategic placeme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that has proven to be a cornerstone in modern drug discovery [1]. Its remarkable versatility stems from the strategic placement of the 2- and 4-amino groups, which act as a bioisostere for the adenine hinge-binding motif of ATP. This allows the core to form critical bidentate hydrogen bonds with the hinge regions of various protein kinases (such as Focal Adhesion Kinase, FAK) [2], as well as fitting ideally into the narrow active site pocket of dihydrofolate reductase (DHFR)[3].

However, optimizing these inhibitors for target selectivity, metabolic stability, and cellular permeability requires precise functionalization. 2,4-Diaminopyrimidin-5-ol (CAS 141124-58-5)[4] emerges as a highly valuable synthetic building block in this context. The presence of a hydroxyl group at the 5-position provides a direct, versatile nucleophilic handle. By functionalizing the 5-position—either through direct O-alkylation or conversion to a triflate for carbon-carbon cross-coupling—medicinal chemists can project diverse substituents deep into adjacent hydrophobic pockets without disrupting the essential hydrogen-bonding network of the 2,4-diamino core.

This application note details self-validating protocols for the robust incorporation of 2,4-diaminopyrimidin-5-ol into novel drug scaffolds, providing the causality behind each experimental choice to ensure reproducible and scalable synthesis.

Visualizing the Synthetic and Pharmacological Workflows

SyntheticWorkflow SM 2,4-diaminopyrimidin-5-ol (Starting Material) O_Alk O-Alkylation (R-X, Cs2CO3) SM->O_Alk Direct Etherification Trif Triflation (Comins' Reagent) SM->Trif Activation Val1 LC-MS Validation (Mass Shift) O_Alk->Val1 Reaction Monitoring Suzuki Suzuki Coupling (R-B(OH)2, Pd-cat) Trif->Suzuki C-C Bond Formation Val2 19F NMR Validation (-73 ppm peak) Trif->Val2 Intermediate Check Suzuki->Val1 Final Product Check

Workflow for the functionalization of 2,4-diaminopyrimidin-5-ol via O-alkylation and cross-coupling.

BindingModel Core 2,4-diaminopyrimidine Core Hinge Kinase Hinge Region (ATP Binding Site) Core->Hinge Bidentate H-Bonds Sub 5-Position Substituent (O-Linked or C-Linked) Core->Sub Covalent Vector Pocket Hydrophobic Pocket (Selectivity Filter) Sub->Pocket Steric & Lipophilic Fit

Pharmacophore model of 2,4-diaminopyrimidine binding to the kinase hinge region and deep pocket.

Experimental Protocols & Causality

Protocol A: Synthesis of 5-Alkoxy-2,4-diaminopyrimidines via Regioselective O-Alkylation

When targeting solvent-exposed regions or shallow lipophilic pockets, ether-linked substituents at the 5-position are highly effective.

Step-by-Step Methodology:

  • Solvation: Dissolve 2,4-diaminopyrimidin-5-ol (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the highly polar hydrogen-bonding network of the 2,4-diaminopyrimidine core, ensuring a homogeneous reaction mixture without participating in hydrogen bonding that would quench nucleophilicity.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq) and stir at room temperature for 30 minutes.

    • Causality: Cs2​CO3​ is specifically chosen over K2​CO3​ or Na2​CO3​ . The larger ionic radius of the cesium cation creates a "naked," highly reactive phenoxide-like anion at the 5-hydroxyl position. This significantly enhances the nucleophilicity of the oxygen, directing the alkylation exclusively to the 5-O position and actively suppressing unwanted N-alkylation at the unprotected 2- or 4-amino groups.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Heat the mixture to 60°C for 4–6 hours.

  • Self-Validation System (LC-MS):

    • Logic: Monitor the reaction using LC-MS (ESI+). The starting material will show a distinct [M+H]+ peak. Successful O-alkylation presents a new peak corresponding to [M+R−H+H]+ . Crucially, if trace N-alkylation occurs, it will exhibit a significantly different retention time on reverse-phase HPLC compared to the O-alkylated product due to the disruption of the highly polar amino groups. A single major product peak with the correct mass validates the regioselectivity of the cesium-driven reaction.

Protocol B: Synthesis of 5-Aryl-2,4-diaminopyrimidines via Triflation and Suzuki-Miyaura Coupling

To access deep hydrophobic pockets (e.g., the DFG-out conformation in kinases), rigid carbon-carbon linkages at the 5-position are required.

Step-by-Step Methodology:

  • Triflation: Suspend 2,4-diaminopyrimidin-5-ol (1.0 eq) in anhydrous DCM with N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool to 0°C.

  • Activation: Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.2 eq) portion-wise. Stir for 2 hours, allowing it to warm to room temperature.

    • Causality: Comins' reagent is deliberately selected over trifluoromethanesulfonic anhydride ( Tf2​O ). Tf2​O is aggressively reactive and will indiscriminately attack the unprotected primary amines at the 2- and 4-positions. Comins' reagent provides a milder, controlled transfer of the triflyl group exclusively to the 5-hydroxyl oxygen.

  • Self-Validation System (19F NMR):

    • Logic: Before proceeding to the costly palladium coupling step, analyze an aliquot of the intermediate via 19F NMR. The appearance of a sharp singlet at approximately -73 ppm unequivocally confirms the formation of the triflate ester. The absence of this peak indicates incomplete activation, preventing wasted downstream resources.

  • Suzuki-Miyaura Coupling: In a degassed vessel, combine the 5-O-Tf intermediate (1.0 eq), an aryl boronic acid (1.5 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in a Dioxane/ H2​O (4:1) mixture. Heat at 90°C for 12 hours.

    • Causality: Pd(dppf)Cl2​ is utilized because its bidentate phosphine ligand creates a large bite angle. This facilitates the reductive elimination step, which is often the rate-limiting hurdle when coupling sterically demanding aryl groups to the rigid, electron-rich pyrimidine core.

Quantitative Data & Structure-Activity Relationships (SAR)

The choice of substituent at the 5-position drastically alters the pharmacological profile of the scaffold. Table 1 summarizes representative data demonstrating how functionalization of 2,4-diaminopyrimidin-5-ol impacts target inhibition.

Table 1: Representative Biological Activity of 5-Substituted 2,4-Diaminopyrimidines

Compound Scaffold5-Position SubstitutionPrimary TargetIC50 (nM)Mechanistic Rationale
2,4-diaminopyrimidine-OH (Starting Material)FAK>10,000Lacks the hydrophobic interactions required to engage the deep binding pocket.
2,4-diaminopyrimidine-OCH₃FAK1,250Minor improvement in lipophilicity; provides only partial pocket occupation.
2,4-diaminopyrimidine-O-(CH₂)₂-FluoroFAK42Fluorine acts as a bioisostere, enhancing metabolic stability while increasing binding affinity via lipophilic contacts.
2,4-diaminopyrimidine-Phenyl (via Suzuki)FAK15Direct C-C linkage rigidly projects the aryl ring deep into the hydrophobic sub-pocket, maximizing van der Waals interactions.
2,4-diaminopyrimidine-CH₂-N(CH₃)₂DHFR650Basic amine modulates the overall pKa, improving bacterial cell wall penetration while exploring the extended DHFR channel.

Note: Data represents aggregated SAR trends based on established 2,4-diaminopyrimidine derivatives in kinase and DHFR inhibitor development.

References

  • Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers, ACS Molecular Pharmaceutics,[Link]

  • Novel Dihydrofolate Reductase Inhibitors. Structure-Based versus Diversity-Based Library Design and High-Throughput Synthesis and Screening, Journal of Medicinal Chemistry,[Link]

Method

Application Note: Cellular Uptake and Permeability Measurement Techniques for 2,4-Diaminopyrimidin-5-ol Derivatives

Target Audience: Analytical Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Methodological Guide Scientific Context & Rationale The 2,4-diaminopyrimidine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Methodological Guide

Scientific Context & Rationale

The 2,4-diaminopyrimidine scaffold, particularly derivatives of 2,4-diaminopyrimidin-5-ol , represents a privileged pharmacophore in modern drug discovery. Historically utilized as dihydrofolate reductase (DHFR) inhibitors (e.g., antimalarial and antibacterial agents), recent structural optimizations have expanded their utility into highly selective kinase inhibitors.

Measuring the cellular uptake and permeability of these derivatives is not merely a pharmacokinetic exercise; it is the fundamental determinant of their therapeutic index. Recent literature highlights two divergent optimization strategies for this scaffold:

  • High Intracellular Accumulation: For treating nontuberculous mycobacteria (NTM) infections, 2,4-diaminopyrimidine derivatives (such as Compound 8) must penetrate host macrophages and the thick mycobacterial cell envelope to inhibit DHFR[1].

  • Gut-Restricted Retention: Conversely, for treating Inflammatory Bowel Disease (IBD), novel 2,4-diaminopyrimidine derivatives (such as Compound 38) are intentionally designed with low systemic permeability and high efflux ratios. This restricts the selective JAK1 inhibition to the intestinal mucosa, mitigating systemic immunosuppressive side effects[2].

This application note details the self-validating analytical workflows required to quantify the cellular uptake, efflux, and intracellular accumulation of 2,4-diaminopyrimidin-5-ol derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflows & Mechanisms

To accurately measure cellular uptake, the experimental design must account for passive diffusion, active transport (efflux), and non-specific binding. We employ a dual-model approach: Caco-2 monolayers for bidirectional permeability (intestinal absorption) and THP-1 derived macrophages for target-cell accumulation.

G N1 Cell Culture (Caco-2 or THP-1) N2 Integrity/Viability Check (TEER & Lucifer Yellow) N1->N2 N3 Compound Dosing (2,4-Diaminopyrimidines) N2->N3 N4 Cold Wash & Lysis (Stop Efflux) N3->N4 N5 LC-MS/MS Quantification N4->N5

Fig 1. Standardized workflow for cellular uptake and permeability quantification.

Detailed Protocols

Protocol A: Bidirectional Permeability Assay (Caco-2 Model)

This protocol determines the apparent permeability ( Papp​ ) and efflux ratio, critical for identifying gut-restricted JAK1 inhibitors [2].

Causality & Trustworthiness: A self-validating system requires internal controls to ensure monolayer integrity and assay reliability. We utilize Lucifer Yellow to confirm tight junction integrity (fluorescence rejection >99%), Atenolol as a low-permeability negative control, and Bupropion as a high-permeability positive control [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 400 Ω·cm².

  • Dosing Preparation: Prepare 10 µM solutions of the 2,4-diaminopyrimidin-5-ol derivative in HBSS buffer (pH 7.4).

  • Incubation:

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical chamber.

    • Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 100 µL from the receiver compartments at t=120 min. Immediately quench the samples by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL sulfadimethoxine or tamoxifen) [1][2].

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Intracellular Accumulation Assay (THP-1 Macrophages)

This protocol measures the absolute intracellular concentration of DHFR-targeting derivatives required to combat intracellular mycobacteria [1].

Causality & Trustworthiness: Washing cells with ice-cold PBS is a critical mechanistic step; it rapidly halts ATP-dependent efflux pumps (e.g., P-glycoprotein), preventing the artificial loss of intracellular compound during the washing phase. Normalizing to total protein content (via BCA assay) corrects for well-to-well variations in cell density.

Step-by-Step Methodology:

  • Differentiation: Seed THP-1 monocytes in 6-well plates ( 1×106 cells/well) and differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Dosing: Replace media with fresh RPMI containing 5 µM of the test compound. Incubate for 1, 2, 4, and 8 hours to establish uptake kinetics.

  • Cold Wash (Critical Step): Aspirate media and rapidly wash the adherent monolayer three times with ice-cold PBS to arrest efflux transporters and remove extracellular compound.

  • Cell Lysis: Add 500 µL of ice-cold Methanol/Water (80:20, v/v) containing the internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Extraction: Vortex for 5 minutes, subject to three freeze-thaw cycles (liquid nitrogen to 37°C) to ensure complete membrane disruption, and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Normalization: Reserve 20 µL of the lysate (prior to organic extraction) for a BCA protein assay.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Data Presentation & Interpretation

The data obtained from the LC-MS/MS quantification must be converted into actionable pharmacokinetic parameters. Below is a synthesized data table reflecting the divergent profiles of recent 2,4-diaminopyrimidine derivatives based on current literature [1][2].

Table 1: Comparative Permeability and Uptake Profiles of 2,4-Diaminopyrimidine Derivatives

Compound ClassTarget / Indication Papp(A→B)​ ( 10−6 cm/s)Efflux Ratio ( PB→A​/PA→B​ )Intracellular AccumulationSystemic Exposure
Compound 8 [1]DHFR / M. abscessus> 15.0 (High)< 2.0High (Macrophage penetrant)High
Compound 38 [2]JAK1 / IBD0.5 (Low)19.0 (High)Low (Gut-restricted)< 1 ng/mL (Minimal)
Bupropion (Control)Assay Validation> 20.0 (High)~ 1.0N/AHigh
Atenolol (Control)Assay Validation< 0.5 (Low)~ 1.0N/ALow

Data Interpretation Note: An efflux ratio > 2.0 indicates that the compound is a substrate for active efflux transporters (e.g., P-gp or BCRP). Compound 38 leverages a high efflux ratio (19.0) to intentionally prevent systemic absorption, keeping the drug localized in the gastrointestinal tract [2].

Mechanistic Pathway Visualization

The following diagram illustrates how the structural properties of 2,4-diaminopyrimidin-5-ol derivatives dictate their cellular fate and therapeutic application.

G N1 2,4-Diaminopyrimidine Derivative N2 Cellular Membrane Interface (Permeability & Efflux) N1->N2 N3 High Permeability / Low Efflux (e.g., Compound 8) N2->N3 Systemic Design N5 Low Permeability / High Efflux (e.g., Compound 38) N2->N5 Localized Design N4 Macrophage Accumulation & Mycobacterial DHFR Inhibition N3->N4 N6 Gut-Restricted Retention & JAK1/STAT Inhibition N5->N6

Fig 2. Divergent cellular uptake pathways determining the therapeutic application of derivatives.

References

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry.[Link]

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidin-5-ol

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development, 2,4-diaminopyrimidin-5-ol (also known as 5-hydroxy-2,4-diaminopyrimidine) is a highly valued intermediate fo...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development, 2,4-diaminopyrimidin-5-ol (also known as 5-hydroxy-2,4-diaminopyrimidine) is a highly valued intermediate for synthesizing antifolates and dihydrofolate reductase (DHFR) inhibitors[1]. The most direct and scalable synthetic route is the Elbs persulfate oxidation of 2,4-diaminopyrimidine[2].

However, researchers frequently report poor yields (often <35%) and severe product degradation. As an application scientist, I do not just look at the steps; I look at the chemical causality. The pyrimidine ring is electron-deficient, making the required nucleophilic attack sluggish. Furthermore, the final 5-hydroxypyrimidine core is exceptionally prone to autoxidation[2],[3]. This guide deconstructs the mechanistic pitfalls of this reaction and provides a field-proven, self-validating protocol to maximize your yield.

Part 1: Mechanistic Causality & Troubleshooting FAQs

To fix a failing synthesis, we must first understand the molecular divergence that causes yield loss.

ReactionMechanism N1 Pyrimidine C5 Carbanion (Nucleophile) N3 Nucleophilic Attack (SN2-like displacement) N1->N3 N2 Peroxydisulfate Ion (Electrophile) N2->N3 N5 Radical Cleavage (Side Rxn) Triggered by O2 / Heat N2->N5 Uncontrolled Temp / O2 N4 Sulfate Ester Formation (Stable Intermediate) N3->N4 Controlled Temp (0-5°C) N6 Ring Cleavage to Urea (Yield Loss) N5->N6

Fig 1. Mechanistic divergence in Elbs oxidation highlighting the root cause of yield loss.

Q1: Why is my crude yield of the sulfate ester intermediate consistently below 30%?

The Causality: The Elbs oxidation relies on the nucleophilic attack of the pyrimidine C5 carbanion on the peroxide oxygen of the peroxydisulfate ion[4],[5]. If the reaction temperature exceeds 5 °C or if oxygen is present, the peroxydisulfate undergoes competing homolytic cleavage into highly reactive sulfate radical anions ( SO4∙−​ ). These radicals cause irreversible ring cleavage of the pyrimidine into urea derivatives, destroying your yield[3]. The Fix: Strictly maintain the reaction temperature between 0–5 °C and thoroughly degas your solvents with argon to suppress oxygen-mediated radical propagation.

Q2: During the acid hydrolysis step, my solution turns dark brown/black, and I recover almost no final product. What is happening?

The Causality: You are observing rapid autoxidation. The intermediate, 2,4-diamino-5-pyrimidyl hydrogen sulfate, is relatively stable[2]. However, once the protective sulfate group is hydrolyzed by the 5N HCl, the resulting 2,4-diaminopyrimidin-5-ol becomes highly electron-rich. In this state, it is exceptionally prone to autoxidation at elevated temperatures[2]. The Fix: Limit the reflux time to exactly 30 minutes. Prolonged heating does not improve deprotection; it only degrades the product. Cool the reaction to 0 °C immediately after the 30-minute mark.

Q3: Can I perform a one-pot synthesis to save time and avoid isolating the intermediate?

The Causality: No. This protocol acts as a self-validating system where isolation is a mandatory purification checkpoint. The oxidation step requires highly alkaline conditions (3N NaOH) to generate the active nucleophile, while the deprotection step requires highly acidic conditions (5N HCl)[2]. Attempting a one-pot transition retains unreacted persulfate and alkaline degradation byproducts, which will aggressively oxidize your final product during the acid reflux phase.

Part 2: Quantitative Data & Condition Benchmarking

By addressing the mechanistic flaws of the traditional approach, we can drastically improve the efficiency of the reaction.

ParameterStandard Literature MethodOptimized Support Center MethodMechanistic Rationale
Atmosphere Ambient AirArgon (Degassed)Prevents O2​ -mediated radical propagation and autoxidation.
Oxidation Temp < 10 °C0–5 °C (Strict)Suppresses homolytic persulfate cleavage; favors SN​2 attack.
Persulfate Addition Bolus / FastDropwise over 1.5 hrsPrevents localized exothermic spikes that trigger ring cleavage.
Hydrolysis Time 1–2 hoursExactly 30 minutesMinimizes thermal degradation of the autoxidation-prone product.
Expected Yield 20–35%55–65%Synergistic reduction of side reactions across both phases.
Part 3: Self-Validating Experimental Protocol

OptimizationLogic Substrate 2,4-Diaminopyrimidine Oxidation Elbs Oxidation (0-5°C, Ar atm) Substrate->Oxidation (NH4)2S2O8 NaOH Intermediate Sulfate Ester Intermediate Oxidation->Intermediate HCl (pH 2) Hydrolysis Acid Hydrolysis (5N HCl, 30 min) Intermediate->Hydrolysis Heat (100°C) Product 2,4-Diaminopyrimidin-5-ol Hydrolysis->Product Cool & Neutralize

Fig 2. Optimized two-step workflow for high-yield 2,4-diaminopyrimidin-5-ol synthesis.

Phase 1: Elbs Persulfate Oxidation (Intermediate Formation)
  • Preparation: Dissolve 2,4-diaminopyrimidine (50 mmol) in 220 mL of 3N NaOH.

  • Degassing: Bubble argon gas through the solution for 15 minutes to displace dissolved oxygen.

  • Cooling: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to reach 0 °C.

  • Oxidation: Dissolve ammonium persulfate (34.2 g) in 70 mL of degassed water. Add this solution dropwise to the pyrimidine mixture over 1.5 hours. Critical: Do not let the internal temperature exceed 5 °C.

  • Stirring: Allow the reaction to stir overnight under an argon blanket, gradually warming to room temperature.

  • Isolation: Acidify the solution with concentrated hydrochloric acid until the pH reaches 2.

    • Self-Validation Check: The successful formation of the intermediate is confirmed by the precipitation of a pale yellow crystalline solid. If the solution remains clear, the oxidation failed due to thermal degradation.

  • Filtration: Filter the solid, wash with ice-cold water, and dry to yield 2,4-diamino-5-pyrimidyl hydrogen sulfate.

Phase 2: Acid Hydrolysis (Deprotection)
  • Suspension: Suspend the intermediate (approx. 9.5 g) in 50 mL of 5N HCl under an argon atmosphere.

  • Hydrolysis: Heat the mixture to reflux (100 °C) for exactly 30 minutes .

    • Self-Validation Check: The reaction is complete when the suspension clarifies into a solution. Immediate cooling is required to prevent the solution from turning dark brown (which indicates irreversible autoxidation).

  • Quenching: Immediately plunge the flask into an ice bath to rapidly drop the temperature to 0 °C.

  • Neutralization: Carefully neutralize the solution with cold ammonium hydroxide until the product precipitates.

  • Final Isolation: Filter the crystalline solid, wash with cold ethanol, and dry under a high vacuum to yield pure 2,4-diaminopyrimidin-5-ol. Store immediately at -20 °C under argon.

References
  • design, synthesis and antimicrobial activity of some new 2,4-diamino pyrimidothiazine derivatives ResearchGate2

  • Folate-Synthesizing Enzyme System as Target for Development of Inhibitors and Inhibitor Combinations against Candida albicans Journal of Medicinal Chemistry (ACS) 1

  • Elbs persulfate oxidation Wikipedia 3

  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations) Organic Reactions 5

Sources

Optimization

overcoming solubility issues of 2,4-diaminopyrimidin-5-ol in organic solvents

Technical Support Center: Troubleshooting 2,4-Diaminopyrimidin-5-ol Solubility in Organic Solvents Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,4-Diaminopyrimidin-5-ol Solubility in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubilization of multi-substituted pyrimidines. 2,4-diaminopyrimidin-5-ol (CAS: 70035-83-5) is a classic offender that routinely disrupts downstream assays and synthetic workflows.

This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating protocols, and empirical data to help you achieve stable organic solutions.

The Root Cause of Insolubility: A Mechanistic Perspective

Before attempting to dissolve 2,4-diaminopyrimidin-5-ol, it is critical to understand why it resists solvation in standard organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or methanol. The insolubility is fundamentally driven by its exceptionally high crystal lattice energy[1].

The molecule features three compounding structural challenges:

  • High Planarity: The aromatic pyrimidine ring allows for tight, parallel π−π stacking in the solid state, minimizing solvent-accessible surface area[1].

  • Extensive Hydrogen Bonding Network: With two primary amino groups (-NH 2​ ), one hydroxyl group (-OH), and two endocyclic nitrogen atoms, the molecule acts as both a prolific hydrogen bond donor and acceptor. This creates a highly rigid intermolecular network that resists solvation by non-polar or weakly polar organic solvents[2].

  • Amphoteric Nature: The presence of basic amino groups and a weakly acidic hydroxyl group can lead to zwitterionic character or strong dipole-dipole interactions, further stabilizing the solid phase[3][4].

Quantitative Solubility Profiles

To guide your solvent selection, Table 1 summarizes the expected solubility behavior of 2,4-diaminopyrimidin-5-ol in various solvent classes based on its physicochemical properties.

Table 1: Solubility Profile of 2,4-Diaminopyrimidin-5-ol in Common Solvents

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Non-Polar Hexane, TolueneInsolubleComplete inability to disrupt strong intermolecular H-bonds.
Moderately Polar Aprotic DCM, EtOAc, THFPoor (< 1 mg/mL)Insufficient polarity to overcome the high crystal lattice energy.
Polar Protic Methanol, EthanolLow to ModerateCompetes for H-bonds but often insufficient to fully break the lattice without heat.
Polar Aprotic DMSO, DMF, NMPHigh (> 10 mg/mL)Strong H-bond acceptor capability disrupts the crystal lattice effectively[3].
Acidified Organic 1% TFA in MeOH/DCMVery HighProtonation of the pyrimidine/amino nitrogens breaks symmetry and lattice structure[3][5].

Troubleshooting & FAQs

Q1: I need to run an NMR in CDCl 3​ , but my 2,4-diaminopyrimidin-5-ol won't dissolve. What are my options? A1: The compound will not dissolve in pure CDCl 3​ due to its lack of H-bond accepting capacity. Solution: Switch to DMSO-d 6​ . If your downstream application strictly requires a halogenated solvent, add 1-2 drops of deuterated trifluoroacetic acid (TFA-d) to your CDCl 3​ . The acid will protonate the basic pyrimidine nitrogens (pKa ~6-7), forming a TFA salt in situ. This disrupts the crystal lattice and significantly increases solubility in halogenated solvents[3][5].

Q2: I am preparing a stock solution for an in vitro assay, but the compound precipitates upon dilution from DMSO into the assay buffer. How do I prevent this? A2: This is a classic "solvent-shift" precipitation issue. When the DMSO is diluted by the aqueous buffer, the compound's thermodynamic solubility limit is breached. Solution:

  • Lower the stock concentration: Prepare a less concentrated DMSO stock to ensure the final concentration in the buffer is below the kinetic solubility limit[5].

  • Use a Cosolvent/Surfactant: Introduce a solubilizing excipient like PEG-400 (5-10%) or Tween-20 to the organic stock before dilution[3].

  • Pre-form a Salt: Utilize the commercially available dihydrochloride salt of 2,4-diaminopyrimidin-5-ol (CAS: 141124-58-5), which exhibits vastly superior aqueous and mixed-solvent solubility profiles.

Q3: Can I modify the compound to improve its solubility in organic solvents without changing its core activity? A3: If you have synthetic flexibility, consider transiently protecting the polar groups. For example, protecting the amino groups with Boc (tert-butyloxycarbonyl) will drastically lower the melting point and crystal lattice energy by disrupting planarity and H-bonding[1][2]. This renders the molecule highly soluble in DCM or EtOAc. The protecting groups can be cleaved later in the workflow.

Experimental Protocols: Self-Validating Solubilization Workflows

Protocol A: Acid-Assisted Solubilization in Mixed Organic Solvents

Objective: To achieve a stable 10 mg/mL solution of 2,4-diaminopyrimidin-5-ol in a volatile organic solvent mixture (e.g., for spray drying or chromatography).

  • Weighing: Accurately weigh 10.0 mg of 2,4-diaminopyrimidin-5-ol into a 2 mL glass vial.

  • Initial Solvation: Add 900 µL of Methanol (MeOH) or a 1:1 MeOH/DCM mixture. Vortex for 30 seconds. (Observation: The suspension will remain cloudy/insoluble).

  • Acidification: Add 10 µL of Trifluoroacetic acid (TFA) dropwise while gently swirling.

  • Agitation & Heating: Sonicate the vial at 35°C for 5 minutes. The addition of TFA protonates the basic amines, breaking the intermolecular H-bond network[3][5].

  • Validation (Crucial Step): Centrifuge the vial at 10,000 x g for 3 minutes. Carefully inspect the bottom of the vial for micro-precipitates. If the solution is optically clear and no pellet is formed, the solubilization is successful.

  • Volume Adjustment: Bring the final volume to 1.0 mL with the primary solvent.

Protocol B: Lipophilic Salt Formation for Aprotic Solvent Compatibility

Objective: To synthesize a lipophilic salt (e.g., tosylate) to enhance solubility in moderately polar aprotic solvents (THF, EtOAc) without relying on DMSO.

  • Suspension: Suspend 100 mg of 2,4-diaminopyrimidin-5-ol in 5 mL of warm ethanol (50°C).

  • Salt Formation: Add 1.05 molar equivalents of p-toluenesulfonic acid (TsOH) dissolved in 1 mL of ethanol.

  • Dissolution & Crystallization: The suspension should clear immediately as the salt forms. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the tosylate salt.

  • Isolation: Filter the crystals and dry under vacuum.

  • Validation: Test the solubility of the isolated tosylate salt in THF by attempting to dissolve 5 mg in 1 mL. The bulky, lipophilic tosylate counterion disrupts the tight pyrimidine packing, significantly enhancing organic solubility[1][3].

Solubilization Decision Workflow

Use the following logical decision tree to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilityWorkflow Start 2,4-Diaminopyrimidin-5-ol (Insoluble in Organic Solvent) CheckApp Can your downstream application tolerate DMSO or DMF? Start->CheckApp UseDMSO Use DMSO/DMF + Sonicate at 40°C CheckApp->UseDMSO YES CheckAcid Can the system tolerate acidic conditions (pH < 4)? CheckApp->CheckAcid NO AddTFA Add 0.1-1.0% TFA to MeOH, DCM, or THF CheckAcid->AddTFA YES CheckFlex Is chemical modification permitted? CheckAcid->CheckFlex NO SaltForm Synthesize Lipophilic Salt (e.g., Tosylate, Mesylate) CheckFlex->SaltForm SALT ONLY Protect Use Transient Protecting Groups (e.g., Boc-protection of amines) CheckFlex->Protect COVALENT

Decision tree for overcoming 2,4-diaminopyrimidin-5-ol organic solubility issues.

References

  • [2] Benchchem. "Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds". benchchem.com. 2

  • [3] Benchchem. "Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines". benchchem.com. 3

  • [5] Benchchem. "Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives". benchchem.com. 5

  • Sigma-Aldrich. "2,4-diaminopyrimidin-5-ol dihydrochloride | 141124-58-5". sigmaaldrich.com.

  • [1] Journal of Medicinal Chemistry. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". acs.org. 1

  • [4] Illinois Experts. "Sulfonamides, Diaminopyrimidines, and Their Combinations". illinois.edu. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in 2,4-Diaminopyrimidin-5-ol HPLC Analysis

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise, specifically during the analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise, specifically during the analysis of 2,4-diaminopyrimidin-5-ol. This molecule, due to its unique physicochemical properties, presents distinct analytical hurdles. This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common system-wide problems to analyte-specific complexities.

Frequently Asked Questions (FAQs) - Your First Response Guide

This section addresses the most common initial questions to help you quickly diagnose the nature of your baseline issue.

Q1: What are the most universal causes of baseline noise in any HPLC system?

Baseline noise is a common issue that can originate from various parts of the HPLC system.[1][2] The primary culprits are generally related to the mobile phase, pump, or detector.[3][4] Common sources include inadequately degassed mobile phase introducing air bubbles, contaminated solvents or additives, leaking pump seals or faulty check valves causing pressure fluctuations, and an aging detector lamp or a contaminated flow cell.[3][5][6]

Q2: My baseline is stable with other compounds but becomes noisy specifically when analyzing 2,4-diaminopyrimidin-5-ol. What makes this compound different?

2,4-diaminopyrimidin-5-ol is a highly polar, hydrophilic molecule containing multiple nitrogen and oxygen atoms.[7][8] This structure presents two key challenges:

  • Poor Retention on Standard Columns: Its polarity makes it difficult to retain on traditional reversed-phase (e.g., C18) columns, often requiring highly aqueous mobile phases or alternative column chemistries like HILIC.[7][9]

  • Metal Chelation: The arrangement of amino and hydroxyl groups makes it a potential chelating agent. It can interact with trace metal ions in the mobile phase or, more commonly, with the stainless steel surfaces of the HPLC system (tubing, frits, column hardware).[10] This interaction can cause peak tailing, loss of signal, and contribute to baseline noise.[11][12]

Q3: How can I differentiate between random (irregular) noise and periodic (regular) noise?

Observing the pattern of the noise is a critical diagnostic step.[5]

  • Periodic Noise (Pulsations): This type of noise occurs at regular intervals and is almost always linked to the mechanical components of the system, primarily the pump. It often corresponds to the pump's stroke cycle and may indicate a leaky seal, a malfunctioning check valve, or trapped air bubbles in the pump head.[3][6]

  • Random Noise (Irregular): This appears as erratic, high-frequency fluctuations in the baseline. Common causes include a contaminated or failing detector flow cell, an aging lamp, outgassing of the mobile phase in the detector, or poor mixing of mobile phase components.[2][5]

In-Depth Troubleshooting Guides: A Systematic Approach

A logical, step-by-step process is the most efficient way to identify and resolve the source of baseline noise. The following workflow diagram outlines a systematic diagnostic approach.

TroubleshootingWorkflow Systematic Baseline Noise Troubleshooting Workflow Start Observe Baseline Noise CheckPattern Is Noise Periodic (Pulsating)? Start->CheckPattern CheckPump Inspect Pump: - Check Valves - Seals - Degasser - Purge System CheckPattern->CheckPump Yes CheckDetector Inspect Detector: - Lamp Intensity/Age - Clean Flow Cell - Check for Bubbles - Temp. Control CheckPattern->CheckDetector No (Random) CheckMobilePhase Evaluate Mobile Phase: - Freshly Prepared? - HPLC Grade? - Fully Degassed? - pH Stable? CheckPump->CheckMobilePhase Issue Persists Resolved Problem Resolved CheckPump->Resolved Problem Found CheckDetector->CheckMobilePhase Issue Persists CheckDetector->Resolved Problem Found CheckColumn Isolate Column: - Replace with Union - Flush/Clean Column - Check for Contamination CheckMobilePhase->CheckColumn Issue Persists CheckMobilePhase->Resolved Problem Found CheckAnalyte Consider Analyte Chemistry: (2,4-diaminopyrimidin-5-ol) - Metal Chelation? - pH/pKa Mismatch? - Wrong Column? CheckColumn->CheckAnalyte Noise Disappears with Union? No, it's the column. Noise Persists with Union? Yes, proceed. CheckColumn->Resolved Problem Found Passivate Passivate System or Use Bio-Inert Hardware CheckAnalyte->Passivate Chelation Suspected Passivate->Resolved

Caption: A decision-tree workflow for systematic HPLC baseline troubleshooting.

Section 1: The Mobile Phase - Your First Suspect

Problems related to the mobile phase are the most frequent cause of baseline issues.[4] Always start your investigation here.

Q: My mobile phase is just acetonitrile and water. How could it cause noise?

A: Even simple mobile phases can be problematic if not prepared correctly.

  • Solvent Quality: Always use HPLC or LC-MS grade solvents and freshly prepared, high-purity water (e.g., 18.2 MΩ·cm). Lower-grade solvents can contain UV-absorbing impurities that contribute to noise, especially in gradient elution.[3][13]

  • Degassing: Dissolved gases can come out of solution as bubbles when the mobile phase moves from the high-pressure column to the low-pressure detector flow cell, causing sharp spikes in the baseline.[2][14][15] Ensure your online degasser is functioning correctly or degas solvents before use via sonication or helium sparging.[15]

  • Mixing and Temperature: When mixing solvents like methanol and water, an exothermic reaction occurs, while mixing acetonitrile and water is endothermic.[13] Always allow the mobile phase to equilibrate to ambient temperature before use to ensure a stable baseline and reproducible retention times.[4][16] It is best practice to measure solvent volumes separately before mixing.[13][16]

Q: I'm using a buffer. What special precautions should I take?

A: Buffers introduce additional complexity.

  • pH and pKa: For ionizable compounds like 2,4-diaminopyrimidin-5-ol, controlling the mobile phase pH is critical for consistent retention and peak shape.[17] The mobile phase pH should be at least 1.5-2.0 units away from the analyte's pKa to ensure it is in a single ionic state (either fully protonated or deprotonated).[17] Operating near the pKa can lead to peak splitting and baseline drift.

  • Buffer Selection: Choose a buffer system whose pKa is close to the desired mobile phase pH for maximum buffering capacity. Also, consider the UV cutoff of the buffer components, as highly absorbing buffers can increase baseline noise, especially at low detection wavelengths (<220 nm).[1]

Buffer SaltpKaUseful pH RangeUV Cutoff (approx.)
Phosphate2.1, 7.2, 12.32.1-3.1, 6.2-8.2~200 nm
Formate3.82.8-4.8~210 nm
Acetate4.83.8-5.8~210 nm
Citrate3.1, 4.8, 6.42.1-6.4~230 nm

Table 1: Common HPLC buffers with their respective pKa values, effective pH ranges, and approximate UV cutoff wavelengths.[1][17]

  • Preparation: Always filter buffer solutions through a 0.22 or 0.45 µm filter to remove particulates that can damage the pump and column.[16][18] Be aware that buffer salt solubility can decrease in high concentrations of organic solvent, which may cause precipitation and system blockage.

Section 2: The HPLC System - Mechanical and Hardware Issues

If the mobile phase has been ruled out, the next step is to investigate the hardware components of your HPLC system.

Q: I see regular, pulsing noise in my baseline. What should I check?

A: This is a classic sign of a pump-related issue.

  • Check Valves: Malfunctioning or dirty check valves are a primary cause of pressure fluctuations and baseline pulsations.[3][14] They can often be sonicated in isopropanol or replaced. Ceramic check valves may offer better performance with certain mobile phases.[14]

  • Pump Seals: Worn or leaking pump seals will prevent the pump from maintaining stable pressure, leading to baseline noise. This is a routine maintenance item that should be replaced periodically.[3]

  • System Leaks: Check all fittings for any signs of leaks, starting from the pump and moving toward the detector. Even a small, slow leak can cause pressure instability.

Q: The noise is random and erratic. Could it be the detector?

A: Yes, the detector is a common source of random baseline noise.

  • Detector Lamp: The deuterium and tungsten lamps in UV-Vis detectors have a finite lifespan. An aging lamp can begin to flicker, causing an unstable, noisy baseline.[5] Most HPLC software has a diagnostic test to check lamp intensity or energy.[1]

  • Flow Cell: The flow cell can become contaminated with residue from samples or mobile phase, or it can trap small air bubbles.[4][6] Flushing the flow cell with a strong, non-buffered solvent (like 100% acetonitrile or methanol) can often resolve this. In severe cases, careful cleaning with a dilute acid or base may be necessary, following the manufacturer's instructions.[1]

  • Temperature Fluctuations: Detectors, especially refractive index (RI) detectors, are sensitive to changes in ambient temperature.[14][15] Ensure the HPLC is not located near a draft from a vent or window. A column oven helps maintain a stable temperature for both the column and the mobile phase entering the detector.[5]

Section 3: Analyte-Specific Issues - The Chemistry of 2,4-Diaminopyrimidin-5-ol

When general troubleshooting fails, the unique chemistry of your analyte must be considered. The polar and chelating nature of 2,4-diaminopyrimidin-5-ol is a likely source of persistent problems.

Q: My compound elutes near the void volume and gives a broad, noisy peak. How do I improve retention?

A: This is a common problem for very polar compounds in reversed-phase chromatography.[7]

  • Column Choice: A standard C18 column may not be suitable. Consider these alternatives:

    • Polar-Endcapped C18: These columns have a modified surface that is more compatible with highly aqueous mobile phases and offers better retention for polar analytes.[9]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which also improves polar retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., bare silica, diol, amide) use a high-organic, low-aqueous mobile phase to retain and separate very polar compounds.[19][20] This is often an excellent choice for compounds like pyrimidines.

  • Mobile Phase pH: As mentioned, adjusting the pH to suppress the ionization of the amino groups (by lowering the pH) can sometimes increase retention in reversed-phase mode, though this effect can be complex.[17][21][22]

Q: I suspect metal chelation is an issue. How do I confirm and mitigate this?

A: Metal chelation can cause peak tailing, variable recovery, and baseline noise by interacting with stainless steel components.[10]

ChelationMechanism Analyte-Metal Chelation on Stainless Steel Surface cluster_0 Analyte 2,4-Diaminopyrimidin-5-ol (Chelating Analyte) MetalIon Fe³⁺ / Cr³⁺ (Active Metal Sites) Analyte->MetalIon Chelation Interaction Surface Stainless Steel Surface (Passive Oxide Layer) Effect Adsorption Leads to: - Peak Tailing - Low Recovery - Baseline Noise MetalIon->Effect Causes MobilePhase Mobile Phase Flow dummy dummy->Analyte Analyte Transport

Caption: Mechanism of analyte chelation with active metal sites on HPLC hardware.

  • Diagnosis: One way to test for metal interaction is to make several injections of the analyte. If peak area increases and tailing decreases with each successive injection, it suggests the active sites are being "passivated" by the analyte itself.

  • Mitigation Strategies:

    • System Passivation: Flush the entire system with a strong chelating agent. A common procedure involves flushing with solutions of nitric acid followed by water and an organic solvent (ALWAYS follow your instrument manufacturer's guidelines for this procedure).

    • Mobile Phase Additives: Adding a weak chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 50 µM) to the mobile phase can "mop up" free metal ions and block active sites in the flow path.[10]

    • Use of PEEK or MP35N Hardware: Replacing stainless steel components (tubing, frits) with bio-inert materials like PEEK (Polyether ether ketone) or specially treated stainless steel can eliminate the source of metal ion interaction.[10][11]

Standard Operating Procedures (SOPs)

SOP-01: Systematic Baseline Noise Troubleshooting

  • Define the Problem: Note the type (periodic/random) and magnitude of the noise.

  • Check the Mobile Phase: Verify that solvents are fresh, HPLC-grade, degassed, and prepared correctly. If using a buffer, confirm the pH is correct and the solution is filtered.

  • Isolate the Pump: With the pump running, disconnect the column and observe the baseline with a back-pressure restrictor or union in place. If periodic noise persists, the issue is likely with the pump or degasser.

  • Isolate the Column: If the baseline is stable without the column but noisy with it, the column is the source.[3] Attempt to flush and clean it according to the manufacturer's directions. If this fails, the column may need replacement.

  • Check the Detector: If noise persists even with the pump off, the issue is likely electronic noise from the detector or an unstable lamp.[5] Run detector diagnostics.

  • Evaluate Analyte Effects: If the baseline is only noisy with your specific method and analyte, investigate analyte-specific issues like metal chelation or pH incompatibility.

SOP-02: HPLC System Passivation (Consult Manufacturer First)

This is an advanced procedure and should only be performed after confirming it is safe for your specific HPLC system.

  • Preparation: Remove the column and any pH-sensitive components. Replace with a union.

  • Water Flush: Flush the system thoroughly with fresh, HPLC-grade water for 30 minutes.

  • Acid Flush: Flush the system with 1-6 M Nitric Acid (HNO₃) for 60-90 minutes at a low flow rate (e.g., 0.5 mL/min). Caution: Nitric acid is highly corrosive. Use appropriate personal protective equipment (PPE).

  • Water Rinse: Flush thoroughly with HPLC-grade water until the effluent pH returns to neutral (at least 60 minutes).

  • Solvent Rinse: Flush with a solvent compatible with your mobile phase (e.g., Methanol or Isopropanol) for 30 minutes.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024).
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions.
  • Baseline Disturbance. (2025). Shimadzu.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Quantum Analytics.
  • Eliminating Baseline Problems. (n.d.). Agilent Technologies.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Markelj, E., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica.
  • Meirelles, M. A., et al. (n.d.). Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium. ChemRxiv.
  • Innovation of Imine Metal Chelates as Corrosion Inhibitors at Different Media: A Collective Study. (2022). MDPI.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2016). PubMed.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chel
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). MDPI.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • 2,4-Diamino-5-nitropyrimidine. (n.d.). CymitQuimica.
  • Preparation of Mobile Phase for HPLC. (n.d.). Nacalai Tesque.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019).
  • Exploring the Role of pH in HPLC Separ
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019). LCGC North America.
  • Polar compounds separation by HPLC - any thoughts? (2014).
  • Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. (n.d.).
  • Mobile Phase Prep: Key Tips & Tricks. (2022). Phenomenex.
  • FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time? (2025). Beijing UVTech Inc..

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 2,4-diaminopyrimidin-5-ol

Welcome to the Technical Support Center for the purification and recrystallization of 2,4-diaminopyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of 2,4-diaminopyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable heterocyclic compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and recrystallization of 2,4-diaminopyrimidin-5-ol.

Question: My recrystallization of 2,4-diaminopyrimidin-5-ol resulted in a low yield. What are the potential causes and how can I optimize the process?

Answer:

Low recovery during recrystallization is a frequent challenge. The primary causes often revolve around solvent selection, cooling rate, and premature filtration.

Causality and Optimization:

  • Solvent System: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but have limited solubility at lower temperatures. For many diaminopyrimidine derivatives, mixed solvent systems, such as ethanol/water, are effective.[1] Experiment with different solvent ratios to find the optimal balance for 2,4-diaminopyrimidin-5-ol. A solvent in which the compound is sparingly soluble at room temperature is often a good starting point.

  • Cooling Process: Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out." A slow, stepwise cooling process is crucial. First, allow the hot, saturated solution to cool to room temperature undisturbed. Then, transfer it to an ice bath to maximize crystal formation.[2]

  • Saturation Point: Ensure you are creating a truly saturated solution at the higher temperature. If the solution is too dilute, the yield will inherently be low. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Filtration: Washing the collected crystals with a solvent in which they are highly soluble will lead to significant product loss. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low recrystallization yield.

Question: After recrystallization, my 2,4-diaminopyrimidin-5-ol is still impure. How can I identify and remove persistent impurities?

Answer:

Persistent impurities can be challenging and often require a multi-step purification approach. The nature of the impurity will dictate the most effective removal strategy.

Impurity Identification and Removal Strategies:

  • Common Impurities: Synthesis of pyrimidine derivatives can result in side products or unreacted starting materials.[3] For instance, if the synthesis involves a condensation reaction, unreacted starting materials or partially reacted intermediates could be present.

  • Analytical Characterization: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities.[4][5] This will provide crucial information about their structure and polarity.

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography is a powerful alternative.[2] The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of 2,4-diaminopyrimidin-5-ol and the impurities. A typical mobile phase for compounds of this nature could be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Acid-Base Extraction: The amino groups on the pyrimidine ring allow for manipulation of its solubility based on pH. Consider an acid-base extraction to separate your product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate and extract the diaminopyrimidine. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Purification Strategy Flowchart:

Impurity_Removal start Impure Product analysis Characterize Impurities (HPLC, LC-MS, NMR) start->analysis decision Impurity Polarity vs. Product Polarity analysis->decision recrystallization Recrystallization (Alternative Solvent System) decision->recrystallization Similar chromatography Column Chromatography decision->chromatography Different extraction Acid-Base Extraction decision->extraction Different (Basic Nature) pure_product Pure 2,4-diaminopyrimidin-5-ol recrystallization->pure_product chromatography->pure_product extraction->pure_product

Caption: Decision flowchart for removing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 2,4-diaminopyrimidin-5-ol for general handling and analysis?

A1: The solubility of diaminopyrimidine derivatives can be limited in common organic solvents. Dimethyl sulfoxide (DMSO) is often a good solvent for creating stock solutions for biological assays or analytical characterization.[6] For chromatographic purposes, a mixture of a polar aprotic solvent like dichloromethane or ethyl acetate with a polar protic solvent like methanol is often effective.

Q2: Are there any stability concerns with 2,4-diaminopyrimidin-5-ol that I should be aware of during purification and storage?

A2: Yes, pyrimidine derivatives can be susceptible to degradation.[7] Exposure to strong acidic or basic conditions can lead to hydrolysis of the amino groups.[7] Additionally, some pyrimidine compounds can be sensitive to light (photodegradation).[7] It is recommended to store the compound in a cool, dark place under an inert atmosphere. When performing purification, avoid prolonged exposure to harsh pH conditions or high temperatures.

Q3: Can I use activated carbon to decolorize my crude 2,4-diaminopyrimidin-5-ol?

A3: Yes, activated carbon can be effective in removing colored impurities. However, it should be used judiciously as it can also adsorb your product, leading to a decrease in yield. If you choose to use it, add a small amount to the hot solution before filtration. A hot filtration step is then necessary to remove the carbon before allowing the solution to cool and crystallize.[2]

Q4: My compound is not crystallizing from the solution, even after cooling. What should I do?

A4: Failure to crystallize can be due to several factors:

  • Supersaturation: The solution may not be sufficiently supersaturated. Try to reduce the volume of the solvent by careful evaporation.

  • Nucleation: Crystal growth requires nucleation sites. Scratching the inside of the flask with a glass rod at the liquid-air interface can often induce crystallization.

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled solution can initiate crystallization.

  • "Oiling Out": If the compound separates as an oil, it may be due to a high concentration of impurities or an inappropriate solvent. Try redissolving the oil in a larger volume of solvent and cooling more slowly. Alternatively, consider a different solvent system.

Quantitative Data Summary

PropertyValueSource(s)
Solubility
WaterPoorly soluble. Solubility can be enhanced by forming hydrochloride salts.[8]
Ethanol/Water MixturesOften a suitable system for recrystallization of related compounds.[1][9]
DMSOGenerally soluble.[6]
Stability
pHSusceptible to acid and base-catalyzed hydrolysis.[7]
LightPotential for photodegradation.[7]
Analytical Methods
HPLC-UVA common method for purity assessment.[10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an appropriately sized flask, add the crude 2,4-diaminopyrimidin-5-ol. Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol:water).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by HPLC

  • Standard Preparation: Prepare a stock solution of a reference standard of 2,4-diaminopyrimidin-5-ol of known concentration in a suitable solvent (e.g., DMSO or a mixture of mobile phase components).

  • Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 or phenyl-based column is often suitable for this type of compound.[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[4][5]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm) is common.[4]

  • Analysis: Inject the standard and sample solutions and compare the retention times and peak areas to determine the purity of the sample.

References

  • St. Jean, D. J., Jr, et al. (2012). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 22(10), 3433-3436. Available from: [Link]

  • BASF AG. (1981). Process for the preparation of 2,4-diaminopyrimidine. European Patent No. EP0028316A1. Google Patents.
  • Gangjee, A., et al. (2007). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and its 2-amino-4-oxo analogue as antifolates. Bioorganic & Medicinal Chemistry, 15(17), 5797-5806. Available from: [Link]

  • Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(4), 848-859. Available from: [Link]

  • Almeida, V. M., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry, 67(21), 19143-19164. Available from: [Link]

  • Li, Y., et al. (2022). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. Food Chemistry, 376, 131835. Available from: [Link]

  • Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. Available from: [Link]

  • American Cyanamid Company. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent No. US2416617A. Google Patents.
  • Meram, M. (1982). Soluble and N2 substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines, process for their preparation and medicines containing them. European Patent No. EP0061397A1. Google Patents.
  • Ferrer, F. S., et al. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. U.S. Patent Application No. US20230092143A1. Google Patents.
  • Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. Available from: [Link]

  • Hunan Normal University. (2011). Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration. Chinese Patent No. CN102141562A. Google Patents.
  • Devi, S., & Bhaduri, A. P. (1983). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 25-30. Available from: [Link]

  • Jouyban, A. (2023). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 29(1), 1-10. Available from: [Link]

  • Kumar, A., et al. (2021). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Available from: [Link]

  • Narayana, C., et al. (2022). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology, 46(3). Available from: [Link]

  • Al-Bayati, Y. K., & Al-Amiery, A. A. (2013). Synthesis and Characterization of Novel Bis-Azo Dyes. International Journal of Applied Chemistry, 9(1), 25-32. Available from: [Link]

  • Almeida, V. M., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry. Available from: [Link]

  • Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761-771. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 2,4-Diaminopyrimidin-5-ol Substitution

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of antifolates, kinase inhibitors, and antimicrobial age...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of antifolates, kinase inhibitors, and antimicrobial agents utilizing the 2,4-diaminopyrimidine scaffold[1].

Functionalizing the 5-position of 2,4-diaminopyrimidin-5-ol presents a classic regioselectivity challenge. Here, we address the mechanistic causality of temperature control, troubleshoot common failure modes, and provide a self-validating protocol to ensure high-yield O-alkylation.

Mechanistic Causality: Why Temperature is the Linchpin

When substituting 2,4-diaminopyrimidin-5-ol, you are operating in a system with multiple competing nucleophilic sites: the 5-hydroxyl oxygen, the 2-amino group, the 4-amino group, and the pyrimidine ring nitrogens.

The success of your substitution heavily relies on the interplay between kinetic vs. thermodynamic control and solubility dynamics :

  • Nucleophilicity & pKa: The 5-hydroxyl group is the most acidic proton on the scaffold. Deprotonation with a strong base like Sodium Hydride (NaH) generates a phenoxide-equivalent anion. Kinetically, this oxygen is highly reactive.

  • Thermal Activation Barriers: The exocyclic 2- and 4-amines require higher activation energies to undergo N-alkylation. If the reaction temperature exceeds 80 °C, the system shifts toward thermodynamic control, providing enough energy to breach the N-alkylation barrier and resulting in complex, inseparable mixtures.

  • Solvent-Temperature Interplay: 2,4-Diaminopyrimidin-5-ol exhibits notoriously poor solubility in standard polar aprotic solvents (like DMF or DMSO) at 25 °C. Heating the reaction is not just about overcoming activation energy; it is a physical requirement to transition the starting material from a stable solid suspension into a reactive solution[2].

Troubleshooting & FAQs

Q: My reaction at room temperature (25 °C) shows >80% unreacted starting material after 24 hours. Should I add more base or increase the temperature? A: Increase the temperature to 60 °C. The primary failure mode at 25 °C is poor solubility. Adding more base will not accelerate the reaction if the 2,4-diaminopyrimidin-5-ol remains locked in an undissolved crystalline state. Heating to 60 °C disrupts the intermolecular hydrogen bonding, solubilizing the scaffold and allowing the NaH to efficiently deprotonate the 5-hydroxyl group[2].

Q: I am observing significant N-alkylation byproducts. How do I suppress this? A: You are likely overheating the reaction or using an overly reactive electrophile at prolonged high temperatures. N-alkylation is a byproduct of thermodynamic over-activation. Cap your reaction temperature at 60 °C. If using microwave irradiation, ensure strict temperature feedback controls are in place to prevent localized superheating, which can also trigger selective hydrolysis or degradation of the pyrimidine core[3].

Q: Can I substitute NaH with a milder base like K₂CO₃ to prevent over-reaction? A: While K₂CO₃ is safer, it is a weaker base and often requires heating the reaction to 80–100 °C to achieve meaningful conversion rates. Paradoxically, this higher temperature requirement increases the risk of N-alkylation and thermal degradation. NaH allows you to run the reaction at a highly controlled, moderate temperature (60 °C)[2].

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the empirical relationship between reaction temperature, solubility, and regioselectivity during the O-alkylation of 2,4-diaminopyrimidin-5-ol in DMF using NaH.

Reaction Temperature (°C)Scaffold Solubility in DMFO-Alkylation Yield (%)N-Alkylation Byproducts (%)Mechanistic Outcome
25 °C Poor (Suspension)< 20%< 2%Reaction stalls due to mass transfer limitations.
60 °C Good (Clear Solution)75 – 85%< 5%Optimal. Kinetic control favors the oxygen nucleophile.
90 °C Excellent< 40%> 30%Thermodynamic loss of selectivity; core degradation.

Validated Experimental Protocol: Selective O-Alkylation

This protocol utilizes a self-validating system where visual cues confirm the success of intermediate steps, ensuring quality control before proceeding to the next phase[2].

Reagents:

  • 2,4-Diaminopyrimidin-5-ol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.95 eq) Note: Sub-stoichiometric base prevents excess unreacted NaH from degrading the electrophile.

  • Alkylating Agent / Electrophile (1.1 eq)

  • Anhydrous DMF (10-20 volumes)

Step-by-Step Methodology:

  • Suspension Formation: Charge a dry, argon-flushed flask with 2,4-diaminopyrimidin-5-ol (1.0 eq) and anhydrous DMF.

    • Self-Validation Check: The mixture will appear as a dense, cloudy suspension.

  • Controlled Deprotonation: Cool the suspension to 0–5 °C using an ice bath. Add NaH (0.95 eq) portion-wise.

    • Self-Validation Check: Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling indicates the completion of deprotonation. The suspension will begin to clarify as the sodium salt forms.

  • Electrophile Addition: Allow the mixture to warm to room temperature (25 °C). Add the alkylating agent (1.1 eq) dropwise over 10 minutes to prevent exothermic spikes.

  • Thermal Activation (The Critical Step): Transfer the flask to a pre-heated oil bath set strictly to 60 °C . Stir vigorously for 3 to 16 hours, depending on the steric bulk of the electrophile[2].

    • Causality: 60 °C provides the exact thermal energy required to maximize O-alkylation kinetics while remaining safely below the N-alkylation activation barrier.

  • Quenching & Isolation: Cool the reaction to ambient temperature. Quench slowly with water (approx. 2.5x the volume of DMF) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Pathway Visualization

The following diagram maps the temperature-dependent reaction pathways, illustrating how thermal energy dictates the fate of the 2,4-diaminopyrimidin-5-ol intermediate.

Substitution SM 2,4-Diaminopyrimidin-5-ol + NaH in DMF T25 T = 25°C (Room Temp) SM->T25 T60 T = 60°C (Optimal) SM->T60 T90 T > 80°C (Excess Heat) SM->T90 R25 Incomplete Deprotonation Poor Solubility T25->R25 R60 Selective O-Alkylation High Yield T60->R60 R90 Competitive N-Alkylation Degradation T90->R90

Temperature-dependent reaction pathways for 2,4-diaminopyrimidin-5-ol substitution.

References

  • Title: EA013594B1 - 3,5-DISUBSTITTUED AND 3,5,7-TRISUBSTITUTED -3H-OXAZOLO AND 3H-THIAZOLO [4,5-d]PYRIMIDIN-2-ONE COMPOUNDS AND PRODRUGS THEREOF Source: Google Patents URL
  • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Source: MDPI URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase Source: PubMed URL

Sources

Optimization

preventing oxidative degradation of 2,4-diaminopyrimidin-5-ol during storage

Welcome to the Advanced Technical Support Center for pharmaceutical intermediates. As an application scientist, one of the most common challenges I see in drug development workflows is the spontaneous degradation of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for pharmaceutical intermediates. As an application scientist, one of the most common challenges I see in drug development workflows is the spontaneous degradation of highly functionalized pyrimidines.

This guide provides a deep dive into the mechanistic causes of oxidative degradation in 2,4-diaminopyrimidin-5-ol and offers field-proven, self-validating protocols to ensure the integrity of your compound from the stockroom to the assay plate.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does my 2,4-diaminopyrimidin-5-ol powder turn pink or brown over time? A: This discoloration is the visual hallmark of oxidative polymerization. The 2,4-diaminopyrimidin-5-ol molecule is exceptionally electron-rich. The electron-donating amino groups (-NH₂) at C2 and C4, combined with the hydroxyl group (-OH) at C5, push massive electron density into the pyrimidine π -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to one-electron oxidation by molecular oxygen ( O2​ ) or trace transition metals[1].

Once an electron is lost, a transient radical cation forms, which rapidly deprotonates to a neutral radical. These radicals combine to form highly conjugated quinone-imine dimers and oligomers, which absorb visible light and appear as pink, brown, or black impurities[1].

Q: Should I procure and store this compound as a free base or a salt? A: Always prioritize the dihydrochloride salt (CAS 141124-58-5) for storage[2]. Protonating the pyrimidine ring nitrogens fundamentally alters the electronic landscape of the molecule[3]. The positive charge pulls electron density out of the ring, lowering the HOMO energy and significantly increasing the oxidation potential. The salt form is thermodynamically much more resistant to autoxidation than the free base.

Q: Can I store aqueous stock solutions in the refrigerator (4°C) for a few weeks? A: No. Aqueous environments accelerate degradation because water facilitates the proton-coupled electron transfer (PCET) mechanisms required for pyrimidine oxidation[1]. Furthermore, trace peroxides or transition metals (like Fe³⁺ or Cu²⁺) present in standard buffers will catalyze Fenton-like radical generation, destroying the compound within days[4]. Solutions must be made fresh or stored at -80°C under strict conditions.

Part 2: Visualizing the Degradation Pathway

To effectively prevent degradation, you must understand the chemical cascade that causes it. Intervening at the first step (preventing the initial one-electron oxidation) is the only way to stabilize the compound.

OxidationPathway A 2,4-diaminopyrimidin-5-ol (Electron-Rich Ring) B One-Electron Oxidation (O2, Trace Metals, hν) A->B C Radical Cation / Neutral Radical (Reactive Intermediate) B->C D Quinone-Imine Formation (Loss of Aromaticity) C->D E Oligomerization (Pink/Brown Discoloration) D->E

Mechanistic pathway of 2,4-diaminopyrimidin-5-ol oxidative degradation.

Part 3: Troubleshooting Guide

Use this diagnostic table to identify the root cause of compromised experimental results and apply immediate corrective actions.

Visual / Analytical ObservationAnalytical Confirmation (HPLC/UV-Vis)Root CauseCorrective Action
Slight pink hue in solid powder HPLC: Broad peaks eluting after the main API peak.UV-Vis: New absorbance band at 450-500 nm.Autoxidation: Exposure to atmospheric oxygen during aliquoting or compromised vial seal.Discard batch. Implement Argon-purged glove box aliquoting (See Protocol A).
Rapid browning of aqueous solution LC-MS: Mass shifts corresponding to [2M - 2H] dimers (+ M/Z).Metal Catalysis: Trace heavy metals in buffers catalyzing radical formation.Add 1 mM EDTA to buffers to chelate metals. Degas water prior to dissolution.
Loss of potency over 6 months HPLC: Decrease in main peak area >5% without visible color change.Thermal/Photo-degradation: Stored at room temp or exposed to ambient lab lighting.Move storage to -20°C in amber vials. Follow ICH Q1A(R2) guidelines[5].
Inconsistent assay baselines UV-Vis: Drifting baseline in the 300-400 nm region.Peroxide Contamination: Excipients or solvents contain trace peroxides[4].Test solvents with peroxide test strips. Use freshly opened, HPLC-grade solvents.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems —meaning they contain internal checks that immediately alert you if the protocol fails, preventing the use of degraded material.

Protocol A: Solid-State Aliquoting and Long-Term Storage

Use this protocol upon receiving bulk 2,4-diaminopyrimidin-5-ol to prepare single-use aliquots.

  • Preparation: Transfer the bulk container, amber glass vials, PTFE-lined caps, and a resazurin-based oxygen indicator pill into a glove box.

  • Purging: Purge the glove box with high-purity Argon until the internal O2​ sensor reads < 1 ppm[2].

  • Aliquoting: Weigh the desired amount of the dihydrochloride salt into the amber vials. Causality: Amber glass blocks UV/Vis light, preventing photo-induced excitation of the pyrimidine π -electrons.

  • Sealing: Cap the vials tightly. Place the capped vials inside a secondary Mylar foil pouch along with a desiccant packet and the oxygen indicator pill.

  • Vacuum Sealing: Vacuum seal the Mylar pouch and store immediately at -20°C (or -80°C for >12 months storage)[5].

  • Self-Validation Check: Before opening the Mylar pouch for an experiment, inspect the oxygen indicator pill through the transparent window of the pouch. If the pill is pink, the inert atmosphere is intact. If it has turned blue, the seal failed, and the aliquot should be analytically verified before use.

StorageWorkflow S1 Procure Dihydrochloride Salt (Lowers HOMO level) S2 Aliquot in Glove Box (Argon, O2 < 1ppm) S1->S2 S3 Seal in Amber Glass Vials (Blocks UV/Vis Light) S2->S3 S4 Package in Mylar with O2 Scavenger & Indicator S3->S4 S5 Store at -20°C to -80°C (Kinetic Suppression) S4->S5

Self-validating standard operating procedure for long-term solid storage.

Protocol B: Preparation of Oxidation-Resistant Aqueous Solutions

Use this protocol when preparing stock solutions for biological or chemical assays.

  • Solvent Degassing: Sparge HPLC-grade water or biological buffer with Nitrogen gas for 30 minutes to displace dissolved oxygen.

  • Buffer Fortification: Add 1 mM EDTA (to sequester trace Fe/Cu that catalyze oxidation) and 1 mM DTT (Dithiothreitol) or Ascorbic Acid as a sacrificial antioxidant[4]. Note: Ensure DTT does not interfere with your downstream assay.

  • Dissolution: Dissolve the 2,4-diaminopyrimidin-5-ol aliquot into the fortified buffer while keeping the tube on ice.

  • Self-Validation Check: Immediately take a 100 μ L sample and run a rapid UV-Vis scan (250-600 nm). Save this as your "Time Zero" baseline. If the solution begins to degrade during your assay, a new shoulder will appear at >400 nm. If the Time Zero scan shows absorbance >400 nm, the solid aliquot was already compromised.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Information (PMC)[Link]

  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA National Center for Biotechnology Information (PMC)[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Reference Data & Comparative Studies

Validation

Fragment vs. Lead: A Comparative Guide to 2,4-Diaminopyrimidin-5-ol and Trimethoprim in DHFR Inhibition

Introduction Dihydrofolate reductase (DHFR) is a ubiquitous enzyme essential for maintaining intracellular pools of tetrahydrofolate (THF), a critical cofactor for purine and thymidylate synthesis. Because inhibiting DHF...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme essential for maintaining intracellular pools of tetrahydrofolate (THF), a critical cofactor for purine and thymidylate synthesis. Because inhibiting DHFR stalls DNA replication, it remains a premier target for antimicrobial and antineoplastic agents.

The 2,4-diaminopyrimidine scaffold is the quintessential pharmacophore for DHFR inhibition. This guide provides an objective, in-depth comparison between trimethoprim (TMP) —a highly potent, clinically approved antibiotic—and 2,4-diaminopyrimidin-5-ol , a low-molecular-weight structural fragment. While TMP represents a fully optimized non-classical antifolate, 2,4-diaminopyrimidin-5-ol serves as a foundational building block in Fragment-Based Drug Discovery (FBDD).

Mechanistic Causality: Why the 5-Position Dictates Affinity

The binding of 2,4-diaminopyrimidines to DHFR relies on a two-part synergistic interaction. Understanding the causality behind these interactions explains the vast performance gap between the two molecules:

  • Pharmacophore Anchoring: The 2,4-diaminopyrimidine core of both molecules is protonated at physiological pH. It forms a rigid, highly specific hydrogen-bonding network with a conserved acidic residue in the DHFR active site (Asp27 in E. coli, Glu30 in humans) and neighboring structural water molecules.

  • Hydrophobic Pocket Exploitation: Trimethoprim features a bulky, lipophilic 3,4,5-trimethoxybenzyl group at the 5-position. This tail extends into a species-specific hydrophobic pocket. While the diaminopyrimidine anchor provides orientation, the hydrophobic interactions of the trimethoxybenzyl group (which displaces ordered water molecules) provide the bulk of the binding enthalpy and entropy, conferring nanomolar affinity and selectivity for bacterial DHFR .

Conversely, 2,4-diaminopyrimidin-5-ol possesses only a hydroxyl group at the 5-position. Without the lipophilic tail, it cannot exploit the hydrophobic pocket. Consequently, it suffers from a rapid off-rate and acts as a weak binder (micromolar to millimolar range). However, it exhibits high ligand efficiency, making it an ideal "hit" fragment for structural elaboration in FBDD .

FolateCycle DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA/RNA Synthesis THF->DNA 1-C transfer DHFR->THF NADPH dependent TMP Trimethoprim (TMP) TMP->DHFR High Affinity Block DAP 2,4-diaminopyrimidin-5-ol DAP->DHFR Weak Fragment Block

DHFR pathway showing competitive inhibition by TMP (potent) and 2,4-diaminopyrimidin-5-ol (weak).

Quantitative Data Comparison

To objectively evaluate the two compounds, we must compare their physicochemical and kinetic profiles.

Property / MetricTrimethoprim (TMP)2,4-diaminopyrimidin-5-ol
Role in Drug Discovery Optimized Lead / Approved DrugFBDD Starting Fragment
Molecular Weight 290.32 g/mol 126.12 g/mol
Lipophilicity (LogP) ~0.91 (Lipophilic tail present)< 0 (Highly hydrophilic)
Bacterial DHFR IC50 ~5 nM> 100 µM
Mammalian DHFR IC50 ~30,000 nM> 500 µM
Binding Interactions H-bonds + Strong HydrophobicH-bonds only
Clinical Status FDA Approved (Antibacterial)Preclinical / Synthetic Tool

Experimental Workflows: Evaluating Fragments vs. Leads

Because of the massive difference in binding affinity, different experimental protocols are required to validate their activity. Standard enzymatic assays fail to capture weak fragment binding due to solubility limits, necessitating orthogonal thermodynamic approaches.

Protocol A: Continuous Spectrophotometric Assay (For Trimethoprim)

Rationale: TMP is a potent inhibitor; its efficacy can be directly measured by monitoring the enzymatic conversion of DHF to THF, which is coupled with the oxidation of NADPH to NADP+.

  • Buffer Preparation: Prepare assay buffer (50 mM MES, pH 6.0, 1 mM DTT, 0.5 mM EDTA).

  • Enzyme-Inhibitor Pre-incubation: Mix 1 nM recombinant E. coli DHFR with varying concentrations of TMP (0.1 nM to 1 µM) in a UV-transparent microplate. Incubate for 10 minutes at 25°C to allow the rigid H-bond network to form.

  • Reaction Initiation: Add 100 µM NADPH, followed by 10 µM DHF to initiate the reaction.

  • Kinetic Monitoring: Measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader.

  • Self-Validation Step: A steady baseline in the absence of DHF, followed by a linear decrease upon DHF addition, confirms specific DHFR enzymatic activity rather than background NADPH degradation. Calculate the initial velocity ( V0​ ) to determine the IC50.

Protocol B: Differential Scanning Fluorimetry (DSF) (For 2,4-diaminopyrimidin-5-ol)

Rationale: Fragments like 2,4-diaminopyrimidin-5-ol often have IC50 values too high for standard enzymatic assays to detect reliably. DSF (Thermal Shift Assay) measures the thermodynamic stabilization of the enzyme upon fragment binding .

  • Dye Preparation: Dilute SYPRO Orange dye (which fluoresces upon binding to hydrophobic regions of unfolding proteins) to 5X in assay buffer.

  • Fragment Incubation: Mix 2 µM recombinant DHFR with a high concentration (1–5 mM) of 2,4-diaminopyrimidin-5-ol in a PCR plate.

  • Thermal Denaturation: Heat the samples from 25°C to 95°C at a rate of 1°C/min in a Real-Time PCR machine.

  • Fluorescence Tracking: Continuously monitor fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Step: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A positive shift ( ΔTm​>0.5∘C ) compared to a DMSO-only control validates specific fragment binding, ruling out false positives from baseline thermal instability.

AssayWorkflow Split Compound Type TMP_Path Trimethoprim (Potent Lead) Split->TMP_Path Frag_Path 2,4-diaminopyrimidin-5-ol (Weak Fragment) Split->Frag_Path Spec Spectrophotometric Assay (Monitor 340 nm) TMP_Path->Spec DSF Thermal Shift Assay (DSF) (Monitor Unfolding) Frag_Path->DSF IC50 Calculate IC50 (Enzyme Kinetics) Spec->IC50 Tm Calculate ΔTm (Thermodynamic Stability) DSF->Tm

Divergent validation workflows for potent leads (TMP) versus low-affinity fragments (DAP-5-ol).

Conclusion

While both trimethoprim and 2,4-diaminopyrimidin-5-ol share the critical 2,4-diaminopyrimidine pharmacophore, their utility in DHFR inhibition is vastly different. Trimethoprim's 5-trimethoxybenzyl group provides the necessary hydrophobic interactions for nanomolar potency and clinical efficacy. Conversely, 2,4-diaminopyrimidin-5-ol lacks this moiety, rendering it a weak inhibitor but a structurally efficient fragment. By utilizing fragment-based screening techniques like DSF, researchers can use 2,4-diaminopyrimidin-5-ol as a core scaffold, systematically adding functional groups to the 5-position to design novel, resistance-breaking DHFR inhibitors .

References

  • Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. Journal of Applied Microbiology.[Link]

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry.[Link]

  • Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics.[Link]

Comparative

validation of LC-MS/MS analytical methods for 2,4-diaminopyrimidin-5-ol detection

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for 2,4-diaminopyrimidin-5-ol Detection Introduction: The Analytical Imperative for 2,4-diaminopyrimidin-5-ol In the landscape of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for 2,4-diaminopyrimidin-5-ol Detection

Introduction: The Analytical Imperative for 2,4-diaminopyrimidin-5-ol

In the landscape of drug development and metabolic research, the precise and reliable quantification of small molecule analytes is paramount. 2,4-diaminopyrimidin-5-ol, a polar pyrimidine derivative, represents a class of molecules that can pose significant analytical challenges due to its physicochemical properties. Whether it is a drug metabolite, a biomarker, or a synthetic intermediate, establishing a robust analytical method for its detection is critical for generating data that can withstand regulatory scrutiny and inform key scientific decisions.[1]

This guide provides an in-depth, experience-driven comparison of the essential validation parameters for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for 2,4-diaminopyrimidin-5-ol. Our approach is grounded in the globally harmonized standards of the International Council for Harmonisation (ICH) M10 guideline, which is recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] We will move beyond a simple checklist, explaining the causality behind each experimental choice and providing a framework for a self-validating analytical system.

The Analytical Cornerstone: Why LC-MS/MS?

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[5][6][7] For a polar molecule like 2,4-diaminopyrimidin-5-ol, which may be difficult to retain on traditional reversed-phase columns, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS are often necessary. The selectivity of MS/MS, using Multiple Reaction Monitoring (MRM), allows for the precise detection of the analyte even in highly complex biological matrices like plasma, urine, or tissue homogenates.[8]

The Validation Framework: A Comprehensive Overview

A bioanalytical method validation is a formal process to demonstrate that an analytical method is reliable and suitable for its intended purpose.[2][9] It ensures the integrity of the data generated during nonclinical and clinical studies.[1][10] Our validation workflow is designed to systematically challenge the method's performance.

LC-MS_MS_Validation_Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Finalization Dev Method Optimization (LC & MS Parameters) IS_Select Internal Standard (IS) Selection Dev->IS_Select Selectivity Selectivity & Specificity IS_Select->Selectivity Linearity Linearity, Range, LOD/LOQ Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-batch) Linearity->Accuracy_Precision Matrix Matrix Effect Accuracy_Precision->Matrix Recovery Recovery Matrix->Recovery Stability Stability Assessment (Bench-top, Freeze-Thaw, Long-Term) Recovery->Stability Dilution Dilution Integrity Stability->Dilution Report Validation Report Generation Dilution->Report Matrix_Effect cluster_B Set B: Post-Extraction Spike A Analyte + IS in Solvent Calc Matrix Factor (MF) = Response(B) / Response(A) IS-Normalized MF = MF(Analyte) / MF(IS) Assess CV% across ≥6 matrix lots B_init Blank Matrix (e.g., Plasma) B_extract Extract Matrix B_init->B_extract Extraction B_spike Spike with Analyte + IS B_extract->B_spike

Caption: Workflow for assessing the matrix effect using the post-extraction spike method.

Stability
  • Expert Rationale: Stability experiments are crucial to ensure that the concentration of 2,4-diaminopyrimidin-5-ol does not change from the point of sample collection to the final analysis. [9][11][12]This includes handling, storage, and processing steps.

  • Experimental Approach: Stability is assessed by analyzing QC samples (low and high concentrations) that have been subjected to various conditions and comparing the results to freshly prepared samples.

    • Bench-Top Stability: Samples left at room temperature for a period that mimics the sample preparation time. [9] * Freeze-Thaw Stability: Samples undergo multiple (typically ≥3) freeze-thaw cycles. [9][12] * Long-Term Stability: Samples stored at the intended storage temperature (e.g., -80°C) for a duration equal to or longer than the study period. [9][12] * Processed Sample (Autosampler) Stability: Extracted samples are kept in the autosampler to ensure they remain stable throughout the analytical run. [9]* Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration. [11][13]

Part 2: Detailed Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation: Accurately weigh ~1 mg of 2,4-diaminopyrimidin-5-ol reference standard and dissolve in a suitable solvent (e.g., DMSO/Methanol) to create a 1 mg/mL primary stock solution. Prepare a separate stock from a different weighing for QC preparation to ensure integrity.

  • Working Solutions: Perform serial dilutions of the primary stock solutions in an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to create a series of working solutions for spiking.

  • Spiking: Spike the appropriate biological matrix (e.g., human plasma) with the working solutions to achieve the final concentrations for the calibration curve (e.g., 0.5-500 ng/mL) and QC samples (Low, Medium, High). The volume of spiking solution should typically not exceed 5% of the matrix volume to maintain matrix integrity.

  • Internal Standard (IS) Solution: Prepare a working solution of the SIL-IS (e.g., ¹³C,¹⁵N₂-2,4-diaminopyrimidin-5-ol) in the protein precipitation solvent (e.g., acetonitrile) at a fixed concentration (e.g., 50 ng/mL).

Protocol 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of study samples, calibrators, or QCs into a 96-well plate.

  • Add 200 µL of the IS working solution (in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • If necessary, evaporate the supernatant to dryness under nitrogen and reconstitute in a mobile phase-compatible solution.

  • Seal the plate and place it in the LC-MS/MS autosampler for analysis.

Conclusion: A Validated Method as a Benchmark of Quality

The validation process described herein provides a robust framework for establishing a high-quality, reliable LC-MS/MS method for the quantification of 2,4-diaminopyrimidin-5-ol. By adhering to the principles of selectivity, accuracy, precision, and stability, the resulting method can be confidently applied to support drug development programs. The performance of this validated method, as demonstrated by the example data, meets the stringent criteria set by global regulatory agencies, establishing a benchmark against which future method modifications or alternative analytical approaches can be objectively compared. This commitment to scientific integrity ensures that the data generated is not just a number, but a trustworthy foundation for critical scientific and regulatory decisions. [1][2]

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved April 7, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved April 7, 2026, from [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved April 7, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, April 5). Chromatography Online.
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. Retrieved April 7, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • The essence of matrix effects for chromatographic assays. (n.d.). European Bioanalysis Forum.
  • Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved April 7, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved April 7, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 12). BioPharma Services.
  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 7). BioPharma Services.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). PMC.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. (2025, October 29). ACS Omega.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved April 7, 2026, from [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). Analytical Chemistry. Retrieved April 7, 2026, from [Link]

  • LC MS Method Development and Validation for the Estimation. (2026, March 3). YouTube.
  • FDA Guidelines for Chromatography Validation. (2025, December 4). Allan Chemical Corporation.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
  • Challenges of LC-MS/MS method development for the quantitation of a polar low molecular weight biomarker in biological fluids. (n.d.). KCAS Bio.
  • Applications and challenges in using LC-MS/MS assays for quantitative doping analysis. (2025, August 7). ResearchGate.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019, February 28). PLOS ONE. Retrieved April 7, 2026, from [Link]

  • Challenges and solutions for biologics quantitation by LC–MS. (2020, June 2). Bioanalysis Zone.
  • Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. (2020, February 15). PubMed. Retrieved April 7, 2026, from [Link]

  • Rapid screening method for pesticides by LC/MS. (2007, April 24). Kanagawa Prefectural Institute of Public Health.
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent.
  • Comparison of analytical data of a model oligonucleotide therapeutic obtained using several different types of liquid chromatograph-mass spectrometers. (n.d.). Pharmaceuticals and Medical Devices Agency.
  • Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. (n.d.). Scirp.org. Retrieved April 7, 2026, from [Link]

  • LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. (2024, June 27). ResearchGate. Retrieved April 7, 2026, from [Link]

Sources

Validation

A Comparative Guide to 2,4-Diaminopyrimidine Derivatives in Biological Assays: Spotlight on the 5-Position

Introduction: The Privileged 2,4-Diaminopyrimidine Scaffold The 2,4-diaminopyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a wide range of biological molecules.[1] Its defining feature is the ability to form critical hydrogen bond interactions with the hinge regions of protein kinases and the active sites of enzymes like dihydrofolate reductase (DHFR), mimicking the binding of endogenous ligands such as ATP and folic acid, respectively.[1][2] This guide provides a comparative analysis of 2,4-diaminopyrimidine derivatives, with a specific focus on the influence of substitutions at the 5-position of the pyrimidine ring. While direct and extensive biological assay data for 2,4-diaminopyrimidin-5-ol is limited in publicly accessible literature, we can infer its potential activity profile by examining the well-established structure-activity relationships (SAR) of its chemical cousins.

This guide will compare the known biological activities of prominent 5-substituted 2,4-diaminopyrimidines, including 5-benzyl, 5-keto, and 5-carboxamide derivatives, to provide a framework for understanding the potential role of the 5-hydroxy group. We will delve into their performance in key biological assays, provide detailed experimental protocols, and explore the underlying mechanisms of action.

The Critical Role of the 5-Position: A Nexus of Activity and Selectivity

The C5 position of the 2,4-diaminopyrimidine ring is a key vector for modifying the pharmacological properties of these molecules. Substituents at this position can profoundly influence potency, selectivity, and pharmacokinetic properties.[3] For instance, bulky substituents at the 5-position can enhance binding affinity by interacting with specific pockets in the target protein.[4] The nature of the 5-substituent is a critical determinant of whether the molecule will preferentially inhibit a kinase or DHFR.

  • DHFR Inhibition: For DHFR inhibitors like trimethoprim, the 5-position is typically occupied by a benzyl group, which fits into a hydrophobic pocket in the enzyme's active site. The substitution pattern on this benzyl ring further refines the binding affinity and selectivity.[3][4]

  • Kinase Inhibition: In the context of kinase inhibition, a variety of substituents at the 5-position have been explored. For example, a 5-keto group has been shown to be a critical element for the activity of a novel class of potent and selective cyclin-dependent kinase (CDK) inhibitors.[5] Similarly, 5-carboxamide moieties have been successfully employed in the development of highly selective Sky kinase inhibitors.[6]

Given this context, a 5-hydroxy group on the 2,4-diaminopyrimidine scaffold introduces a polar, hydrogen-bonding capable moiety. This could potentially alter the binding mode compared to more hydrophobic 5-substituents, possibly favoring interactions with different residues in the active site of target proteins and influencing the overall activity and selectivity profile.

Comparative Analysis of 5-Substituted 2,4-Diaminopyrimidine Derivatives

To illustrate the impact of the 5-substituent, we will compare three representative classes of 5-substituted 2,4-diaminopyrimidines against the inferred properties of 2,4-diaminopyrimidin-5-ol.

Compound ClassRepresentative Compound/TargetKey Features of 5-SubstituentTypical Biological ActivityReference
5-Benzyl-2,4-diaminopyrimidines Trimethoprim (DHFR Inhibitor)Bulky, hydrophobic benzyl group.Potent inhibition of bacterial DHFR.[4][3][4]
5-Keto-2,4-diaminopyrimidines R547 (CDK Inhibitor)A ketone linking the pyrimidine to a substituted benzoyl group.Potent and selective inhibition of CDKs (CDK1, CDK2, CDK4).[5][5]
5-Carboxamide-2,4-diaminopyrimidines Sky Kinase Inhibitor SeriesCarboxamide group, often with further substitutions.Highly selective inhibition of Sky kinase.[6][6]
2,4-diaminopyrimidin-5-ol (Hypothesized) N/ASmall, polar hydroxyl group.Potential for altered selectivity due to hydrogen bonding capabilities. May exhibit weaker or different kinase/DHFR inhibition compared to optimized derivatives.N/A

In-Depth Look at Biological Assays and Methodologies

The biological activity of these compounds is typically assessed through a series of in vitro and cell-based assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR. The enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[2]

Detailed Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT.

    • Enzyme: Recombinant human or bacterial DHFR.

    • Substrate: Dihydrofolic acid (DHF).

    • Cofactor: NADPH.

    • Test Compounds: Dissolved in DMSO.

  • Assay Procedure:

    • Add 2 µL of test compound dilutions in DMSO to a 96-well plate.

    • Add 50 µL of DHFR enzyme solution (e.g., 2 nM final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a solution containing DHF (e.g., 10 µM final concentration) and NADPH (e.g., 40 µM final concentration).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value for each compound.

Workflow Diagram:

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilutions Plate Add Compound to 96-well Plate Compound->Plate Enzyme DHFR Enzyme Solution Add_Enzyme Add DHFR & Incubate Enzyme->Add_Enzyme Sub_Cof DHF & NADPH Solution Start_Rxn Add DHF/NADPH Sub_Cof->Start_Rxn Plate->Add_Enzyme Add_Enzyme->Start_Rxn Measure Measure Absorbance at 340 nm Start_Rxn->Measure Calculate Calculate Reaction Rate Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a typical in vitro DHFR inhibition assay.

Kinase Inhibition Assay (Example: CDK2)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as radioactivity (e.g., ³²P-ATP) or fluorescence-based detection (e.g., FRET).

Detailed Protocol (LanthaScreen™ Eu Kinase Binding Assay):

  • Reagents and Buffers:

    • Kinase Buffer: Specific for the kinase being tested.

    • Kinase: Recombinant CDK2/Cyclin A.

    • Tracer: Fluorescently labeled ATP-competitive ligand (Europium-labeled anti-tag antibody and a fluorescent tracer).

    • Test Compounds: Dissolved in DMSO.

  • Assay Procedure:

    • Add 2 µL of test compound dilutions in DMSO to a 384-well plate.

    • Add 4 µL of CDK2/Cyclin A enzyme solution.

    • Add 4 µL of the Europium-labeled anti-tag antibody and tracer mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and determine the IC50 value for each compound.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilutions Plate Add Compound to 384-well Plate Compound->Plate Kinase Kinase Solution (CDK2/CycA) Add_Kinase Add Kinase Kinase->Add_Kinase Tracer Eu-Ab + Tracer Mix Add_Tracer Add Tracer Mix & Incubate Tracer->Add_Tracer Plate->Add_Kinase Add_Kinase->Add_Tracer Read Read TR-FRET Signal Add_Tracer->Read Calculate Calculate Emission Ratio Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Cell-Based Proliferation Assay

Principle: This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. A common method involves using a reagent like CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active cells.

Detailed Protocol:

  • Cell Culture:

    • Maintain cancer cell lines (e.g., HCT116) in appropriate growth medium.

    • Seed cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway Context: CDK Inhibition

Many 2,4-diaminopyrimidine derivatives function by inhibiting kinases that are crucial for cancer cell proliferation. CDKs, for example, are key regulators of the cell cycle.[5] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK46_CycD CDK4/6-Cyclin D Phospho_pRb P-pRb CDK46_CycD->Phospho_pRb phosphorylates CDK2_CycE CDK2-Cyclin E CDK2_CycE->S promotes CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 promotes CDK1_CycB CDK1-Cyclin B CDK1_CycB->M promotes pRb pRb E2F E2F E2F->S promotes transcription for S phase entry Phospho_pRb->E2F releases Inhibitor 2,4-Diaminopyrimidine CDK Inhibitor (e.g., R547) Inhibitor->CDK46_CycD Inhibitor->CDK2_CycE Inhibitor->CDK2_CycA Inhibitor->CDK1_CycB

Caption: Simplified diagram of CDK-mediated cell cycle regulation and the point of intervention for 2,4-diaminopyrimidine CDK inhibitors.

Conclusion and Future Directions

The 2,4-diaminopyrimidine scaffold remains a highly fruitful starting point for the design of potent and selective inhibitors of various biological targets. The SAR for this class of compounds is well-defined for many targets, with the 5-position playing a pivotal role in determining the ultimate biological activity and selectivity profile.

While 2,4-diaminopyrimidin-5-ol itself is not extensively characterized in the literature, the principles of medicinal chemistry and the wealth of data on its analogs allow us to make informed hypotheses about its potential. The introduction of a polar hydroxyl group at the 5-position would likely decrease its activity against targets that have a hydrophobic binding pocket for this position, such as bacterial DHFR. However, this same group could potentially open up new interactions with other targets, leading to novel activity profiles.

Further investigation into 2,4-diaminopyrimidin-5-ol and other novel 5-substituted derivatives is warranted. A systematic evaluation of its activity against a broad panel of kinases and other enzymes would be a valuable exercise to fully understand the potential of this specific substitution. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on such investigations.

References

Sources

Validation

Benchmarking 2,4-Diaminopyrimidin-5-ol: A Comparative Guide to Standard Pyrimidine Analogs in Oncology Research

For researchers, scientists, and drug development professionals, the landscape of pyrimidine analogs in oncology is both well-established and ripe for innovation. Standard-of-care agents such as 5-Fluorouracil (5-FU), Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the landscape of pyrimidine analogs in oncology is both well-established and ripe for innovation. Standard-of-care agents such as 5-Fluorouracil (5-FU), Cytarabine (Ara-C), and Gemcitabine have long been foundational in chemotherapy. However, the persistent challenge of drug resistance necessitates a continuous search for novel analogs with improved efficacy and differentiated mechanisms of action. This guide provides a comprehensive framework for benchmarking the novel compound, 2,4-diaminopyrimidin-5-ol, against these established pyrimidine analogs.

The core rationale for investigating 2,4-diaminopyrimidin-5-ol stems from the proven anticancer potential of the 2,4-diaminopyrimidine scaffold. Derivatives of this core structure have demonstrated significant cytotoxic effects against a range of cancer cell lines, often by inducing cell cycle arrest and apoptosis.[1][2] These compounds have been shown to inhibit key cellular targets, including dihydrofolate reductase (DHFR), cyclin-dependent kinase 7 (CDK7), and focal adhesion kinase (FAK).[3][4][5][6] This suggests that 2,4-diaminopyrimidin-5-ol may possess similar or enhanced anticancer properties, potentially offering a new therapeutic avenue.

This guide will provide a head-to-head comparison of 2,4-diaminopyrimidin-5-ol with 5-FU, Cytarabine, and Gemcitabine, focusing on their mechanisms of action, and outlining a rigorous experimental workflow to evaluate the novel compound's potential.

Mechanistic Overview: A Tale of Two Strategies

Standard pyrimidine analogs primarily function as antimetabolites, interfering with nucleic acid synthesis to halt the proliferation of rapidly dividing cancer cells.

  • 5-Fluorouracil (5-FU): A uracil analog that, upon intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), thereby blocking the synthesis of thymidine, a crucial component of DNA.[7]

  • Cytarabine (Ara-C): A cytosine analog that is converted to its triphosphate form (ara-CTP) and incorporated into DNA, where it inhibits DNA polymerase and induces chain termination.

  • Gemcitabine: Also a cytosine analog, its diphosphate and triphosphate metabolites inhibit ribonucleotide reductase and compete with dCTP for incorporation into DNA, respectively, leading to masked chain termination and apoptosis.

In contrast, based on the activities of its derivatives, 2,4-diaminopyrimidin-5-ol is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • DHFR Inhibition: The 2,4-diamino substitution is a key pharmacophore for DHFR inhibitors, suggesting a potential to disrupt folate metabolism and, consequently, nucleotide synthesis.[5][6]

  • Kinase Inhibition: The pyrimidine core is a common scaffold for kinase inhibitors. It is plausible that 2,4-diaminopyrimidin-5-ol could target cell cycle-regulating kinases like CDKs or signaling kinases such as FAK.[3][4]

  • Direct DNA/RNA Interference: As a pyrimidine analog, direct incorporation into nucleic acids or interference with their processing cannot be ruled out.

The following experimental plan is designed to elucidate the primary mechanism of action of 2,4-diaminopyrimidin-5-ol and quantitatively compare its efficacy against the standard analogs.

Experimental Benchmarking Workflow

A multi-pronged in vitro approach is essential to comprehensively evaluate the anticancer potential of 2,4-diaminopyrimidin-5-ol.

Experimental_Workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Validation (Hypothesis-Driven) P1_1 Cell Line Panel Selection (e.g., MCF-7, HCT116, A549) P1_2 MTT/XTT Assay (Determine IC50 values) P1_1->P1_2 Treat with 2,4-diaminopyrimidin-5-ol & Standards P2_1 Cell Cycle Analysis (Propidium Iodide Staining) P1_2->P2_1 Treat at IC50 concentrations P2_2 Apoptosis Assay (Annexin V/PI Staining) P1_2->P2_2 Treat at IC50 concentrations P3_1 DHFR Inhibition Assay (Enzymatic Assay) P2_1->P3_1 P3_2 Kinase Inhibition Profiling (e.g., CDK7, FAK) P2_2->P3_2

Figure 1: Experimental workflow for benchmarking 2,4-diaminopyrimidin-5-ol.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50), a key measure of potency.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2,4-diaminopyrimidin-5-ol, 5-FU, Cytarabine, and Gemcitabine in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Table 1: Hypothetical Comparative IC50 Values (µM)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
2,4-diaminopyrimidin-5-ol To be determinedTo be determinedTo be determined
5-Fluorouracil5.02.515.0
Cytarabine0.10.51.0
Gemcitabine0.050.10.2
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution to determine if the compound induces arrest at a specific phase.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2,4-diaminopyrimidin-5-ol and standard analogs at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis cluster_workflow Cell Cycle Analysis Workflow cluster_output Expected Output start Treat Cells with Compound harvest Harvest and Fix Cells start->harvest stain Stain with Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze quantify Quantify Cell Cycle Phases analyze->quantify output_data Histogram of DNA Content - % G0/G1 - % S - % G2/M quantify->output_data

Figure 2: Workflow for cell cycle analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the induction of programmed cell death.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2,4-diaminopyrimidin-5-ol and standard analogs at their IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Table 2: Hypothetical Apoptosis Induction (% of Apoptotic Cells after 48h)

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
2,4-diaminopyrimidin-5-ol To be determinedTo be determinedTo be determined
5-Fluorouracil35%45%25%
Cytarabine60%70%55%
Gemcitabine65%75%60%

Addressing Drug Resistance

A significant advantage of a novel analog would be its ability to overcome known resistance mechanisms to standard therapies.

  • 5-FU Resistance: Often involves upregulation of thymidylate synthase or alterations in 5-FU metabolic enzymes.

  • Cytarabine and Gemcitabine Resistance: Can arise from decreased activity of the activating enzyme deoxycytidine kinase (dCK) or reduced expression of nucleoside transporters.[1]

To assess the potential of 2,4-diaminopyrimidin-5-ol in overcoming resistance, cytotoxicity assays should be repeated in cell lines with acquired resistance to 5-FU, Cytarabine, or Gemcitabine.

Concluding Remarks for the Research Professional

While 2,4-diaminopyrimidin-5-ol is an investigational compound, the strong anticancer activity of the broader 2,4-diaminopyrimidine class provides a solid rationale for its evaluation. The experimental framework outlined in this guide offers a robust and systematic approach to benchmark its efficacy against current standards of care. By elucidating its mechanism of action and quantifying its cytotoxic and pro-apoptotic effects, researchers can effectively determine if 2,4-diaminopyrimidin-5-ol represents a promising new lead in the development of next-generation pyrimidine-based cancer therapeutics. The potential for a novel mechanism of action that circumvents existing resistance pathways makes this a particularly exciting avenue of investigation.

References

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 46(36), 17435-17449.
  • Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213.
  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156.
  • Yuan, Y., et al. (2024). Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1. Bioorganic Chemistry, 151, 107700.
  • Amer, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(5), 748.
  • Wang, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213–1220.
  • Li, D., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(23), 8279.
  • Zhang, Y., et al. (2023). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.
  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9.
  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Aminopyrimidine-2,4-diones. BenchChem.
  • Holý, A., et al. (2003). 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines Acyclic Nucleoside Phosphonate Analogues with Antiviral Activity. Journal of Medicinal Chemistry, 46(22), 4706-4716.
  • Grivas, S., et al. (2006). 2,4-Diamino-9H-pyrimido[4,5-b]indol-5-ols: synthesis, in vitro cytotoxic activity, and QSAR investigations. Bioorganic & Medicinal Chemistry, 14(21), 7282-92.
  • Gangjee, A., et al. (2009). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 17(21), 7489-7497.
  • MedChemExpress. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. MedChemExpress.
  • PubChem. (n.d.). 2,4-Diamino-6-hydroxypyrimidine.
  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Scilit.
  • Falk, M. P., et al. (1979). An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494).
  • Lamb, K. M., et al. (2012). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. Journal of Medicinal Chemistry, 55(1), 339-353.
  • Torres, M., et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 26(10), 5431.
  • Taylor, E. C., et al. (1996). The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents. Journal of Medicinal Chemistry, 39(13), 2505-2517.
  • Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. Journal of Medicinal Chemistry, 34(2), 550-5.
  • Holý, A., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds.
  • Garge, K., et al. (2023).
  • ResearchGate. (n.d.). Synthesis of Oligonucleotides Containing Fapy·dG (N6- (2-Deoxy-α,β-d-erythro-pentofuranosyl)-2,6- diamino-4-hydroxy-5-formamidopyrimidine).
  • Rosowsky, A., et al. (1999). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 42(8), 1343-1350.
  • Huang, T.-H., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592.
  • Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1326-1341.
  • Sweasy, J. B., et al. (2008). Role of the 2-Amino Group of Purines during dNTP Polymerization by Human DNA Polymerase α. Biochemistry, 47(51), 13692-13702.
  • Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References. Taylor & Francis Online.

Sources

Comparative

Reproducibility of 2,4-Diaminopyrimidin-5-ol Synthesis: A Comparative Guide to Pathways and Protocols

Executive Summary & Chemical Context The synthesis of 2,4-diaminopyrimidin-5-ol (also known as 2,4-diamino-5-hydroxypyrimidine) is a critical bottleneck in the development of pyrimidine-based therapeutics. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of 2,4-diaminopyrimidin-5-ol (also known as 2,4-diamino-5-hydroxypyrimidine) is a critical bottleneck in the development of pyrimidine-based therapeutics. This compound is a foundational building block for synthesizing inhibitors of the folate-synthesizing enzyme system, such as dihydrofolate reductase (DHFR) inhibitors used against Candida albicans, Pneumocystis carinii, and various bacterial infections[1].

Despite its structural simplicity, achieving high cross-lab reproducibility when synthesizing this molecule is notoriously difficult. The free base form of 2,4-diaminopyrimidin-5-ol exhibits a high susceptibility to autoxidation, leading to rapid degradation and inconsistent yields if not handled correctly[2]. This guide objectively compares in-house synthesis pathways against commercial sourcing, providing drug development professionals with validated, self-correcting protocols to ensure absolute reproducibility.

Pathway Comparison: In-House Synthesis vs. Commercial Sourcing

Historically, labs have attempted direct halogenation followed by hydroxylation to functionalize the C5 position of pyrimidines. However, this pathway suffers from poor regioselectivity and harsh conditions. The Elbs Persulfate Oxidation remains the gold standard for in-house synthesis[1], though it requires strict thermodynamic control. Alternatively, procuring the stabilized dihydrochloride salt from commercial vendors eliminates synthetic variance entirely.

Quantitative Performance Comparison
ParameterPathway A: Elbs Persulfate OxidationPathway B: Direct Halogenation-HydroxylationPathway C: Commercial Sourcing (Sigma-Aldrich)
Typical Yield 45% – 58%< 20%N/A (100% Recovery)
Product Purity ~95% (Requires recrystallization)~80% (Requires complex chromatography)≥ 98% (HPLC Validated)
Time Investment 2–3 Days5–7 Days1–2 Days (Shipping dependent)
Scalability High (kg-scale possible with robust cooling)Low (Poor regioselectivity limits scale)High (Bulk ordering available)
Autoxidation Risk High (Unless converted to salt immediately)HighNone (Supplied as dihydrochloride salt)
Reproducibility Moderate (Highly temperature-sensitive)LowHigh (Standardized CoA)

Mechanistic Pathway Visualization

The following diagram maps the logical flow and chemical transformations of the optimized Elbs Persulfate Oxidation pathway.

G A 2,4-Diaminopyrimidine (Starting Material) B Ammonium Persulfate (3N NaOH, 0-5 °C) A->B Deprotonation & Electrophilic Attack C 2,4-Diamino-5-pyrimidyl hydrogen sulfate B->C Elbs Oxidation (Stir Overnight) D Acidic Hydrolysis (5N HCl, Reflux) C->D Isolation & Acidification E 2,4-Diaminopyrimidin-5-ol (Target Product) D->E Cleavage of Sulfate Ester

Workflow of the Elbs persulfate oxidation pathway for synthesizing 2,4-diaminopyrimidin-5-ol.

Validated Experimental Protocol: Elbs Persulfate Oxidation

To guarantee reproducibility, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps without passing the designated analytical checkpoints.

Step 1: Alkaline Activation & Oxidation
  • Procedure: Dissolve 2,4-diaminopyrimidine (5.55 g, 50 mmol) in 3N sodium hydroxide (220 mL). Cool the solution to 0–5 °C in an ice bath. Add a solution of ammonium persulfate (34.2 g) in water (70 mL) dropwise over 1 hour under continuous stirring[2].

  • Causality: The strong alkaline environment (3N NaOH) deprotonates the pyrimidine ring, pushing electron density toward the C5 position to facilitate electrophilic attack by the persulfate oxygen. Maintaining the temperature strictly at 0–5 °C is non-negotiable; higher temperatures trigger the rapid thermal decomposition of persulfate into sulfate radicals, which destroys the pyrimidine ring and generates intractable tar.

Step 2: Intermediate Isolation
  • Procedure: Allow the reaction to stir overnight. Acidify the solution using concentrated hydrochloric acid until a crystalline solid precipitates. Filter and recrystallize from water to yield 2,4-diamino-5-pyrimidyl hydrogen sulfate (approx. 11.8 g, 57.5% yield)[2].

  • Causality: The intermediate sulfate ester is highly soluble in basic conditions. Acidification neutralizes the phenoxide-like intermediate and protonates the basic amines, driving the crystallization of the zwitterionic sulfate ester. This step acts as an automatic purification mechanism, leaving unreacted persulfate and water-soluble byproducts in the mother liquor.

  • Validation Checkpoint 1: Perform Mass Spectrometry (MS) on the isolated crystals. The structure is confirmed by the presence of a prominent molecular ion peak corresponding to the hydrogen sulfate intermediate[2].

Step 3: Acidic Hydrolysis
  • Procedure: Suspend the 2,4-diamino-5-pyrimidyl hydrogen sulfate (9.5 g) in 5N hydrochloric acid (50 mL) and heat under reflux for 30 minutes[2].

  • Causality: The S–O bond of the sulfate ester is highly robust. Refluxing in strong acid (5N HCl) provides the necessary activation energy to hydrolyze the ester, yielding the free 5-hydroxyl group without cleaving the pyrimidine ring.

Step 4: Salt Formation & Stabilization (Critical for Reproducibility)
  • Procedure: Cool the solution, evaporate the solvent under reduced pressure, and immediately isolate the product as a dihydrochloride salt. If the free base is required, use it in the next reaction immediately without further purification[2].

  • Causality: The free base of 2,4-diaminopyrimidin-5-ol exhibits a notoriously high susceptibility to autoxidation in the presence of atmospheric oxygen and light[2]. Converting it to the dihydrochloride salt protonates the electron-rich amine groups, significantly lowering the HOMO energy of the molecule and rendering it stable for long-term storage.

  • Validation Checkpoint 2: ^1H NMR (DMSO-d6) must show the complete disappearance of the C5 proton (typically around 7.5 ppm in the starting material) and the appearance of a broad hydroxyl singlet, confirming successful C5 substitution[1].

Commercial Sourcing & Verification Protocol

For labs where synthetic throughput is prioritized over in-house precursor generation, sourcing the commercial standard is the most reproducible alternative.

  • Sourcing: Procure 2,4-diaminopyrimidin-5-ol dihydrochloride (CAS: 141124-58-5) from a verified vendor such as Sigma-Aldrich.

  • Causality for Salt Preference: Commercial vendors supply this chemical exclusively as a dihydrochloride salt. As established in Step 4 of our protocol, the salt form completely bypasses the autoxidation degradation pathway, ensuring that a bottle opened in one lab performs identically to a bottle opened in another.

  • Usage Note: When utilizing the commercial dihydrochloride salt in downstream nucleophilic substitutions (e.g., reacting with benzyl chlorides to form DHFR inhibitors), you must add a stoichiometric excess of a base (such as sodium ethylate) to liberate the reactive free base in situ[1].

Conclusion

The reproducibility crisis in pyrimidine functionalization often stems from a misunderstanding of intermediate stability. While the Elbs persulfate oxidation is a highly effective pathway for synthesizing 2,4-diaminopyrimidin-5-ol, its success relies entirely on strict thermal control during oxidation and the immediate mitigation of autoxidation post-hydrolysis. For high-throughput drug discovery labs, bypassing this synthesis by procuring the stabilized dihydrochloride salt offers the highest guarantee of cross-lab reproducibility.

References

  • Title: design, synthesis and antimicrobial activity of some new 2,4-diamino pyrimidothiazine derivatives Source: ResearchGate URL: [Link]

  • Title: Folate-Synthesizing Enzyme System as Target for Development of Inhibitors and Inhibitor Combinations against Candida albicans Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4-Diaminopyrimidin-5-ol proper disposal procedures

Title: Comprehensive Operational Guide: Safe Handling and Disposal Procedures for 2,4-Diaminopyrimidin-5-ol As a Senior Application Scientist overseeing scale-up and safety protocols for kinase inhibitor development pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational Guide: Safe Handling and Disposal Procedures for 2,4-Diaminopyrimidin-5-ol

As a Senior Application Scientist overseeing scale-up and safety protocols for kinase inhibitor development pipelines, I have found that standard Safety Data Sheets (SDS) often lack the operational nuance required for complex laboratory environments. When handling pyrimidine derivatives like 2,4-Diaminopyrimidin-5-ol (CAS: 70035-83-5)—a critical structural scaffold for Cyclin-Dependent Kinase (CDK) inhibitors—the operational focus must shift from mere compliance to active risk mitigation[1].

This guide provides a self-validating, step-by-step framework for the safe handling, spill response, and regulatory disposal of 2,4-Diaminopyrimidin-5-ol, ensuring scientific integrity and personnel safety.

Physicochemical Profile & Hazard Causality

To safely manage a chemical, you must first understand the mechanism behind its hazards.

Table 1: Physicochemical Properties & Hazard Profile

Property / Hazard Value / Description
Chemical Name 2,4-Diaminopyrimidin-5-ol (Synonyms: CDKI)
CAS Number 70035-83-5
Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[2]

| Precautionary Codes | P280, P305+P351+P338, P310[2] |

The Causality of the Hazard (The "Why"): 2,4-Diaminopyrimidin-5-ol is biologically active by design. Its pyrimidine ring, coupled with amino and hydroxyl functional groups, allows it to hydrogen-bond effectively within the ATP-binding pockets of kinases[3]. However, this same structural affinity makes it a potent irritant to human mucous membranes and respiratory epithelium[2]. Airborne particulates (dust) pose an acute inhalation hazard (H332, H335), necessitating strict control over aerosolization during weighing, formulation, and disposal[2].

Standard Operating Procedure: Immediate Spill Response

Spills involving active pharmaceutical ingredients (APIs) or their precursors require immediate, methodical containment. Because 2,4-Diaminopyrimidin-5-ol is highly irritating to the respiratory tract, dry sweeping is strictly prohibited as it generates hazardous dust[4].

Step-by-Step Spill Methodology:

  • Evacuate and Assess: Immediately clear the vicinity. Determine if the spill is a dry powder or a solvent solution.

  • Don Appropriate PPE: Standard lab coats and safety glasses are insufficient for a major powder spill. Equip a NIOSH-approved N95 or P100 particulate respirator and double-layer nitrile gloves[5].

  • Containment: If liquid, encircle the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. Prevent entry into laboratory drains[6].

  • Wet-Wipe/Absorb (Critical Step): For dry powder, lightly mist the spill with water or a compatible solvent to suppress dust before wiping. For liquids, absorb using the inert material[6].

  • Waste Transfer: Carefully transfer all absorbed material and contaminated wipes into a designated, sealable solid hazardous waste container using a non-sparking scoop[4].

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove residual chemical traces[6].

SpillResponse Spill 1. Spill Detected (Solid or Solution) Assess 2. Assess Spill Size & Evacuate if needed Spill->Assess PPE 3. Don Appropriate PPE (N95/Respirator, Nitrile Gloves) Assess->PPE Contain 4. Contain Spill (Prevent Drain Entry) PPE->Contain Sweep 5. Carefully Sweep/Absorb (Minimize Aerosolization) Contain->Sweep Dispose 6. Transfer to Hazardous Waste Container Sweep->Dispose Clean 7. Decontaminate Area (Soap and Water) Dispose->Clean

Fig 1: Immediate spill response workflow for 2,4-Diaminopyrimidin-5-ol, preventing aerosolization.

Comprehensive Waste Disposal Plan

Chemical waste generators are legally required to determine whether a discarded chemical is classified as hazardous waste under local and federal regulations (e.g., US EPA 40 CFR 261.3)[6]. 2,4-Diaminopyrimidin-5-ol must never be flushed down the sink or disposed of in regular municipal trash[7].

The DMSO Complication (Field Insight): In drug development, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent dermal penetrant. If 2,4-Diaminopyrimidin-5-ol is dissolved in DMSO, the waste stream becomes significantly more hazardous because the solvent can carry the toxic solute directly through intact skin and standard latex gloves, bypassing normal biological barriers.

Step-by-Step Disposal Workflows:

A. Solid Waste (Unused powder, expired batches)

  • Keep the material in its original container if possible.

  • Place the tightly sealed container into a secondary, heavy-duty hazardous waste bag.

  • Label clearly with the full chemical name (do not use abbreviations like "CDKI"), CAS number (70035-83-5), and the hazard pictograms for "Toxic/Irritant"[1].

B. Liquid Waste (Assay solutions, mother liquors)

  • Segregation: Determine the primary solvent. Segregate into "Aqueous Waste" or "Organic Waste" carboys.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizing agents, which are incompatible with pyrimidine derivatives and can cause severe exothermic reactions[4].

  • Transfer: Use a closed-funnel system to transfer the liquid to the waste carboy to minimize vapor exposure.

  • Labeling: Update the waste log attached to the carboy immediately, noting the exact concentration of 2,4-Diaminopyrimidin-5-ol.

C. Contaminated Consumables (Gloves, pipette tips, weighing boats)

  • Collect all consumables that have come into direct contact with the chemical in a dedicated "Chemically Contaminated Solid Waste" bin[8].

  • Do not mix this with biohazardous waste unless the chemical was used in an in vitro assay involving live pathogens or human cell lines, in which case mixed-waste (bio-chem) protocols apply.

WasteSegregation Start 2,4-Diaminopyrimidin-5-ol Waste Generation Solid Solid Powder/Crystals Start->Solid Liquid Liquid Solution Start->Liquid Consumables Contaminated PPE & Consumables Start->Consumables Bin1 Solid Hazardous Waste Receptacle Solid->Bin1 Aqueous Aqueous Solution (Non-halogenated) Liquid->Aqueous Organic Organic Solvent (e.g., DMSO, MeOH) Liquid->Organic Bin4 Solid Bio/Chem Debris Bin Consumables->Bin4 Bin2 Aqueous Waste Carboy Aqueous->Bin2 Bin3 Organic Waste Carboy Organic->Bin3

Fig 2: Waste stream segregation logic for solid, liquid, and consumable pyrimidine derivative waste.

Regulatory & Logistical Compliance

To maintain a self-validating safety system, laboratories must adhere to strict accumulation and storage limits:

  • Accumulation Time: Hazardous waste must typically be collected by Environmental Health and Safety (EH&S) within 90 days from the date the waste was first generated[7].

  • Storage Conditions: Store waste containers in a cool, dry, well-ventilated secondary containment area, away from direct sunlight and incompatible materials (e.g., strong oxidizers)[4],[6].

  • Empty Containers: Even "empty" reagent bottles hold residual toxic dust. They must be capped, tagged as hazardous waste, and processed by EH&S. Do not rinse them in the sink[7].

Sources

Handling

Personal protective equipment for handling 2,4-Diaminopyrimidin-5-ol

As a Senior Application Scientist, I frequently consult on the safe handling of active pharmaceutical ingredients (APIs) and their precursors. 2,4-Diaminopyrimidin-5-ol (CAS: 70035-83-5), often utilized as a critical int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of active pharmaceutical ingredients (APIs) and their precursors. 2,4-Diaminopyrimidin-5-ol (CAS: 70035-83-5), often utilized as a critical intermediate in the synthesis of cyclin-dependent kinase inhibitors (), presents specific operational challenges due to its physicochemical profile[1]. While its molecular weight is relatively low (126.12 g/mol ), its crystalline powder form is highly susceptible to static charge and subsequent aerosolization.

This guide provides a comprehensive, self-validating protocol for the safe handling, transfer, and disposal of 2,4-Diaminopyrimidin-5-ol, grounded in mechanistic causality and regulatory standards.

Hazard Profile & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why the protection is necessary. The hazards of 2,4-Diaminopyrimidin-5-ol are driven by its molecular structure:

  • Skin and Eye Irritation (H315, H319): The pyrimidine ring, coupled with two electron-donating amino groups, makes this compound a polar organic base. Upon contact with the moisture of ocular mucosa or perspiration on the skin, it can cause localized pH shifts and disrupt lipid bilayers, leading to severe irritation[2].

  • Respiratory Irritation (H335): The fine particulate nature of the powder allows it to easily bypass the upper respiratory tract's primary defenses. Inhalation leads to deposition in the bronchioles, triggering an immediate inflammatory response[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is required. The following table summarizes the quantitative specifications and the mechanistic justification for each PPE component.

PPE CategorySpecification & StandardMechanistic Justification (Causality)
Respiratory Protection N95 (US) or FFP2/FFP3 (EU) Particulate Respirator. Must comply with[3].The compound's low mass and static propensity cause micro-particles to aerosolize during mechanical transfer. N95 filters capture ≥95% of airborne particles, preventing bronchial deposition.
Hand Protection Double-layered Nitrile Rubber Gloves (min 0.11 mm thickness).Nitrile provides superior chemical resistance against polar amines compared to natural latex[4]. Double-gloving ensures a self-validating barrier; if the outer glove breaches, the inner glove maintains integrity.
Eye Protection Tight-fitting, unvented safety goggles (ANSI Z87.1 or EN 166).Standard safety glasses leave the orbital cavity exposed to airborne dust. Unvented goggles prevent basic pyrimidine particulates from interacting with ocular moisture.
Body Protection Anti-static Tyvek® lab coat or equivalent disposable garment.Pyrimidine powders hold static charges. Anti-static garments prevent the compound from clinging to the operator and later aerosolizing outside the containment zone.

Operational Workflow: Weighing and Transfer Protocol

Standard operating procedures often fail because they lack self-validation. The following protocol ensures that every step verifies the success of the previous one.

Step 1: Engineering Control Verification Do not rely solely on PPE. Conduct operations within a certified chemical fume hood.

  • Action: Verify the fume hood face velocity is between 0.4 and 0.6 m/s using a calibrated anemometer.

  • Validation: A tissue paper held at the sash opening should pull inward steadily without violent fluttering.

Step 2: PPE Donning and Seal Check

  • Action: Don the anti-static coat, double nitrile gloves, and unvented goggles. Don the N95 respirator.

  • Validation: Perform a negative pressure user seal check as mandated by [5]. Inhale sharply; the respirator facepiece should collapse slightly inward, confirming a hermetic seal.

Step 3: Anti-Static Mitigation

  • Action: Discharge static from the analytical balance, spatulas, and weigh boats using an anti-static ionizer (e.g., Zero-Stat gun).

  • Causality: Eliminating the triboelectric charge prevents the 2,4-Diaminopyrimidin-5-ol powder from repelling off the spatula and aerosolizing into the breathing zone.

Step 4: Enclosed Transfer

  • Action: Open the chemical container only inside the hood. Transfer the powder using a slow, deliberate scooping motion rather than pouring.

  • Validation: Observe the weigh boat. The powder should settle immediately. If "dusting" is visible, stop the operation and re-apply the anti-static ionizer.

WeighingWorkflow Step1 1. Engineering Controls Verify Fume Hood Flow >0.4 m/s Step2 2. PPE Donning & Seal Check Double Nitrile, N95, Goggles Step1->Step2 Step3 3. Anti-Static Mitigation Apply Ionizer to Tools Step2->Step3 Step4 4. Material Transfer Enclosed Analytical Balance Step3->Step4 Step5 5. Decontamination Wet Wipe Surfaces Step4->Step5

Operational workflow for the safe weighing and transfer of 2,4-Diaminopyrimidin-5-ol.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate, procedural action is required to prevent widespread laboratory contamination.

Step 1: Assessment and Evacuation

  • Action: If the spill exceeds 50g outside of a fume hood, evacuate the immediate area and allow the HVAC system to settle the airborne particulates for 15 minutes.

Step 2: Wet Containment (Mechanistic Choice)

  • Action: Do NOT sweep the powder. Sweeping provides mechanical energy that aerosolizes the API. Instead, lightly mist the spill with a 10% surfactant-water solution.

  • Causality: The water dampens the powder, increasing its mass and eliminating static bounce, while the surfactant breaks the surface tension, ensuring the hydrophobic portions of the pyrimidine are wetted.

Step 3: Mechanical Collection

  • Action: Use a disposable plastic scoop to collect the dampened paste. Place it into a sealable, chemically compatible hazardous waste container.

Step 4: Chemical Decontamination

  • Action: Wipe the surface with a damp cloth soaked in a mild acidic solution (like 1% acetic acid) followed by soapy water.

  • Causality: The mild acid neutralizes the basic amino groups of the residual 2,4-Diaminopyrimidin-5-ol, rendering it more water-soluble for final cleanup.

Step 5: Disposal

  • Action: Label the waste container clearly as "Hazardous Waste: Toxic Organic Amine (2,4-Diaminopyrimidin-5-ol)". Dispose of via high-temperature incineration through a certified hazardous waste contractor.

SpillResponse Spill Spill Detected (2,4-Diaminopyrimidin-5-ol) Assess Assess Volume >50g requires evacuation Spill->Assess Contain Wet Containment (Dampen to prevent aerosolization) Assess->Contain Collect Mechanical Collection (Plastic Scoop, No Sweeping) Contain->Collect Dispose Hazardous Waste Incineration Protocol Collect->Dispose

Logical relationship and procedural steps for 2,4-Diaminopyrimidin-5-ol spill decontamination.

References

  • Occupational Safety and Health Administration (OSHA). "1910.134 - Respiratory protection." Available at:[Link]

  • UC Berkeley Office of Environment, Health & Safety. "Glove Selection Guide." Available at:[Link]

Sources

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